Aminohexylgeldanamycin hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C34H53ClN4O8 |
|---|---|
分子量 |
681.3 g/mol |
IUPAC名 |
[(4Z,6E,9S,10E,12S,13R,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C34H52N4O8.ClH/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6;/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42);1H/b13-11+,21-12-,23-18+;/t20-,22+,27?,28?,30-,32+;/m1./s1 |
InChIキー |
KIDYRDGTJBAQHJ-ODZQVBMFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Evaluation of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Aminohexylgeldanamycin hydrochloride from its parent compound, geldanamycin (B1684428). It includes detailed experimental protocols, quantitative biological data, and visual representations of the synthesis workflow and its mechanism of action as a potent inhibitor of Heat Shock Protein 90 (HSP90).
Introduction: A Potent HSP90 Inhibitor
This compound is a semi-synthetic derivative of geldanamycin, a naturally occurring ansamycin (B12435341) antibiotic.[1][2] Like its predecessor, it is a powerful inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival.[2][3] Many of these client proteins are oncoproteins, making HSP90 a critical target in cancer therapy.[2][4]
The key structural modification in Aminohexylgeldanamycin is the replacement of the methoxy (B1213986) group at the C17 position of geldanamycin's benzoquinone ring with a 6-aminohexylamino side chain.[1] This strategic substitution significantly enhances the compound's aqueous solubility compared to geldanamycin, a crucial property for drug formulation and bioavailability.[1] The subsequent conversion to a hydrochloride salt further improves this characteristic.[1][5] By competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the degradation of oncogenic client proteins and the inhibition of tumor growth.[1][5]
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is achieved through a two-step process: a nucleophilic substitution to create the C17-amino derivative, followed by salt formation.
Step 1: Nucleophilic Substitution
The foundational step is the nucleophilic substitution of the C17-methoxy group of geldanamycin with an excess of 1,6-hexanediamine (B7767898).[1]
Detailed Protocol:
-
Reaction Setup: Dissolve geldanamycin in a suitable organic solvent, such as dichloromethane, within a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Nucleophilic Addition: Introduce an excess of 1,6-hexanediamine to the solution.[1]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction's progress can be monitored using thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Workup: Upon completion, filter the reaction mixture and concentrate it under reduced pressure to remove the solvent.[1]
-
Purification: Purify the resulting crude product, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, using flash column chromatography on silica (B1680970) gel. Elute the column with a solvent gradient (e.g., ethyl acetate/hexanes) to isolate the pure product.[1]
Step 2: Hydrochloride Salt Formation
The purified aminohexyl derivative is converted to its hydrochloride salt to enhance solubility and stability.[1][5]
Detailed Protocol:
-
Dissolution: Dissolve the purified 17-(6-aminohexyl)amino-17-demethoxygeldanamycin in a suitable solvent like Tetrahydrofuran (THF) or dichloromethane.[1][5]
-
Acidification: Add a solution of hydrochloric acid in a non-polar solvent, such as HCl in diethyl ether, to the dissolved product.[1][5]
-
Precipitation & Collection: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration.[1]
-
Drying: Wash the collected salt and dry it thoroughly. For rigorous drying, lyophilization can be employed.[5]
Biological Activity and Data Presentation
This compound demonstrates potent cytotoxic effects across a range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
| Aminohexylgeldanamycin HCl | PC-3 (Prostate Cancer) | ~1.5[6] |
| DU145 (Prostate Cancer) | ~0.8[6] | |
| HUVEC (Endothelial Cells) | ~0.5[6] | |
| Table 1: In Vitro Growth Inhibition (IC50) of this compound. Data is derived from studies on the free drug.[6] |
Mechanism of Action: HSP90 Chaperone Cycle Inhibition
This compound exerts its anticancer effects by competitively inhibiting the ATPase activity of HSP90.[1] This action disrupts the chaperone's ability to stabilize a wide array of "client" proteins, many of which are critical for tumor progression.[2][5] The inhibition of the HSP90 chaperone cycle leads to the misfolding, destabilization, and eventual degradation of these oncoproteins via the ubiquitin-proteasome pathway.[1][5] Key signaling cascades disrupted by this action include the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[5][6]
Experimental Evaluation Protocols
To assess the biological effects of synthesized this compound, standard in vitro and in vivo assays are employed.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[1][7]
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader (550-570 nm) to determine cell viability relative to untreated controls.[1]
References
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of the natural product geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the conformational stability and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[2][3] By targeting the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of these client proteins.[3] This action results in the simultaneous blockade of multiple pathways that drive cancer cell proliferation, survival, and angiogenesis.[3] The addition of a 6-aminohexylamino side chain at the C17 position of the geldanamycin backbone significantly enhances its aqueous solubility compared to the parent compound, a critical attribute for drug formulation and bioavailability.[1] The hydrochloride salt form further improves this property.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATPase activity of HSP90.[1] This inhibition prevents the chaperone from adopting its active conformation, which is necessary for the proper folding and stabilization of its client proteins.[3] Consequently, these client proteins become misfolded and are targeted for degradation by the ubiquitin-proteasome pathway.[1][4] Key oncoproteins that are client proteins of HSP90 and are affected by this compound include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., CDK4).[4][5][6] The degradation of these proteins disrupts critical cancer-promoting signaling cascades, most notably the PI3K/Akt and Raf/MEK/ERK pathways.[4]
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | ~1.5 |
| DU145 | Prostate Cancer | ~0.8 |
| HUVEC | Endothelial Cells | ~0.5 |
Table 1: In Vitro Growth Inhibition (IC50) of this compound.[4] Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, assay duration, and measurement method.
Preclinical In Vivo Data
Preclinical studies in murine xenograft models have been conducted to evaluate the in vivo efficacy and toxicity of Aminohexylgeldanamycin and its derivatives.
| Compound | Animal Model | Dosing Route and Schedule | Key Findings |
| Aminohexylgeldanamycin (AH-GDM) | Nude Mice | Intravenous (single dose) | Maximum Tolerated Dose (MTD): 40 mg/kg |
| HPMA copolymer-AH-GDM-RGDfK conjugate | Nude Mice | Intravenous (single dose) | Tolerated at 80 mg/kg (drug equivalent) |
| 17-DMAG (a related analog) | Rats | IV daily for 5 days | MTD: 12 mg/m²/day; Dose-limiting toxicities: GI and bone marrow |
| 17-DMAG (a related analog) | Dogs | IV daily for 5 days | MTD: 8 mg/m²/day; Dose-limiting toxicities: GI, renal, gallbladder, and bone marrow |
Table 2: Summary of In Vivo Preclinical Data.[7] Note: Data for this compound as a single agent in efficacy studies is limited in publicly available literature; data from its parent compound and conjugates provide valuable insights.
Experimental Protocols
Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin Hydrochloride
Materials:
-
Geldanamycin
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Hydrochloric acid (HCl) in diethyl ether
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: Dissolve Geldanamycin in dichloromethane under an inert atmosphere.
-
Nucleophilic Substitution: Add an excess of 1,6-hexanediamine to the solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 17-(6-aminohexyl)amino-17-demethoxygeldanamycin by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Salt Formation: Dissolve the purified product in a suitable solvent. Add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Final Product: Collect the precipitate by filtration and dry it to yield this compound.[1]
Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with these dilutions and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[1]
Western Blotting for HSP90 Client Protein Degradation
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-CDK4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells grown in 6-well plates with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the HSP90 client proteins of interest and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system. A decrease in the band intensity of the client protein in treated samples compared to the control indicates degradation.[5][6]
In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target engagement).
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess anti-tumor efficacy.[2][3]
Mandatory Visualization
Caption: Synthesis and purification workflow of this compound.
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical toxicity of a geldanamycin analog, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), in rats and dogs: potential clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to a Potent HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of the natural product geldanamycin (B1684428), an ansamycin (B12435341) antibiotic.[1][2] It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability, proper folding, and function of a wide array of "client" proteins.[1][3][4] Many of these client proteins are oncoproteins that are essential for the initiation and progression of cancer, playing critical roles in signal transduction, cell cycle regulation, and apoptosis.[5][6]
HSP90 is often overexpressed in cancer cells to maintain the function of mutated and overexpressed oncoproteins, making it a compelling therapeutic target in oncology.[7][8] this compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90.[1][9] This action disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.[5][10] This multi-targeted approach allows for the simultaneous disruption of numerous oncogenic signaling pathways, resulting in the inhibition of tumor growth and angiogenesis.[1][6]
The addition of a 6-aminohexylamino side chain at the C17 position of the geldanamycin backbone significantly improves the aqueous solubility of the compound, a critical factor for drug formulation and bioavailability, which is further enhanced by its hydrochloride salt form.[1] This guide provides an in-depth analysis of the mechanism of action, biological activity, and experimental evaluation of this compound.
Mechanism of Action: HSP90 Chaperone Cycle Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the ATPase activity of HSP90.[1] The HSP90 chaperone cycle is an ATP-dependent process. By binding to the N-terminal ATP pocket, the inhibitor locks the chaperone in an inactive conformation.[4][9] This prevents the binding and hydrolysis of ATP, which is essential for the proper folding and stabilization of client proteins.[10] Consequently, the destabilized client proteins are recognized by the cellular machinery and targeted for degradation by the proteasome.[10][11] This leads to the depletion of multiple oncoproteins critical for cancer cell survival and proliferation.[9]
Impact on Oncogenic Signaling Pathways
By promoting the degradation of a wide array of oncoproteins, this compound disrupts several critical signaling pathways that are often deregulated in cancer.[6][11]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Akt is a key client protein of HSP90. Inhibition of HSP90 by this compound leads to the degradation of Akt, thereby suppressing downstream signaling through mTOR and blocking pro-survival signals.[6][11]
RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK (or MAPK) pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division. Key components of this pathway, such as RAF-1, are HSP90 client proteins.[5][9] Their degradation following HSP90 inhibition blocks this pro-proliferative signaling cascade.[6]
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. It is important to note that much of the publicly available data involves the use of this compound in targeted drug delivery systems, such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugates.[11][12] Data for the free drug as a standalone agent is more limited.[13]
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and its Conjugates[11]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 | Prostate | ~1.5 |
| DU145 | Prostate | ~0.8 | |
| HUVEC | Endothelial | ~0.5 | |
| HPMA-AH-GDM-RGDfK (Targeted Conjugate) | PC-3 | Prostate | ~1.2 |
| DU145 | Prostate | ~0.5 | |
| HUVEC | Endothelial | ~0.2 | |
| HPMA-AH-GDM (Non-Targeted Conjugate) | PC-3 | Prostate | ~2.0 |
| DU145 | Prostate | ~1.0 | |
| HUVEC | Endothelial | ~0.7 |
Table 2: In Vivo Preclinical Tolerability[14]
| Compound | Study Model | Maximum Tolerated Dose (MTD) | Key Observation |
| Aminohexylgeldanamycin HCl | Nude Mice | 30 mg/kg | At 40 mg/kg, mice exhibited acute toxicity requiring euthanasia. |
Experimental Protocols
To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.
Synthesis and Purification of this compound
This protocol outlines the general steps for the chemical synthesis of the compound.[1]
-
Reaction Setup : Geldanamycin is dissolved in a suitable organic solvent (e.g., dichloromethane) under an inert atmosphere.[1]
-
Nucleophilic Addition : An excess of 1,6-hexanediamine (B7767898) is added to the solution, and the mixture is stirred at room temperature. Reaction progress is monitored by thin-layer chromatography.[1]
-
Workup : The reaction mixture is filtered and concentrated under reduced pressure.[1]
-
Purification : The crude product is purified using flash column chromatography on silica (B1680970) gel to isolate the desired 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.[1]
-
Salt Formation : The purified product is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt, which is then collected and dried.[1][9]
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[5][7]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5][13]
-
Compound Treatment : Cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).[1][13]
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[5][13]
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5][14]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[5]
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.[5]
Western Blotting for Client Protein Degradation
This technique is used to detect changes in the expression levels of specific HSP90 client proteins following treatment with the inhibitor.[7][13]
-
Cell Lysis : Cells are treated with this compound for a specified time (e.g., 24-48 hours), washed with ice-cold PBS, and then lysed with RIPA buffer containing protease inhibitors.[5][13]
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.[5][13]
-
SDS-PAGE : Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7][13]
-
Protein Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[3][13]
-
Antibody Incubation : The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody specific to the HSP90 client protein of interest (e.g., anti-Akt, anti-HER2). A loading control antibody (e.g., anti-β-actin) is also used.[3][13]
-
Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added to produce light, which is detected by an imaging system.[7][13]
-
Analysis : The intensity of the protein bands is quantified to assess the level of protein degradation relative to the control.[13]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a drug in a living organism, typically immunocompromised mice.[13]
-
Cell Implantation : A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) is subcutaneously injected into the flank of immunocompromised mice.[13]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Drug Administration : Mice are treated with this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined dosing schedule.[13]
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.[11]
Conclusion
This compound is a potent HSP90 inhibitor that effectively disrupts multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation.[6] By inducing the degradation of key client proteins such as Akt and RAF-1, it triggers cell cycle arrest and apoptosis in a range of cancer cell types.[6] The strategic modification of its parent compound, geldanamycin, improves its physicochemical properties, though comprehensive in vivo efficacy and toxicity data for the free drug remain limited.[1][13] The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising anti-cancer agent.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Hsp90 Inhibitor [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preclinical Studies on Aminohexylgeldanamycin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for Aminohexylgeldanamycin hydrochloride, a potent semi-synthetic analog of geldanamycin. This document details its mechanism of action as a Heat Shock Protein 90 (Hsp90) inhibitor, summarizes key in vitro efficacy data, and provides detailed experimental protocols for crucial assays. Visual diagrams generated using DOT language are included to illustrate signaling pathways and experimental workflows.
Introduction
This compound is a second-generation, semi-synthetic derivative of the ansamycin (B12435341) antibiotic geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is essential for the conformational stability and activity of numerous client proteins.[1][2] Many of these client proteins are critical components of oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.[2] The hydrochloride salt of Aminohexylgeldanamycin enhances its aqueous solubility, which facilitates its formulation for in vivo administration.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of Hsp90.[1] This competitive inhibition prevents the chaperone from adopting its active conformation, which leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][3] The degradation of these client proteins results in the simultaneous disruption of multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Key signaling pathways affected include the PI3K/Akt and Raf/MEK/ERK pathways.[4]
Data Presentation
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study on prostate cancer and endothelial cells are presented below.
| Compound | Cell Line | IC50 (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 (Prostate Cancer) | ~1.5 [4] |
| DU145 (Prostate Cancer) | ~0.8 [4] | |
| HUVEC (Endothelial Cells) | ~0.5 [4] | |
| HPMA-AH-GDM-RGDfK (P1) | PC-3 | ~1.2[4] |
| DU145 | ~0.5[4] | |
| HUVEC | ~0.2[4] | |
| HPMA-AH-GDM (P2) | PC-3 | ~2.0[4] |
| DU145 | ~1.0[4] | |
| HUVEC | ~0.7[4] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Target cancer cell lines (e.g., PC-3, DU145)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[5]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used.[1]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[6]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[6]
-
Drug Administration: Randomize mice into treatment and control groups. Administer the prepared drug solution to the treatment group via the desired route (e.g., intravenous, intraperitoneal). The control group receives the vehicle alone.[1][6]
-
Monitoring: Monitor the animals daily for signs of toxicity. Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.[1]
Conclusion
This compound is a potent Hsp90 inhibitor with demonstrated in vitro efficacy against cancer cell lines. Its mechanism of action, involving the disruption of multiple oncogenic signaling pathways, makes it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound. While comprehensive in vivo efficacy, pharmacokinetic, and toxicology data for the standalone agent are not widely available in the public domain, the information presented here serves as a valuable resource for researchers in the field of cancer drug discovery.
References
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to its Role in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin (B11832722) hydrochloride (AH-GDM) is a semi-synthetic derivative of the natural product geldanamycin (B1684428), engineered for enhanced pharmacological properties.[1] As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AH-GDM disrupts the chaperone's critical function in maintaining the stability and activity of a multitude of client proteins.[1][2] Many of these client proteins are key oncogenic drivers, making Hsp90 an attractive target for cancer therapy.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of aminohexylgeldanamycin hydrochloride, focusing on its role in inducing the degradation of Hsp90 client proteins. It includes a compilation of available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action: Hsp90 Inhibition and Protein Degradation
This compound exerts its biological effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[1][4] This action inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone cycle.[5] The disruption of this cycle leads to the misfolding and destabilization of Hsp90 client proteins.[3][5] These destabilized proteins are subsequently recognized by the cellular quality control machinery, leading to their polyubiquitination and ultimate degradation by the 26S proteasome.[6][7] This targeted degradation of oncoproteins disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to anti-tumor effects.[1][4]
The degradation of Hsp90 client proteins is a key hallmark of the activity of this compound and its analogs. This process often involves the E3 ubiquitin ligase C-terminus of Hsc70-interacting protein (CHIP), which can be recruited to the Hsp90 complex to ubiquitinate client proteins, marking them for proteasomal degradation.[4][7]
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of Geldanamycin and 17-AAG
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG | BT474 | Breast Cancer | 5-6 |
| 17-AAG | N87 | Gastric Cancer | 5-6 |
| 17-AAG | SKOV3 | Ovarian Cancer | 5-6 |
| 17-AAG | SKBR3 | Breast Cancer | 5-6 |
| 17-AAG | LNCaP | Prostate Cancer | 25-45 |
| 17-AAG | LAPC-4 | Prostate Cancer | 25-45 |
| 17-AAG | DU-145 | Prostate Cancer | 25-45 |
| 17-AAG | PC-3 | Prostate Cancer | 25-45 |
Data compiled from publicly available sources.[11]
Table 2: Dose-Dependent Degradation of Hsp90 Client Proteins by 17-AAG
| Client Protein | Cell Line | 17-AAG Concentration | Degradation Level |
| HER2 | Prostate Cancer Xenografts | Tolerable Dose | 97% loss at 4h |
| Androgen Receptor | Prostate Cancer Xenografts | Tolerable Dose | 80% loss at 4h |
| Akt | Prostate Cancer Xenografts | Tolerable Dose | Dose-dependent decline |
Data from a study on 17-AAG in prostate cancer xenografts.[12]
Experimental Protocols
To assess the role of this compound in protein degradation, a series of in vitro experiments are typically performed.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period, typically 48-72 hours.[11]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[11]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with varying concentrations of this compound. After the desired incubation period, lyse the cells in a buffer containing protease inhibitors to extract total protein.[11][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[11]
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-HER2, anti-Akt). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[11][13]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[13]
-
Analysis: The intensity of the bands corresponds to the amount of the target protein, allowing for the assessment of protein degradation relative to a loading control (e.g., GAPDH or β-actin).[13]
Immunoprecipitation of Hsp90 Complexes
This method is used to isolate Hsp90 and its associated client proteins to study the composition of the chaperone complex.
Protocol:
-
Cell Lysis: Lyse treated and control cells in a non-denaturing immunoprecipitation (IP) buffer.[1]
-
Pre-clearing: Incubate cell lysates with protein A/G beads to reduce non-specific binding.[1]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Hsp90 antibody to form immune complexes.[1]
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-Hsp90-client protein complexes.[1]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[1]
-
Elution: Elute the bound proteins from the beads.[1]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against specific client proteins.[1]
In Vivo Ubiquitination Assay
This assay is designed to detect the ubiquitination of Hsp90 client proteins.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the Hsp90 client protein of interest and a tagged ubiquitin (e.g., His-Ub).[5]
-
Compound Treatment: Treat the transfected cells with this compound.[5]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the tagged ubiquitin using appropriate beads (e.g., Ni-NTA beads for His-Ub).[5]
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using an antibody against the client protein of interest to detect the ubiquitinated forms, which will appear as a higher molecular weight smear or ladder.[5]
Key Hsp90 Client Proteins Targeted for Degradation
This compound, through its inhibition of Hsp90, can induce the degradation of a wide range of client proteins that are often implicated in cancer. These include:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET[4]
-
Signaling Intermediates: RAF, AKT, MEK[4]
-
Steroid Hormone Receptors: Androgen Receptor (AR), Estrogen Receptor (ER)[14]
Conclusion
This compound is a potent Hsp90 inhibitor that functions by disrupting the chaperone's ATPase activity, leading to the ubiquitin-proteasomal degradation of a wide array of oncogenic client proteins. This mechanism of action underscores its potential as an anti-cancer agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of its biological activity. While specific quantitative data for this compound remains limited in the public domain, the extensive research on its analogs, such as 17-AAG, provides a strong basis for understanding its role in protein degradation and for guiding future research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Hsp90 client proteins by a Cullin5-RING E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 ubiquitin ligase CHIP in normal cell function and in disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The E3 Ligase CHIP Mediates p21 Degradation to Maintain Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Allylamino-17-demethoxygeldanamycin induces the degradation of androgen receptor and HER-2/neu and inhibits the growth of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of geldanamycin (B1684428), a naturally occurring ansamycin (B12435341) antibiotic. It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and signal transduction. Many of these client proteins are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones, a process critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and available quantitative data.
Mechanism of Action: Inhibition of HSP90 and Downstream Signaling
This compound exerts its anti-angiogenic effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[1] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of key client proteins via the ubiquitin-proteasome pathway.[1] This targeted degradation of oncoproteins disrupts critical signaling pathways essential for angiogenesis.
Key Signaling Pathways Affected:
-
HIF-1α/VEGF Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. It controls the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). HSP90 is crucial for the stability and activity of HIF-1α. By inhibiting HSP90, this compound promotes the degradation of HIF-1α, leading to a downstream reduction in VEGF expression and secretion, thereby inhibiting angiogenesis.[2][3]
-
PI3K/Akt/eNOS Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for endothelial cell survival, migration, and proliferation. Endothelial nitric oxide synthase (eNOS), a downstream effector of Akt, produces nitric oxide (NO), a critical signaling molecule in angiogenesis. Both Akt and eNOS are client proteins of HSP90. Inhibition of HSP90 by this compound leads to the dephosphorylation and degradation of Akt and eNOS, thereby impairing endothelial cell function and angiogenesis.[4][5]
Quantitative Data
Quantitative data on the direct anti-angiogenic effects of this compound as a standalone agent is limited in publicly available literature. However, data from its parent compounds, geldanamycin and 17-AAG (tanespimycin), provide a strong indication of its potential potency.
Table 1: In Vitro Cytotoxicity of HSP90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG | BT474 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| SKBR3 | Breast Cancer | 5-6 | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| This compound | Not specified in available literature for the free drug. |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
A study on an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate of Aminohexylgeldanamycin (AH-GDM) demonstrated significant antitumor activity in nude mice bearing DU-145 human prostate cancer xenografts, which was correlated with its anti-angiogenic effects.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.
In Vitro Assays
1. HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
-
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in EGM containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with Calcein AM.
-
Visualize and quantify the tube formation (e.g., number of junctions, total tube length) using an inverted fluorescence microscope and appropriate image analysis software.
-
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic motility of endothelial cells in response to a chemoattractant.
-
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF)
-
This compound
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
-
-
Protocol:
-
Coat the underside of the polycarbonate membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
Place the chemoattractant (e.g., VEGF) in the lower chamber of the Boyden apparatus.
-
Pre-treat HUVECs with various concentrations of this compound or vehicle control.
-
Seed the pre-treated HUVECs in the upper chamber.
-
Incubate the chamber at 37°C for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
3. Western Blot Analysis of HSP90 Client Proteins
This technique is used to confirm the mechanism of action by detecting the degradation of HSP90 client proteins.
-
Materials:
-
HUVECs or other relevant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HIF-1α, Akt, eNOS, VEGFR2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
-
In Vivo Assay
1. Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels in a subcutaneously implanted Matrigel plug.
-
Materials:
-
Matrigel Basement Membrane Matrix
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Protocol:
-
Mix ice-cold liquid Matrigel with a pro-angiogenic factor and either this compound or vehicle control.
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer this compound systemically if required by the experimental design.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a colorimetric assay.
-
Performing immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic analog of geldanamycin, a naturally occurring ansamycin (B12435341) antibiotic.[1][2] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis.[3][4] By targeting Hsp90, this compound disrupts multiple oncogenic signaling pathways simultaneously, making it a promising candidate for cancer therapy.[1][5] The hydrochloride salt form offers the advantage of improved aqueous solubility, which is beneficial for formulation and bioavailability.[6] This technical guide provides an in-depth overview of the antitumor activity of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Mechanism of Action
This compound exerts its antitumor effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][6] This competitive inhibition prevents Hsp90 from adopting its active conformation, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[5][6]
Key Hsp90 client proteins that are destabilized by this compound include:
The degradation of these oncoproteins disrupts critical cancer-promoting signaling cascades, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[1][5][7]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its conjugates.
Table 1: In Vitro Growth Inhibition (IC50) of this compound and its HPMA Conjugates [5]
| Compound | Cell Line | IC50 (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 | ~1.5 |
| DU145 | ~0.8 | |
| HUVEC | ~0.5 | |
| HPMA-AH-GDM-RGDfK (P1) | PC-3 | ~1.2 |
| DU145 | ~0.5 | |
| HUVEC | ~0.2 | |
| HPMA-AH-GDM (P2) | PC-3 | ~2.0 |
| DU145 | ~1.0 | |
| HUVEC | ~0.7 |
Table 2: In Vivo Antitumor Activity of Aminohexylgeldanamycin (AH-GDM) Conjugate [6]
| Compound | Model | Activity | Observation |
| HPMA copolymer-RGDfK-AH-GDM | Tumor Xenograft (in vivo) | Antitumor Activity | Significantly higher than non-targeted conjugate |
Table 3: Preclinical Tolerability of Aminohexylgeldanamycin (AH-GDM) [7]
| Compound | Study Model | Maximum Tolerated Dose (MTD) | Key Observation |
| Aminohexylgeldanamycin HCl | In vivo assessment in nude mice | 30 mg/kg | At 40 mg/kg, mice showed acute toxicity, necessitating euthanasia. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following are representative protocols for key assays used to evaluate the antitumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours).[2][6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2][6]
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[2]
Western Blotting
This technique is used to detect the degradation of specific Hsp90 client proteins following treatment with an Hsp90 inhibitor.[2]
-
Cell Lysis: Treat cancer cells with the Hsp90 inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]
-
SDS-PAGE: Separate equal amounts of protein from each sample by size by loading them onto a polyacrylamide gel and applying an electric current.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Her2 or anti-Akt).[2] Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[2]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and detect the signal using a specialized imaging system.[2]
-
Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein, allowing for the assessment of protein degradation.[2]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a drug in a living organism.[2]
-
Tumor Cell Implantation: Harvest tumor cells from culture during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For subcutaneous models, inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[1][2]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[1][2]
-
Drug Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.[1][2]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[1] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1] Monitor the overall health of the mice to assess drug toxicity.[2]
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.[1][2]
Visualizations
Signaling Pathway
References
An In-depth Technical Guide to Aminohexylgeldanamycin Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of the ansamycin (B12435341) antibiotic geldanamycin (B1684428), engineered to be a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. By targeting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins results in the inhibition of tumor growth and angiogenesis, making this compound a compound of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is derived from geldanamycin through the strategic modification of the C17 position on the benzoquinone ring. The methoxy (B1213986) group at this position is replaced with a 6-aminohexylamino side chain.[1] This modification is pivotal as it significantly enhances the aqueous solubility of the compound compared to its parent, geldanamycin. The introduction of the primary amine on the hexyl linker also serves as a functional handle for conjugation to drug delivery systems. The hydrochloride salt form further improves its solubility and handling properties.[1]
Chemical Structure
The foundational structure of this compound is the ansamycin backbone of geldanamycin, which features a macrocyclic lactam and a benzoquinone ring.[1]
IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Synonyms: AHGDM hydrochloride
Physicochemical Properties
A summary of the key physicochemical properties of Aminohexylgeldanamycin and its hydrochloride salt are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C34H53ClN4O8 | [] |
| Molecular Weight | 681.26 g/mol | [] |
| Appearance | Solid powder | |
| Solubility | Improved aqueous solubility compared to geldanamycin. Soluble in DMSO. | [1] |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [] |
| InChI Key | KIDYRDGTJBAQHJ-CZSHERGUSA-N | [] |
| SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC.Cl | [] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its biological effects by potently inhibiting the function of Heat Shock Protein 90 (HSP90). HSP90 is an essential molecular chaperone that plays a crucial role in the folding, stabilization, and activation of a diverse set of "client" proteins.[1] In malignant cells, many of these client proteins are oncoproteins that are critical for tumor initiation, progression, and survival.
The mechanism of inhibition involves the following key steps:
-
Binding to the N-terminal Domain: this compound, like other benzoquinone ansamycins, binds to the ATP-binding pocket located in the N-terminal domain of HSP90.
-
Competitive Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.
-
Client Protein Destabilization: The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.
-
Ubiquitin-Proteasome Degradation: These destabilized client proteins are then targeted for degradation by the ubiquitin-proteasome pathway.
-
Downregulation of Oncogenic Pathways: The degradation of key oncoproteins disrupts multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Mechanism of HSP90 Inhibition by this compound.
Quantitative Biological Data
While extensive quantitative data for the free form of this compound is limited in publicly available literature, studies on its conjugated forms provide valuable insights into its potency.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Conjugate | Cell Line | Cancer Type | IC50 (nM) | Source |
| RGDfK-Aminohexylgeldanamycin Conjugate | PC-3 | Prostate Cancer | 3,971 ± 1.24 | [3] |
| RGDfK-Aminohexylgeldanamycin Conjugate | HUVEC | Endothelial Cells | 594.6 ± 1.22 | [3] |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 | [4] |
| 17-AAG | BT474 | Breast Cancer | 5-6 | [4] |
| 17-AAG | N87 | Gastric Cancer | 5-6 | [4] |
| 17-AAG | SKOV3 | Ovarian Cancer | 5-6 | [4] |
| 17-AAG | LNCaP | Prostate Cancer | 25-45 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[4]
In Vivo Toxicity
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities | Source |
| Aminohexylgeldanamycin HCl | Nude Mice | 30 mg/kg | Acute toxicity observed at 40 mg/kg. | [3] |
| HPMA Copolymer-AH-GDM-RGDfK Conjugate | Nude Mice | 80 mg/kg (drug equivalent) | Tolerated at this dose. | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data. Below are representative protocols for key assays used to evaluate HSP90 inhibitors like this compound.
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve geldanamycin in an appropriate organic solvent, such as dichloromethane, under an inert atmosphere.
-
Nucleophilic Addition: Add an excess of 1,6-hexanediamine (B7767898) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent gradient (e.g., ethyl acetate/hexanes) to isolate the 17-(6-aminohexyl)amino-17-demethoxygeldanamycin.
-
Salt Formation: Dissolve the purified product in a suitable solvent and treat it with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Final Product: Collect the precipitate by filtration and dry to obtain this compound.
Cell Viability (MTT) Assay
This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
Caption: Workflow for determining cell viability using an MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period, typically 48-72 hours.[4]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[4]
Western Blot Analysis of HSP90 Client Proteins
This technique is used to detect the degradation of specific HSP90 client proteins, such as Her2 and Akt, following treatment with an HSP90 inhibitor.[4]
Protocol:
-
Cell Lysis: Treat cancer cells with the HSP90 inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[4]
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-Her2 or anti-Akt). Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[4]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and detect the signal using a specialized imaging system.[4]
-
Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein, allowing for the assessment of protein degradation.[4]
Conclusion
This compound represents a promising HSP90 inhibitor with enhanced physicochemical properties compared to its parent compound, geldanamycin. Its potent mechanism of action, involving the disruption of the HSP90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its investigation as a therapeutic agent in oncology. While further studies are needed to fully characterize its in vivo efficacy and safety profile as a free drug, the available data on its conjugates highlight its potential. The detailed protocols provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic applications of this important molecule.
References
Aminohexylgeldanamycin Hydrochloride: A Technical Guide for Cancer Drug Development
CAS Number: 1146534-45-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride (CAS 1146534-45-3) is a semi-synthetic derivative of geldanamycin, a benzoquinone ansamycin (B12435341) antibiotic.[1] As a potent inhibitor of Heat Shock Protein 90 (HSP90), it has garnered significant interest in the field of oncology. HSP90 is a molecular chaperone that is essential for the conformational stability and function of a wide array of "client" proteins, many of which are critical drivers of cancer cell proliferation, survival, and angiogenesis.[2] By targeting HSP90, this compound leads to the degradation of these oncoproteins, disrupting multiple signaling pathways simultaneously.[2] This multi-targeted approach makes it a compelling candidate for cancer therapy.[3] The hydrochloride salt form enhances its solubility, a crucial factor for formulation and bioavailability.[4]
Physicochemical Properties
While specific data for the hydrochloride salt is limited, the properties of the parent compound, Aminohexylgeldanamycin, provide a useful reference.
| Property | Value | Reference |
| Molecular Formula | C34H53ClN4O8 | [5] |
| Molecular Weight | 681.26 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of Heat Shock Protein 90.[1] This competitive inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1] Key client proteins affected include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators.[2]
Impact on Oncogenic Signaling Pathways
The degradation of HSP90 client proteins disrupts critical cancer-promoting signaling cascades, most notably the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[1]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Akt is a key client protein of HSP90. Inhibition by this compound leads to Akt degradation, thereby suppressing this pro-survival pathway.[8]
Raf/MEK/ERK Pathway
The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and differentiation.[9] Raf-1, a key kinase in this pathway, is also an HSP90 client protein. Its degradation following HSP90 inhibition by this compound blocks downstream signaling.
Quantitative Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate | ~1.5 | [10] |
| DU145 | Prostate | ~0.8 | [10] | |
| HUVEC | Endothelial | ~0.5 | [10] | |
| 17-AAG (Tanespimycin) | BT474 | Breast | 0.005-0.006 | [11] |
| N87 | Gastric | 0.005-0.006 | [11] | |
| SKOV3 | Ovarian | 0.005-0.006 | [11] | |
| SKBR3 | Breast | 0.005-0.006 | [11] | |
| LNCaP | Prostate | 0.025-0.045 | [11] | |
| DU-145 | Prostate | 0.025-0.045 | [11] | |
| PC-3 | Prostate | 0.025-0.045 | [11] | |
| Geldanamycin | H69 | Small Cell Lung | ~0.1 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Tolerability
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Reference |
| Aminohexylgeldanamycin HCl | Nude Mice | 30 mg/kg (single i.v. dose) | [12] |
| HPMA copolymer-AHGDM-RGDfK | Nude Mice | 80 mg/kg (drug equivalent, single i.v. dose) | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis is achieved through a nucleophilic substitution reaction followed by salt formation.[1]
Protocol:
-
Reaction Setup: Dissolve Geldanamycin in a suitable organic solvent, such as dichloromethane, under an inert atmosphere.[1]
-
Nucleophilic Addition: Add an excess of 1,6-hexanediamine to the solution. Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography.[1]
-
Workup: Filter the reaction mixture and concentrate it under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
-
Salt Formation: Dissolve the purified product in a suitable solvent and treat with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.[1]
-
Collection: Collect the salt by filtration and dry.[1]
In Vitro Cell Viability (MTS/MTT) Assay
This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period, typically 72 hours.[10]
-
MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Viable cells will convert the reagent into a colored formazan (B1609692) product.[10][11]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[11]
Western Blotting for Client Protein Degradation
This technique is used to detect the degradation of specific HSP90 client proteins following treatment.[11]
Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[11]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-Akt, anti-Raf-1), followed by an enzyme-conjugated secondary antibody.[11]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[11]
-
Analysis: The intensity of the bands corresponds to the amount of the target protein, allowing for the assessment of protein degradation.[11]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a drug in a living organism.[11]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.[11]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.[13]
-
Endpoint: At the end of the study, excise and weigh the tumors to determine the extent of tumor growth inhibition.[10]
Conclusion
This compound is a promising HSP90 inhibitor with a multi-targeted mechanism of action that disrupts key oncogenic signaling pathways. The available preclinical data demonstrates its potent in vitro cytotoxicity and in vivo tolerability. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound as a potential cancer therapeutic. Further studies are warranted to fully elucidate its in vivo efficacy and to establish a comprehensive therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Aminohexylgeldanamycin Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aminohexylgeldanamycin hydrochloride, a potent semi-synthetic derivative of geldanamycin (B1684428). As a second-generation inhibitor of Heat Shock Protein 90 (HSP90), this compound has garnered significant interest within the oncology and drug development communities for its anti-tumor and anti-angiogenic properties. This document details its mechanism of action, physicochemical properties, relevant experimental protocols, and its impact on key cellular signaling pathways.
Core Molecular Data
This compound is a derivative of the natural product geldanamycin, modified to improve its pharmacological profile. The key modification is the substitution of the methoxy (B1213986) group at the C17 position with a 6-aminohexylamino side chain, which enhances water solubility.[1] The hydrochloride salt form further improves this critical property for drug formulation and bioavailability.[1]
| Property | Value | Source |
| Molecular Formula | C34H53ClN4O8 | [2] |
| Molecular Weight | 681.26 g/mol | [2] |
| CAS Number | 1146534-45-3 | [2] |
| Synonyms | AHGDM hydrochloride | [2] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-tumor effects by targeting Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous "client" proteins.[3][4] Many of these client proteins are critical components of oncogenic signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[2][3]
The compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90.[1][2] This action inhibits the intrinsic ATPase activity of HSP90, disrupting its chaperone cycle.[1][5] The inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1][2][6]
Impact on Oncogenic Signaling Pathways
By inducing the degradation of key oncoproteins, this compound simultaneously disrupts multiple signaling cascades crucial for tumor progression. The primary pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Akt is a key client protein of HSP90, and its degradation by this compound leads to the suppression of this pro-survival pathway.[2][7]
-
Raf/MEK/ERK Pathway: This cascade is critical for cell proliferation and differentiation. The Raf-1 kinase is an HSP90 client protein, and its degradation disrupts this signaling pathway.[2][7]
Other important HSP90 client proteins degraded by this inhibitor include receptor tyrosine kinases like HER2, EGFR, and MET, as well as cell cycle regulators such as Cdk4 and Cdk6.[2][3]
Quantitative Data on Biological Activity
The biological activity of this compound has been assessed in various cancer cell lines. The following table summarizes key quantitative data.
| Assay Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| In Vitro Cytotoxicity | PC-3 | Prostate Cancer | Data not specified | [7] |
| In Vitro Cytotoxicity | DU-145 | Prostate Cancer | Data not specified | [7] |
| In Vitro Cytotoxicity | HUVEC | Endothelial Cells | Data not specified | [7] |
Note: While specific IC50 values for this compound as a standalone agent are not widely published, its potent activity is demonstrated through its use in targeted drug conjugates. For instance, HPMA copolymer-RGDfK conjugates of the compound have shown significant antitumor activity in vivo.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key assays used in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) into 96-well plates and allow them to adhere overnight.[1][9]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 550-570 nm.[1]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[1]
Western Blotting for Client Protein Degradation
This technique is used to detect the levels of specific HSP90 client proteins in cells following treatment with the inhibitor.[4][5]
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[4]
-
SDS-PAGE: Separate equal amounts of protein from each sample by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the client protein of interest overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[4]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.[2][9]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).[2]
-
Drug Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule.[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2]
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.[2]
Conclusion
This compound is a promising HSP90 inhibitor with a clear mechanism of action that involves the disruption of multiple oncogenic signaling pathways. Its improved solubility over earlier geldanamycin derivatives makes it a more viable candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies, particularly those focusing on combination therapies and targeted delivery systems, will be crucial in fully elucidating its clinical utility.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer and antiangiogenic activity of HPMA copolymer-aminohexylgeldanamycin-RGDfK conjugates for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Aminohexylgeldanamycin Hydrochloride (AHGDM): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Aminohexylgeldanamycin hydrochloride (AHGDM), a potent semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90). This document details its synonyms, mechanism of action, impact on critical signaling pathways, and relevant experimental protocols.
Synonyms and Chemical Identifiers
This compound is known by several names and identifiers in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and product sourcing.
| Type | Identifier |
| Common Abbreviation | AHGDM hydrochloride |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride[1] |
| CAS Number | 1146534-45-3 (for hydrochloride) |
| Molecular Formula | C34H53ClN4O8[2] |
| Molecular Weight | 681.27 g/mol [2] |
| Alternative Names & Catalog Numbers | AHGDM, HY-133571, CS-0128150, G17747, orb1692941[3] |
Mechanism of Action: HSP90 Inhibition
This compound is a derivative of geldanamycin (B1684428), a naturally occurring ansamycin (B12435341) antibiotic.[4][5] Like its parent compound, AHGDM exerts its biological effects by potently inhibiting Heat Shock Protein 90 (HSP90).[4][6]
HSP90 is a molecular chaperone essential for the conformational stability, maturation, and function of a wide array of "client" proteins.[5] Many of these client proteins are critical components of signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[5]
The mechanism of inhibition involves the following steps:
-
Binding to the N-terminal Domain: AHGDM, like other benzoquinone ansamycins, binds to the ATP-binding pocket in the N-terminal domain of HSP90.[5]
-
Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of HSP90, which is crucial for its chaperone function.[7]
-
Client Protein Destabilization: The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.
-
Proteasomal Degradation: These destabilized client proteins are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[7]
The simultaneous degradation of multiple oncoproteins disrupts key cancer-promoting signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[5]
Key Signaling Pathways Affected
By inducing the degradation of numerous client proteins, this compound simultaneously disrupts multiple signaling pathways critical for tumor growth and survival. The two primary pathways affected are the PI3K/Akt/mTOR and Raf/MEK/ERK cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway are HSP90 client proteins, making it highly susceptible to inhibition by AHGDM.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Key kinases in this pathway, such as Raf-1, are dependent on HSP90 for their stability and function.
Quantitative Data
While comprehensive in vivo efficacy and toxicity studies for this compound as a standalone agent are limited in publicly available literature, in vitro cytotoxicity data for its parent compounds, geldanamycin and 17-AAG, provide a valuable comparative context.[1] It is important to note that IC50 values can vary depending on experimental conditions.[1]
Table 1: In Vitro Cytotoxicity (IC50) of HSP90 Inhibitors in Various Cancer Cell Lines [1]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG | BT474 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| SKBR3 | Breast Cancer | 5-6 | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| This compound | Not specified in available literature for the free drug. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to evaluate HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound.
Protocol: [1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
Western Blot for Client Protein Degradation
This technique is used to confirm the mechanism of action by detecting the degradation of specific HSP90 client proteins.
Protocol: [4]
-
Cell Lysis: Treat cancer cells with the HSP90 inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-Her2 or anti-Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
References
Aminohexylgeldanamycin Hydrochloride: A Technical Guide to its Impact on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin (B11832722) hydrochloride is a semi-synthetic derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical molecular chaperone responsible for the conformational stability and function of a multitude of client proteins, many of which are integral to the initiation and progression of cancer.[2][3] By inhibiting the ATPase activity of HSP90, aminohexylgeldanamycin hydrochloride disrupts the chaperone cycle, leading to the proteasomal degradation of these oncogenic client proteins.[2][4] This targeted degradation simultaneously dismantles key signaling pathways that drive tumor cell proliferation, survival, and angiogenesis, most notably the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on these critical oncogenic signaling pathways, quantitative data on its cytotoxic activity, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle
This compound exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[2] This competitive inhibition prevents the binding of ATP, a crucial step in the HSP90 chaperone cycle.[4] Consequently, HSP90 is locked in an inactive conformation, unable to assist in the proper folding and stabilization of its client proteins. These destabilized client proteins are then recognized by the cellular machinery for protein degradation and are targeted for ubiquitination and subsequent destruction by the proteasome.[4] This leads to a depletion of key oncoproteins within the cancer cell, ultimately resulting in cell cycle arrest and apoptosis.[5]
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Geldanamycin-induced destabilization of Raf-1 involves the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise HER2 Protein Degradation via Peptide‐Conjugated Photodynamic Therapy for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Efficacy of Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro efficacy of Aminohexylgeldanamycin hydrochloride, a semi-synthetic derivative of the ansamycin (B12435341) antibiotic Geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (HSP90), this compound has garnered significant interest in oncology research. This document details its mechanism of action, summarizes its cytotoxic effects on various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes key cellular pathways and workflows.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-tumor effects by targeting Heat Shock Protein 90 (HSP90), a highly conserved and essential molecular chaperone.[1] HSP90 plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and activation of a wide array of "client" proteins.[1][2] Many of these client proteins are crucial for cancer cell growth, survival, and proliferation, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4).[3]
The compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, disrupting the chaperone's function.[4][5] This inhibition leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins via the proteasome.[3][4] By simultaneously disabling multiple oncogenic signaling pathways that are often hyperactivated in cancer, this compound presents a powerful strategy for inducing cell cycle arrest and apoptosis.[5][6]
Figure 1: HSP90 inhibition pathway by this compound.
Quantitative Data: In Vitro Cytotoxicity
The potency of HSP90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of a cell population by 50%. While comprehensive IC50 data for free this compound is not widely available in public literature, studies on its conjugates and comparisons with its parent compounds provide valuable insights into its efficacy.[7][8]
Table 1: Comparative In Vitro Growth Inhibition (IC50) of HSP90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|---|
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1.5 µM | [8] |
| DU145 | Prostate Cancer | ~0.8 µM | [8] | |
| HUVEC | Endothelial Cells | ~0.5 µM | [8] | |
| HPMA-AH-GDM-RGDfK (Targeted Conjugate) | PC-3 | Prostate Cancer | ~1.2 µM | [8] |
| DU145 | Prostate Cancer | ~0.5 µM | [8] | |
| HUVEC | Endothelial Cells | ~0.2 µM | [8] | |
| HPMA-AH-GDM (Non-Targeted Conjugate) | PC-3 | Prostate Cancer | ~2.0 µM | [8] |
| DU145 | Prostate Cancer | ~1.0 µM | [8] | |
| HUVEC | Endothelial Cells | ~0.7 µM | [8] | |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 5-6 nM | [7] |
| N87 | Gastric Cancer | 5-6 nM | [7] | |
| LNCaP | Prostate Cancer | 25-45 nM | [7] | |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 nM | [7] |
Note: IC50 values can vary depending on specific experimental conditions, such as cell density and incubation time.[7]
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating the in vitro efficacy of any compound. Below are detailed protocols for key assays used to characterize the biological effects of this compound.
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (typically in DMSO). Treat the cells with the compound dilutions for a specified period (e.g., 48-72 hours). Include a vehicle control (medium with the same final concentration of DMSO).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration to determine the IC50 value.[3]
Figure 2: Workflow for the MTT cell viability assay.
This technique is essential to confirm the mechanism of action by detecting the degradation of specific HSP90 client proteins following treatment.[7]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[7]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest overnight at 4°C.[3][7]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Analysis: Compare the band intensity of client proteins in treated samples to untreated controls. Use a loading control (e.g., β-actin) to confirm equal protein loading. A decrease in band intensity indicates protein degradation.
Figure 3: Experimental workflow for Western Blot analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing quantitative data on the induction of cell death.[5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[3]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Conclusion
This compound is a potent HSP90 inhibitor that demonstrates significant in vitro cytotoxic activity against various cancer cell lines. Its mechanism of action, centered on the disruption of the HSP90 chaperone cycle and the subsequent degradation of key oncoproteins, has been well-established through techniques like Western blotting. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the anti-proliferative and pro-apoptotic effects of this compound. While more data on the IC50 values of the free drug across a wider range of cell lines is needed for a complete comparative analysis, the existing evidence underscores its value as a tool for cancer research and its potential as a scaffold for the development of targeted anti-cancer therapies.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Cellular Landscape of Aminohexylgeldanamycin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminohexylgeldanamycin hydrochloride, a semi-synthetic derivative of the ansamycin (B12435341) antibiotic geldanamycin (B1684428), is a potent inhibitor of Heat Shock Protein 90 (HSP90). This molecular chaperone is a critical regulator of cellular homeostasis, responsible for the conformational maturation and stability of a vast clientele of proteins, many of which are integral to oncogenic signaling. By competitively binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted disruption of multiple oncogenic pathways simultaneously underscores its potential as a valuable tool in cancer research and therapeutic development. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Primary Cellular Target: Heat Shock Protein 90 (HSP90)
The principal cellular target of this compound is the molecular chaperone Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved and ubiquitously expressed protein that plays a pivotal role in maintaining the stability and function of a wide array of "client" proteins.[1] In cancerous cells, HSP90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a compelling therapeutic target.[1] this compound, by inhibiting HSP90's ATPase activity, instigates the degradation of numerous oncoproteins, thereby suppressing cancer cell proliferation and survival.[2][3]
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | ~1.5 |
| DU145 | Prostate Cancer | ~0.8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.5 |
Data sourced from a study on an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate of Aminohexylgeldanamycin.[2]
Table 2: Binding Affinity of Geldanamycin to HSP90
| Compound | Parameter | Value | Method |
| Geldanamycin | Kd | 0.03 - 1 µM | Stability of Proteins from Rates of Oxidation (SPROX) |
The Kd values for geldanamycin binding to HSP90 were found to be dependent on the equilibration time.[4]
Affected Signaling Pathways
The inhibition of HSP90 by this compound leads to the degradation of key client proteins, thereby disrupting major signaling pathways implicated in cancer development and progression. The two primary pathways affected are the PI3K/Akt and RAS/RAF/MEK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Akt, a serine/threonine kinase, is a key client protein of HSP90.[2] Inhibition of HSP90 by this compound leads to the degradation of Akt, thereby inactivating this pro-survival pathway.[2]
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Raf, a serine/threonine kinase, is a well-established client protein of HSP90.[5][6] By inhibiting HSP90, this compound promotes the degradation of Raf, leading to the downregulation of this key oncogenic pathway.[5][7]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from geldanamycin.[8][9]
Protocol:
-
Reaction Setup: Dissolve geldanamycin in dichloromethane under an inert atmosphere.
-
Nucleophilic Addition: Add an excess of 1,6-hexanediamine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Salt Formation: Dissolve the purified 17-(6-aminohexyl)amino-17-demethoxygeldanamycin in a suitable solvent.
-
Precipitation: Add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration and dry to yield this compound.[8]
HSP90 ATPase Activity Assay (Malachite Green-based)
This assay measures the ATPase activity of HSP90 and the inhibitory effect of compounds like this compound.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare Malachite Green reagent.
-
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90 protein, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Initiation: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Termination and Detection: Stop the reaction and detect the released inorganic phosphate (B84403) by adding the Malachite Green reagent.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of HSP90 ATPase activity inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Client Protein Degradation
This protocol is used to assess the effect of this compound on the stability of HSP90 client proteins.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-Akt or anti-Raf-1) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[7]
Conclusion
This compound is a potent inhibitor of HSP90 that demonstrates significant anti-proliferative and cytotoxic effects in cancer cells. Its mechanism of action, centered on the disruption of the HSP90 chaperone machinery, leads to the degradation of a multitude of oncoproteins and the simultaneous inhibition of critical survival and proliferation pathways, including the PI3K/Akt and RAS/RAF/MEK/ERK signaling cascades. The provided quantitative data, though limited, highlights its efficacy, and the detailed experimental protocols offer a framework for its further investigation. The continued exploration of this compound and similar HSP90 inhibitors holds promise for the development of novel and effective cancer therapies.
References
- 1. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Aminohexylgeldanamycin Hydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin (B11832722) hydrochloride is a semi-synthetic derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for tumor growth and survival.[3] By binding to the N-terminal ATP-binding pocket of Hsp90, aminohexylgeldanamycin hydrochloride disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[4] This targeted degradation of oncoproteins makes Hsp90 inhibitors like this compound promising candidates for cancer therapy.[4]
These application notes provide detailed protocols for utilizing this compound in in vitro studies to assess its anti-cancer effects, focusing on cell viability, protein degradation, and the investigation of cell signaling pathways.
Mechanism of Action: Hsp90 Inhibition
Hsp90 plays a pivotal role in stabilizing a wide array of client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[4] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4, CDK6).[4] In cancer cells, these proteins are often overexpressed or mutated, driving malignant progression.[4] this compound exploits this dependency by inhibiting Hsp90, leading to the simultaneous degradation of multiple oncoproteins and the disruption of key signaling pathways.[4]
Data Presentation
The cytotoxic activity of this compound can vary depending on the cancer cell line.[5] Below is a summary of reported 50% inhibitory concentration (IC50) values. It is recommended to determine the IC50 experimentally for each cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1.5[6] |
| Aminohexylgeldanamycin HCl | DU145 | Prostate Cancer | ~0.8[6] |
| Aminohexylgeldanamycin HCl | HUVEC | Endothelial Cells | ~0.5[6] |
Note: IC50 values can be influenced by experimental conditions such as cell density and incubation time.[1]
Experimental Protocols
A general workflow for in vitro studies with this compound is depicted below.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution (e.g., in DMSO). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[4]
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[4]
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the expression levels of Hsp90 client proteins.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-CDK4, anti-HSP70, anti-β-actin)[4]
-
HRP-conjugated secondary antibodies[4]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 24-48 hours.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[2]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ice-cold PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.[4]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
References
Application Notes and Protocols for Aminohexylgeldanamycin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of geldanamycin (B1684428), a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are implicated in oncogenesis, tumor survival, and proliferative signaling.[4][5][6] By competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts the chaperone's function.[1][4][7] This leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in the inhibition of tumor growth and angiogenesis.[1][2][8]
The addition of the aminohexyl linker at the C17 position of the geldanamycin structure provides a functional handle for conjugation to drug delivery systems and enhances aqueous solubility compared to the parent compound, a critical factor for drug formulation.[1][2] These application notes provide detailed protocols for the use of this compound in in-vitro cell culture studies to assess its anti-cancer effects.
Mechanism of Action: HSP90 Inhibition
HSP90 plays a critical role in stabilizing a diverse group of client proteins involved in signal transduction, cell cycle regulation, and apoptosis.[5] Key oncogenic client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators (e.g., CDK4, CDK6).[4][7] Cancer cells are often highly dependent on these proteins, making them particularly vulnerable to HSP90 inhibition. This compound's targeted disruption of HSP90 leads to the simultaneous degradation of multiple oncoproteins, thereby blocking several oncogenic signaling pathways.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Applications of Aminohexylgeldanamycin Hydrochloride in Prostate Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of geldanamycin (B1684428), a natural product that potently inhibits Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive the proliferation, survival, and therapeutic resistance of cancer cells. In prostate cancer, Hsp90 plays a critical role in maintaining the function of key signaling proteins, most notably the Androgen Receptor (AR). By inhibiting Hsp90, this compound triggers the degradation of these client proteins, offering a promising strategy for the treatment of both androgen-sensitive and castration-resistant prostate cancer (CRPC).
These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity. This disruption leads to the misfolding of Hsp90 client proteins, which are then targeted for degradation via the ubiquitin-proteasome pathway. In prostate cancer, key client proteins of Hsp90 include:
-
Androgen Receptor (AR): Both wild-type and mutant forms of the AR are dependent on Hsp90 for their stability and function. Inhibition of Hsp90 leads to AR degradation, thereby blocking androgen signaling, a key driver of prostate cancer growth.[1][2]
-
Akt: A crucial serine/threonine kinase in the PI3K/Akt signaling pathway, which is frequently hyperactivated in prostate cancer and promotes cell survival and proliferation.[2]
-
HER2 (ErbB2): A receptor tyrosine kinase that can be overexpressed in prostate cancer and contributes to disease progression.[2]
-
Other kinases and transcription factors: Hsp90 stabilizes a broad range of other proteins involved in oncogenesis, and its inhibition can simultaneously disrupt multiple signaling pathways.
The degradation of these oncoproteins leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in prostate cancer models. A common biomarker for Hsp90 inhibition is the induction of Hsp70, a compensatory heat shock protein.
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of geldanamycin derivatives, which are expected to have comparable activity to this compound, in various prostate cancer models.
Table 1: In Vitro Cytotoxicity of Geldanamycin Derivatives in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Exposure Time (h) |
| 17-ABAG | LNCaP | MTT | 30.15 | 72 |
| 17-ABAG | DU-145 | MTT | 102.63 | 72 |
| 17-ABAG | PC-3 | MTT | 44.27 | 72 |
| Ganetespib | LNCaP | Cell Viability | 8 | 72 |
| Ganetespib | VCaP | Cell Viability | 7 | 72 |
| Ganetespib | DU-145 | Cell Viability | 12 | 72 |
| Ganetespib | PC-3 | Cell Viability | 77 | 72 |
Table 2: In Vivo Efficacy of Geldanamycin Derivatives in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Study Duration (days) |
| 17-ABAG | LNCaP | 10 mg/kg, i.p., every 3 days | Significant reduction in tumor volume | 21 |
| 17-AAG | DU-145 | 50 mg/kg, intratumoral, twice weekly | Significant decrease in tumor size and growth rate | 28 |
| 17-AAG | LuCaP35 | i.p. injection | ~70% reduction in tumor volume increase vs. control | 35 |
Mandatory Visualization
References
Application Notes: Cell Viability Assessment Using an MTT Assay with Aminohexylgeldanamycin Hydrochloride
Introduction
These application notes provide a comprehensive protocol for determining the cytotoxic and anti-proliferative effects of Aminohexylgeldanamycin hydrochloride on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a potent, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins that are often implicated in oncogenesis and tumor survival.[1][4] By inhibiting Hsp90, this compound triggers the degradation of these oncoproteins, making it a valuable compound for cancer research.[2][5]
The MTT assay is a widely used colorimetric method to assess cell viability.[6] The principle of the assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[7][8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[6] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[8]
This protocol is designed for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of Hsp90 inhibitors.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[4][5] This action inhibits the chaperone's ATPase activity, which is essential for its function.[1] The inhibition of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.[1][2] Key Hsp90 client proteins include critical drivers of cancer progression such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., AKT, RAF-1), and cell cycle regulators.[4] The simultaneous depletion of these oncoproteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5]
Figure 1: Hsp90 Inhibition by this compound.
Experimental Protocol: MTT Assay
This protocol outlines the steps for assessing cell viability after treatment with this compound.
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS). Prepare by vortexing, filter sterilize, and store at -20°C, protected from light.[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
2. Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO.[5] Gently vortex to ensure it is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 1 nM to 10 µM.[5] Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
3. Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][9][10] The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the incubation period.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[4][9]
4. Compound Treatment
-
After the 24-hour attachment period, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared drug dilutions (from step 2.3) to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with fresh culture medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Blank: Wells containing culture medium only (no cells) to serve as a background control.[7]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[9]
5. MTT Assay Procedure
-
Following the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[4][7][9]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light, until a purple precipitate is visible.[4][5][7]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][9]
-
Place the plate on an orbital shaker and mix gently for 15 minutes to ensure complete solubilization of the formazan.[9]
6. Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4][9] It is recommended to read the plate within 1 hour of adding the solubilization solution.[8]
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Figure 2: Experimental workflow for the MTT cell viability assay.
Data Presentation
Summarize experimental parameters and results in clear, structured tables for easy interpretation and comparison.
Table 1: Summary of MTT Assay Protocol Parameters
| Parameter | Recommended Value |
| Cell Line | User-defined |
| Seeding Density | 5,000 - 10,000 cells/well[4][9] |
| Plate Format | 96-well, flat-bottom |
| Compound Incubation Time | 24, 48, or 72 hours[9] |
| MTT Reagent Concentration | 5 mg/mL in PBS[8][9] |
| MTT Reagent Volume | 10 - 20 µL per well[4][7] |
| MTT Incubation Time | 2 - 4 hours at 37°C[4][7] |
| Solubilizing Agent | DMSO |
| Solubilizing Agent Volume | 100 - 150 µL per well[4][9] |
| Absorbance Wavelength | 570 nm[4][7] |
| Reference Wavelength | >650 nm (Optional)[6][8] |
Table 2: Template for Recording and Presenting Cell Viability Data
| Concentration of Aminohexylgeldanamycin HCl (µM) | Mean Absorbance (570 nm) | Corrected Absorbance (Mean - Blank) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | Value | Value | 100% |
| 0.001 | Value | Value | Value |
| 0.01 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 10.0 | Value | Value | Value |
| Blank (Medium Only) | Value | N/A | N/A |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Hsp90 Inhibitor [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunoprecipitation of HSP90 Complexes Following Aminohexylgeldanamycin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a crucial role in maintaining cellular homeostasis.[1][2] It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are key signaling molecules involved in cell growth, differentiation, and survival.[1][3] In numerous cancers, HSP90 is overexpressed and is essential for the stability of oncoproteins that drive tumor progression, making it a compelling target for cancer therapy.[2][4]
Aminohexylgeldanamycin hydrochloride is a derivative of the natural product geldanamycin (B1684428), a potent inhibitor of HSP90.[5][6][] Like its parent compound, it binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[2][5] This inhibition leads to the destabilization and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, resulting in the disruption of multiple oncogenic signaling pathways.[5][8]
These application notes provide detailed protocols for the immunoprecipitation of HSP90 complexes following treatment with this compound. This allows researchers to investigate the impact of this inhibitor on HSP90-client protein interactions and to quantify the degradation of specific client proteins.
Data Presentation
Treatment of cells with HSP90 inhibitors like this compound is expected to lead to a dose- and time-dependent degradation of its client proteins. While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a representative summary of expected outcomes based on studies with geldanamycin and its analogs.[2]
Table 1: Representative HSP90 Client Proteins and Co-Chaperones
| Protein Category | Examples | Function |
| Client Proteins | ||
| Kinases | Akt, B-Raf, CDK4, Her2/ErbB2, N-Ras | Signal transduction, cell cycle regulation, proliferation[9][10] |
| Transcription Factors | p53 (mutant), HIF-1α, Steroid Receptors | Gene expression, tumor suppression, hypoxia response, hormone signaling[4][11] |
| Other | hTERT, NOS, MMP-2 | Telomere maintenance, angiogenesis, metastasis[9] |
| Co-Chaperones | ||
| Hsp70, Hsp40, Hop/Sti-1, p23, Cdc37 | Regulate HSP90's ATPase activity, client protein binding, and complex assembly[1][3][9] |
Table 2: Expected Quantitative Changes in HSP90 Client Protein Levels Post-Treatment
This table illustrates hypothetical quantitative data from a western blot analysis showing the reduction in key client protein levels following treatment with an HSP90 inhibitor. Actual values will vary depending on the cell line, experimental conditions, and the specific client protein.[4]
| Treatment | Akt Abundance (Relative Units) | CDK4 Abundance (Relative Units) | Her2 Abundance (Relative Units) |
| Vehicle Control (DMSO) | 100 | 100 | 100 |
| Aminohexylgeldanamycin HCl (Low Dose) | 65 | 70 | 60 |
| Aminohexylgeldanamycin HCl (High Dose) | 25 | 30 | 20 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for treating cultured cells with this compound.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow to 80-90% confluency.
-
Preparation of Treatment Media: Prepare fresh media containing the desired concentrations of this compound. Also, prepare a vehicle control medium.
-
Cell Treatment: Remove the existing medium and replace it with the treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours).[2]
-
Cell Harvest:
-
Adherent cells: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (see Protocol 2) and scrape the cells.[2][4]
-
Suspension cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.[4]
-
-
Proceed to Lysis: Proceed immediately to Protocol 2 for cell lysis or store the cell pellets at -80°C for later use.
Protocol 2: Preparation of Cell Lysate for Immunoprecipitation
This protocol describes how to prepare cell lysates for immunoprecipitation.
Materials:
-
Ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)[12]
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Lysis: Resuspend the cell pellet from Protocol 1 in an appropriate volume of ice-cold lysis buffer.[2]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[4]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This lysate contains the soluble proteins and is ready for immunoprecipitation.[2][13]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with lysis buffer.[13]
Protocol 3: Immunoprecipitation of HSP90 Complexes
This protocol details the procedure for immunoprecipitating HSP90 and its associated proteins.
Materials:
-
Cleared cell lysate from Protocol 2
-
Anti-HSP90 antibody
-
Isotype control IgG (e.g., normal rabbit or mouse IgG)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., lysis buffer or a modification with lower detergent concentration)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5)[2]
-
Rotating shaker
Procedure:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[2][14]
-
Antibody Incubation: Add 2-5 µg of anti-HSP90 antibody to the pre-cleared lysate. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.[2]
-
Bead Incubation: Add 30-50 µL of equilibrated Protein A/G beads to each antibody-lysate mixture. Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.[2]
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.[2]
-
Elution:
-
For Western Blotting: Add 30-50 µL of 2X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes to elute and denature the proteins.[2]
-
For Mass Spectrometry: Use a non-denaturing elution buffer like 0.1 M glycine, pH 2.5, and neutralize the eluate immediately with 1 M Tris, pH 8.5.
-
-
Sample Collection: Pellet the beads and collect the supernatant containing the eluted proteins. The samples are now ready for analysis.
Protocol 4: Western Blot Analysis
This protocol is for the detection of HSP90 and its co-precipitated client proteins.
Materials:
-
Eluted immunoprecipitated samples from Protocol 3
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against HSP90 and specific client proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Akt, anti-CDK4) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities to determine the relative abundance of the target proteins in the different treatment groups.
Visualizations
Caption: HSP90 chaperone cycle and its inhibition by this compound.
Caption: Experimental workflow for the immunoprecipitation of HSP90 complexes.
Caption: Logical flow of this compound's effect on HSP90.
References
- 1. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional specificity of co-chaperone interactions with Hsp90 client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Hsp90 Inhibitor [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Interaction Network of the Hsp90 Chaperone System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 13. protocols.io [protocols.io]
- 14. docs.abcam.com [docs.abcam.com]
Determining the Potency of Aminohexylgeldanamycin Hydrochloride: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of the natural product geldanamycin, belonging to the ansamycin (B12435341) family of antibiotics. It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is critical for the stability, function, and conformational maturation of numerous "client" proteins.[1] In cancer cells, many of these client proteins are oncoproteins that are mutated or overexpressed, driving tumor growth, survival, and proliferation.[1][2] HSP90 is often overexpressed in cancer cells and exhibits a higher binding affinity for inhibitors compared to its counterpart in normal cells, making it an attractive and strategic target for cancer therapy.[2]
This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. It includes quantitative data, a detailed experimental protocol for an MTT-based cell viability assay, and diagrams illustrating the compound's mechanism of action and the experimental workflow.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90.[2][3] This action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[4][5] The inhibition locks the HSP90 chaperone machine in a state that is unable to process client proteins effectively.[2] Consequently, these client proteins, which include critical signaling molecules and oncoproteins such as HER2, Akt, RAF-1, and CDK4, become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[2][3][4] The simultaneous degradation of these key oncoproteins disrupts multiple oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[2][3]
Data Presentation: Efficacy in Cancer Cell Lines
The efficacy of HSP90 inhibitors can vary significantly across different cancer cell lines, often depending on the cell's reliance on specific HSP90 client proteins for survival.[2][6] While extensive data for this compound is being developed, the closely related and well-characterized analog, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG or Tanespimycin), serves as an excellent proxy due to its identical mechanism of action. The following table summarizes the IC50 values of 17-AAG in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 of 17-AAG (nM) |
| JIMT-1 | Breast Cancer (Trastuzumab Resistant) | 10 |
| SKBR-3 | Breast Cancer | 70 |
| LNCaP | Prostate Cancer | 25 - 45 |
| DU-145 | Prostate Cancer | 25 - 45 |
| PC-3 | Prostate Cancer | 25 - 45 |
| H1975 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| H1650 | Non-Small Cell Lung Cancer | 1.258 - 6.555 |
| HCC827 | Non-Small Cell Lung Cancer | 26.255 - 87.733 |
| U87 MG | Glioblastoma | 50 - 500 |
| A172 | Glioblastoma | 50 - 500 |
Note: The IC50 values are for the HSP90 inhibitor 17-AAG and are presented as a proxy for this compound.[7][8][9] Values can vary based on experimental conditions, such as incubation time and assay method.
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental process is crucial for understanding and executing the determination of a compound's potency.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS), filtered and stored protected from light
-
Solubilization solution (e.g., 100% DMSO or SDS-HCl solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension in complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[6]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment and recovery.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare a series of serial dilutions of the compound in complete culture medium. A common concentration range to test is from 1 nM to 10 µM.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO used in the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug dilutions or controls.
-
Incubate the plate for a period sufficient to observe the effects of HSP90 inhibition, typically 48 to 72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Return the plate to the incubator for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8]
-
After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
This compound is a potent HSP90 inhibitor that disrupts multiple oncogenic signaling pathways, making it a compelling candidate for cancer therapy.[2] Determining its IC50 value is a fundamental step in evaluating its efficacy and understanding its therapeutic potential across diverse cancer types. The provided MTT assay protocol offers a reliable and standardized method for quantifying the cytotoxic and cytostatic effects of this compound. Adherence to this detailed protocol will enable researchers to generate accurate and reproducible data, facilitating the comparison of compound sensitivity across different cell lines and guiding further preclinical and clinical development.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminohexylgeldanamycin Hydrochloride in Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the conformational stability and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways.[1][2] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple pathways that drive cancer cell proliferation, survival, and angiogenesis.[1] The hydrochloride salt form offers improved aqueous solubility, which is advantageous for formulation and in vivo administration.[1] These application notes provide detailed protocols for the administration of this compound in animal tumor models, a summary of available data, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1] The simultaneous degradation of multiple oncoproteins disrupts key cancer-promoting signaling cascades, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[1][3]
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive in vivo efficacy data for the standalone drug is limited in publicly available literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC-3 | Prostate Cancer | ~1.5[4] |
| DU145 | Prostate Cancer | ~0.8[4] |
| HUVEC | Endothelial Cells | ~0.5[4] |
Table 2: In Vivo Toxicity of this compound
| Animal Model | Administration Route | Maximum Tolerated Dose (MTD) | Observations |
|---|
| Nude Mice | Intravenous (single dose) | 30 mg/kg[3][5] | Acute toxicity and morbidity observed at 40 mg/kg.[5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
|---|
| Nude Mice | Various Xenografts | Dose-response studies recommended. | Specific TGI data for the free drug is not widely available in public literature. However, HSP90 inhibitors as a class, and conjugates of Aminohexylgeldanamycin, have demonstrated significant anti-tumor activity in preclinical models.[2][4][6][7] |[8] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound in a murine tumor xenograft model.
Drug Formulation
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose in water (D5W), or a custom formulation)
-
Sterile vials and syringes
-
0.22 µm syringe filter
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile environment.
-
In a sterile vial, dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Slowly add the sterile vehicle to the DMSO stock solution while vortexing or sonicating to ensure complete dissolution and to reach the final desired concentration. The final concentration of DMSO should be non-toxic to the animals (typically ≤10%).
-
Visually inspect the solution for any particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of administration.
Murine Xenograft Model Establishment
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Trypsin-EDTA
-
Anesthetic agent (e.g., isoflurane)
Protocol:
-
Culture the selected cancer cell line in the recommended medium.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
Administration and Monitoring
Protocol:
-
Randomize mice into treatment and control groups.
-
Administer the prepared this compound solution to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection). The control group should receive the vehicle alone.
-
The dosing schedule will depend on the experimental design and should be informed by MTD studies. A common schedule for HSP90 inhibitors is daily for 5 consecutive days or intermittent dosing (e.g., every other day).[1]
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Conclusion
This compound is a potent HSP90 inhibitor with demonstrated in vitro activity against cancer cells. The provided protocols offer a framework for evaluating its in vivo anti-tumor efficacy in animal models. While comprehensive in vivo efficacy data for the free drug is not extensively documented in public sources, the established mechanism of action and the significant anti-tumor effects of the HSP90 inhibitor class suggest its potential as a valuable tool in preclinical cancer research. Further dose-response and efficacy studies in various tumor models are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor CH5164840 against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Aminohexylgeldanamycin Hydrochloride Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (HSP90).[] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a compound of significant interest in cancer research. The hydrochloride salt form of Aminohexylgeldanamycin enhances its aqueous solubility.[2]
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its excellent solubilizing properties for this compound. This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | [] |
| Molecular Formula | C₃₄H₅₃ClN₄O₈ | [] |
| Molecular Weight | 681.26 g/mol | [] |
| CAS Number | 1146534-45-3 | [][3] |
| Appearance | Crystalline solid | |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | Readily soluble; 10 mM stock solutions are commonly prepared. A specific maximum solubility is not readily available. | |
| Recommended Stock Solution Concentration | 10 mM | |
| Storage of Powder | -20°C for long-term storage (months to years) or 0-4°C for short-term (days to weeks). | [] |
| Storage of DMSO Stock Solution | Aliquoted at -20°C or -80°C for long-term stability. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.81 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Using the previous example, add 1 mL of DMSO to the 6.81 mg of powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.
Storage and Stability
The stability of the prepared stock solution is crucial for experimental consistency. While specific long-term stability data for this compound in DMSO is not extensively published, information from its parent compounds, geldanamycin and 17-AAG, provides valuable guidance.
-
Freeze-Thaw Cycles: It is highly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution is a critical step to preserve its integrity.
-
Light Sensitivity: Protect the stock solution from light to prevent photodegradation.
-
Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can contribute to the degradation of compounds in DMSO over time. It is therefore recommended to use anhydrous DMSO and to keep vials tightly sealed.
-
Recommended Storage: For storage periods longer than one month at -20°C, it is advisable to re-verify the efficacy of the solution. For longer-term storage, -80°C is recommended.
Visual Representations
Mechanism of Action of this compound
Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Workflow for Stock Solution Preparation
Caption: Experimental workflow for preparing the stock solution.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. Adherence to these protocols for preparation, storage, and handling will help ensure the integrity and stability of the compound, leading to more reliable and reproducible results in research and drug development applications.
References
Application Notes and Protocols for Aminohexylgeldanamycin Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin hydrochloride is a semi-synthetic derivative of the natural product geldanamycin (B1684428), belonging to the ansamycin (B12435341) class of antibiotics. It is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability, proper folding, and function of a wide array of "client" proteins.[1][2][3] Many of these client proteins are critical components of oncogenic signaling pathways, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators.[4][5]
In cancer cells, which have a high demand for HSP90 activity to maintain mutated and overexpressed oncoproteins, inhibition by this compound is particularly effective.[3] The compound competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, disrupting its chaperone function.[2][5][6] This leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins via the proteasome, ultimately resulting in the disruption of multiple cancer-promoting pathways, cell cycle arrest, and apoptosis.[3][4][7] The aminohexyl linker at the C17 position provides a functional handle for conjugation, and the hydrochloride salt form enhances its aqueous solubility.[1][2][5]
Data Presentation
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₃ClN₄O₈ | [] |
| Molecular Weight | 681.26 g/mol | [] |
| Appearance | Crystalline solid | [9] |
| Synonyms | AHGDM hydrochloride | [][10] |
Solubility
Proper dissolution is critical for experimental consistency. The following data, based on the parent compound geldanamycin and general practices for hydrochloride salts, provides guidance on solvent selection.
| Solvent | Solubility Notes | Reference |
| DMSO | Highly soluble. Recommended for preparing concentrated stock solutions (e.g., 10 mM or higher). Use anhydrous DMSO to prevent degradation. | [6][11][12] |
| Ethanol | Poorly soluble. Not recommended for preparing stock solutions. | [11] |
| Aqueous Buffers/Media | Sparingly soluble. Working dilutions should be prepared fresh from a DMSO stock solution immediately before use. Avoid long-term storage in aqueous solutions. | [6][9][11] |
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following data illustrates the cytotoxic effects of this compound and its conjugates in various cell lines.
| Compound | Cell Line | Cancer Type / Cell Type | IC₅₀ (µM) | Reference |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1.5 | [13] |
| Aminohexylgeldanamycin HCl | DU145 | Prostate Cancer | ~0.8 | [13] |
| Aminohexylgeldanamycin HCl | HUVEC | Endothelial Cells | ~0.5 | [13] |
| HPMA-AH-GDM-RGDfK (P1) | PC-3 | Prostate Cancer | ~1.2 | [13] |
| HPMA-AH-GDM-RGDfK (P1) | DU145 | Prostate Cancer | ~0.5 | [13] |
| HPMA-AH-GDM-RGDfK (P1) | HUVEC | Endothelial Cells | ~0.2 | [13] |
| HPMA-AH-GDM (P2) | PC-3 | Prostate Cancer | ~2.0 | [13] |
| HPMA-AH-GDM (P2) | DU145 | Prostate Cancer | ~1.0 | [13] |
| HPMA-AH-GDM (P2) | HUVEC | Endothelial Cells | ~0.7 | [13] |
HSP90 Inhibition and Downstream Signaling
The diagram below illustrates the mechanism of action for this compound. By inhibiting HSP90, it prevents the stabilization of key oncoproteins, leading to their degradation and the suppression of cancer cell survival and proliferation pathways.
Experimental Protocols
Protocol 1: Reconstitution and Storage of Stock Solution
This protocol outlines the procedure for preparing a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).[6]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.[6] Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6] When stored properly, the DMSO stock solution should be stable for several months. Protect from light.[14]
Note: Avoid storing the compound in aqueous solutions for extended periods, as its stability may be compromised.[6][11]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol describes how to prepare final working concentrations from the DMSO stock solution for treating cells in culture.
Materials:
-
Thawed aliquot of this compound DMSO stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thawing: Thaw a single-use aliquot of the DMSO stock solution completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an initial dilution of the stock solution into complete cell culture medium to create a high-concentration working stock. This helps to minimize the final concentration of DMSO in the culture wells.
-
Serial Dilutions: Prepare a series of dilutions from the high-concentration working stock into complete cell culture medium to achieve the desired final concentrations for your dose-response experiment.[4][7]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug treatment.[4]
-
Immediate Use: Use the freshly prepared working dilutions immediately for cell treatment.[6]
Experimental Workflow for Cell-Based Assays
The following diagram provides a general workflow for using this compound in a typical in vitro experiment, from compound preparation to data analysis.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol provides a method for determining the cytotoxic effect of this compound by measuring cell metabolic activity.
Materials:
-
Cells seeded in a 96-well plate
-
Working dilutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4][15]
-
Compound Treatment: Remove the old medium and treat the cells with 100 µL of the serially diluted this compound and vehicle control.[2][4]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[2][15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.[2][6]
Protocol 4: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to confirm the mechanism of action by observing the degradation of specific HSP90 client proteins.
Materials:
-
Cells cultured in 6-well plates
-
Working dilutions of this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Akt, Raf-1, HER2, and a loading control like β-actin)[2]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer to extract total protein.[2][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2][15]
-
Blocking and Immunoblotting: Block the membrane for 1 hour, then incubate with the appropriate primary antibody overnight at 4°C.[2][3]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize protein bands using an ECL detection system.[2][3]
-
Analysis: A decrease in the levels of client proteins in treated cells compared to the control confirms HSP90 inhibition.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Aminohexylgeldanamycin hydrochloride experiments
Welcome to the technical support center for Aminohexylgeldanamycin hydrochloride (AH-GDM HCl). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a semi-synthetic derivative of geldanamycin (B1684428) that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90.[1][4][5] This action disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins via the proteasome pathway.[1][4][5] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as HER2, Akt, and Raf-1.[2][6][7]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research to study the effects of HSP90 inhibition.[8][9] Its potent antiangiogenic and antitumor properties make it a valuable tool for investigating oncogenic signaling pathways.[8][9] The aminohexyl linker also allows for its conjugation to drug delivery systems for targeted therapy research.[10] It is used in a variety of in vitro and in vivo experimental models to induce the degradation of key cancer-promoting proteins and assess the impact on cell viability, proliferation, and apoptosis.[11][12]
Q3: How should I dissolve and store this compound?
A3: For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[5][13] For subsequent use, this stock solution can be further diluted in the aqueous buffer or cell culture medium of choice.[13] It is advisable to prepare fresh dilutions for each experiment and avoid storing aqueous solutions for more than a day.[13] For long-term storage, the solid compound should be stored at -20°C.[13] The hydrochloride salt form offers improved aqueous solubility compared to its parent compounds.[1][12]
Q4: What are the key HSP90 client proteins to monitor to confirm its activity?
A4: To confirm the on-target activity of this compound, you should monitor the degradation of well-established and sensitive HSP90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., Akt, Raf-1), and cell cycle regulators (e.g., CDK4).[5][6][7][14] A decrease in the levels of these proteins upon treatment, typically observed via Western blot, indicates successful HSP90 inhibition.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Problem 1: Inconsistent or No Observed Inhibition of Cell Viability
Q: I've treated my cancer cell lines with this compound but see little to no effect on cell viability. What could be wrong?
A: This is a common issue that can stem from several factors:
-
Insufficient Concentration: The effective concentration can vary significantly between cell lines.[7] It is critical to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cells.[7]
-
Inadequate Incubation Time: The binding of geldanamycin analogues to HSP90 is a slow, time-dependent process.[15] Short incubation periods may not be sufficient to induce client protein degradation and subsequent cell death. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to find the optimal treatment duration.[2][15]
-
Compound Instability: Ensure that stock solutions are prepared fresh for each experiment, as the compound's stability in solution can affect its potency.[16]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance. This can be due to high expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell.[16] Additionally, hypoxic conditions within a tumor model can lead to resistance.[17]
Problem 2: Expected HSP90 Client Proteins Are Not Degrading
Q: My Western blots show no degradation of client proteins like Akt or HER2 after treatment. How can I troubleshoot this?
A: If you are not observing the expected degradation of HSP90 client proteins, consider the following:
-
Sub-optimal Drug Concentration: The concentration required to induce degradation of a specific client protein may be higher than that needed for a general cytotoxic effect. Use a concentration at or above the IC50 value determined from your cell viability assays.
-
Client Protein Half-Life: Some client proteins have long half-lives, and their degradation may only become apparent after prolonged treatment periods (e.g., > 24 hours).[16] Refer to the literature for the typical turnover rate of your protein of interest.
-
Poor Cellular Permeability: The compound may have low permeability in your chosen cell line.[16] While less common with this analogue, it can be a contributing factor.
-
Antibody Issues: Ensure your primary and secondary antibodies for Western blotting are validated and used at the correct dilution. Run positive and negative controls to validate your blotting protocol.
Problem 3: High Cytotoxicity Observed at Concentrations Too Low for On-Target Effects
Q: I'm seeing significant cell death at very low concentrations, but my Western blots do not yet show degradation of HSP90 client proteins. Could this be an off-target effect?
A: Yes, this strongly suggests a potential off-target effect.[16][18] While HSP90 inhibitors are generally more toxic to malignant cells, off-target interactions can lead to cytotoxicity independent of HSP90 inhibition.[18]
-
Distinguishing On- vs. Off-Target Effects: The gold standard is to demonstrate a direct correlation between the degradation of an HSP90 client protein (e.g., HER2) and the observed phenotype (e.g., cell death).[14] If cytotoxicity occurs at concentrations well below what is needed to degrade client proteins, an off-target mechanism is likely.
-
Mitigation Strategies:
-
Titrate to the Lowest Effective Concentration: Use the minimum concentration of the compound that still produces the desired on-target effect (client protein degradation) to minimize off-target toxicity.[19]
-
Use Controls: Compare the effects to other, structurally different HSP90 inhibitors. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.[17]
-
Evaluate Other Pathways: Consider that the compound might be inhibiting other cellular targets, such as kinases, or inducing a general stress response.[19]
-
Quantitative Data
Direct IC50 values for this compound as a standalone agent are not widely available in the public literature.[20][21] The tables below provide reference IC50 values for the related and well-characterized HSP90 inhibitor 17-AAG and a template for recording your experimental data.
Table 1: Reference In Vitro Cytotoxicity (IC50) of 17-AAG in Various Cancer Cell Lines[21]
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast Cancer | 5-6 |
| SKBR3 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 |
| SKOV3 | Ovarian Cancer | 5-6 |
| LNCaP | Prostate Cancer | 25-45 |
| PC-3 | Prostate Cancer | 25-45 |
Table 2: Template for Experimental IC50 Values of Aminohexylgeldanamycin HCl
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 72 | |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of viability.[6][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4][21]
-
Compound Treatment: Prepare serial dilutions of Aminohexylgeldanamycin HCl in culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (e.g., DMSO).[1][2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[21]
Protocol 2: Western Blot Analysis of HSP90 Client Proteins
This protocol is used to confirm the mechanism of action by observing the degradation of HSP90 client proteins.[1][4]
-
Cell Treatment & Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with Aminohexylgeldanamycin HCl for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5][21]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1][4]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1][4]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific for an HSP90 client protein (e.g., Akt, Raf-1, HER2) or a loading control (e.g., β-actin) overnight at 4°C.[1][4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6] Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1][6]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This method quantifies apoptosis by detecting phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (Propidium Iodide, PI).[5]
-
Cell Treatment & Harvesting: Treat cells as required. Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[4][5]
-
Washing: Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4][5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
Visualizations
Signaling Pathways and Mechanism of Action
Caption: HSP90 inhibition by Aminohexylgeldanamycin HCl leads to client protein degradation.
Experimental Workflow
Caption: General workflow for in vitro studies with Aminohexylgeldanamycin HCl.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Hsp90 Inhibitor [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. amsbio.com [amsbio.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aminohexylgeldanamycin Hydrochloride Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Aminohexylgeldanamycin hydrochloride in in vitro studies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a semi-synthetic derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2][4][5] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts its chaperone function.[1][2][4][5][6] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[1][2][4][5][6]
Q2: How should I dissolve and store this compound?
For optimal stability and performance, follow these guidelines:
-
Reconstitution : It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[4]
-
Stock Solution : Prepare a concentrated stock solution, for example, at 10 mM.[4] Ensure the compound is fully dissolved by gentle vortexing.[4]
-
Storage of Stock Solution : Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C for long-term stability.[4]
-
Working Dilutions : Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment.[4] It is not recommended to store the compound in aqueous solutions for extended periods due to potential instability.[4][7]
Q3: What are some key HSP90 client proteins affected by this compound?
HSP90 has a wide range of client proteins crucial for cancer cell function. Inhibition by this compound can lead to the degradation of key proteins in various oncogenic signaling pathways, including:
-
Transcription Factors : HIF-1α, mutant p53[4]
The specific client proteins affected can vary depending on the cancer cell type and its molecular dependencies.[4]
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Problem: High variability between replicate wells or unexpected IC50 values.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may have limited solubility in aqueous media.[4] Visually inspect wells for precipitation. If observed, try pre-diluting the compound in a small volume of serum-free media before adding it to the wells with cells and complete media.[4] |
| Inaccurate Cell Seeding | Ensure a homogenous cell suspension before seeding.[4] Calibrate pipettes and use a consistent pipetting technique.[4] |
| Cell Line Health | Ensure cells are healthy and in the logarithmic growth phase. Avoid using over-confluent cells. |
| Inconsistent Incubation Time | Use a consistent incubation time for all experiments. A common duration for cytotoxicity assays is 48-72 hours.[5][8] |
Guide 2: No Significant Degradation of HSP90 Client Proteins
Problem: No observable degradation of HSP90 client proteins (e.g., Akt, Raf-1) via Western blot after treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[9] A common treatment time to observe protein degradation is 24-48 hours.[5] |
| Inefficient Protein Extraction | Ensure complete cell lysis by using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4] |
| Poor Antibody Quality | Validate your primary antibodies for the client proteins of interest. Use positive and negative controls to ensure antibody specificity.[9] |
| Suboptimal Western Blotting Technique | Optimize your Western blotting protocol, including protein loading, transfer efficiency, and antibody incubation times.[9] Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and probing for a loading control protein (e.g., GAPDH, β-actin).[4] |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Conjugates in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 | Prostate Cancer | ~1.5 |
| DU145 | Prostate Cancer | ~0.8 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.5 | |
| HPMA-AH-GDM-RGDfK (P1) | PC-3 | Prostate Cancer | ~1.2 |
| DU145 | Prostate Cancer | ~0.5 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.2 | |
| HPMA-AH-GDM (P2) | PC-3 | Prostate Cancer | ~2.0 |
| DU145 | Prostate Cancer | ~1.0 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.7 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented for the free drug and its conjugates provides a reference for expected effective concentrations.[10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).[8]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][8]
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified period, typically 48-72 hours.[8]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
Solubilization : Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[5]
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation
This technique is used to detect the degradation of specific HSP90 client proteins following treatment.[8]
-
Cell Lysis : Treat cancer cells with the desired concentrations of this compound for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.[8]
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[8]
-
SDS-PAGE : Separate equal amounts of protein from each sample by size on a polyacrylamide gel.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Antibody Incubation : Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for the HSP90 client protein of interest. Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8]
-
Detection : Add a chemiluminescent substrate to produce light, and detect the signal using an imaging system.[8]
-
Analysis : The intensity of the bands corresponds to the amount of the target protein, allowing for the assessment of protein degradation.[8]
Visualizations
Caption: HSP90 inhibition pathway by this compound.
Caption: General workflow for in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Aminohexylgeldanamycin hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of Aminohexylgeldanamycin hydrochloride, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information is curated to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation. For short-term storage, spanning days to weeks, a temperature of 0-4°C is recommended. For long-term storage, lasting months to years, the compound should be kept at -20°C[1]. It is also advisable to protect the compound from light.
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C and protected from light. Based on data for the parent compound, geldanamycin (B1684428), DMSO solutions may be stable for at least two weeks when stored at -20°C[2].
Q3: What is the solubility of this compound?
A3: The introduction of the 6-aminohexylamino side chain significantly enhances the aqueous solubility of this compound compared to its parent compound, geldanamycin. The hydrochloride salt form further improves this property, which is a critical factor for drug formulation and bioavailability[2].
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is limited, its parent compound, geldanamycin, is known to decompose in acidic solutions[2]. It is therefore recommended to avoid acidic conditions when working with solutions of this compound. The stability of the compound in various pH buffers should be experimentally verified.
Q5: Are there any known degradation pathways for this compound?
A5: Geldanamycin and its analogs, which share the benzoquinone ansamycin (B12435341) core structure, can be susceptible to degradation. For instance, the hydroquinone (B1673460) form of the related compound 17-AAG is known to be susceptible to oxidation, a process that can be accelerated by the presence of metal ions[3]. Given the structural similarities, it is plausible that this compound could also be sensitive to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C for long-term storage and protected from light. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility despite improvements. | Although more soluble than geldanamycin, solubility in aqueous buffers may still be limited. Consider preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%). |
| Loss of compound activity over time in solution | Instability in the experimental buffer (e.g., pH, presence of metal ions). | Evaluate the stability of this compound in your specific buffer system over the time course of your experiment. Consider using buffers with a neutral or slightly basic pH and adding a chelating agent like EDTA if metal-catalyzed oxidation is suspected. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Citation |
| Solid Form (Short-term) | Days to Weeks | 0-4°C | [1] |
| Solid Form (Long-term) | Months to Years | -20°C, Desiccated, Protected from light | [1][2] |
| DMSO Stock Solution | Up to two weeks | -20°C, Aliquoted, Protected from light | [2] |
| Aqueous Solution | General Guidance | Prepare fresh for each use. Avoid acidic pH. | [2] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to obtain a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to a light source under controlled conditions (e.g., specified UV and visible light intensity) for a defined period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, analyze the stressed samples and an unstressed control using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact drug from its degradation products. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid or trifluoroacetic acid). Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (LC-MS).
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can affect the stability of this compound.
References
How to prevent Aminohexylgeldanamycin hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Aminohexylgeldanamycin hydrochloride in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound, despite having improved aqueous solubility compared to its parent compound geldanamycin (B1684428), is still a relatively hydrophobic molecule.[1] Precipitation in aqueous solutions is a common issue and can be caused by several factors:
-
Exceeding Solubility Limit: The most common reason for precipitation is exceeding the compound's solubility limit in the final aqueous solution. The aqueous solubility of geldanamycin analogs is often in the low micromolar range. For instance, the maximum solubility of the related compound 17-AAG in water is estimated to be around 20-50 µM.[2]
-
Improper Dissolution Technique: Directly adding the solid compound to an aqueous solution can lead to poor dissolution and precipitation. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause a sudden change in the solvent environment, leading to the compound crashing out of the solution. This is a phenomenon known as "solvent-shift" induced supersaturation followed by precipitation.
-
Temperature and pH Effects: Changes in temperature and pH can affect the solubility of the compound.[4] For example, a decrease in temperature can lower the solubility of a compound.
-
Interactions with Media Components: Components in complex solutions like cell culture media can sometimes interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: It is highly recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO to prepare a concentrated stock solution.[2][3] This allows for the preparation of a homogenous stock that can then be further diluted into aqueous solutions.
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C for long-term stability.[2] When stored properly, the lyophilized powder is stable for 24 months, and the DMSO stock solution can be used within 3 months to prevent loss of potency.[2]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. Its stability in aqueous media may be compromised, and the risk of precipitation increases over time. Always prepare fresh working dilutions from the DMSO stock solution immediately before each experiment.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer. | High Final Concentration: The final concentration of the compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound.- Perform a serial dilution of the stock solution in the aqueous buffer rather than a single large dilution. |
| "Solvent Shock": The rapid change in solvent polarity causes the compound to precipitate. | - Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.- Pre-warm the aqueous buffer to 37°C before adding the stock solution. | |
| The solution becomes cloudy or a precipitate forms over time during incubation. | Compound Instability: The compound may be unstable in the aqueous environment at the incubation temperature (e.g., 37°C). | - Reduce the incubation time if experimentally feasible.- Prepare fresh solutions for long-term experiments. |
| Interaction with Media Components: Components of the cell culture media may be causing the compound to precipitate. | - Test different types of serum or consider using serum-free media if compatible with your cell line.- For in vivo preparations, consider using a formulation with a surfactant like Cremophor EL.[3] | |
| Inconsistent results between experiments. | Precipitation in some wells/tubes: Inconsistent precipitation can lead to variability in the effective concentration of the compound. | - Visually inspect all solutions for any signs of precipitation before use.- Ensure a consistent and validated protocol for solution preparation is followed for every experiment. |
Data Presentation: Solubility of Geldanamycin Analogs
| Compound | Solvent | Solubility |
| Geldanamycin | DMSO | >10 mM[5][6] |
| 17-AAG | DMSO | 50 mg/mL[2] |
| Ethanol | 5 mg/mL[2] | |
| Water | ~20-50 µM (estimated)[2] | |
| This compound | Aqueous Media | Limited (Improved over Geldanamycin)[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for biochemical assays)
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer to achieve the final desired concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can first make an intermediate dilution (e.g., 1:100 to 100 µM) and then a final dilution (e.g., 1:10 to 10 µM).
-
-
Mix gently by inverting the tube or pipetting up and down after each dilution step.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of a Working Solution in Cell Culture Medium (for in vitro cell-based assays)
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the appropriate volume of the DMSO stock solution dropwise to the medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
-
Mix the solution gently by pipetting up and down. Avoid vigorous vortexing.
-
Add the final working solution to your cell cultures immediately.
Mandatory Visualizations
HSP90 Signaling Pathway and Inhibition
Caption: Mechanism of HSP90 inhibition by this compound.
Experimental Workflow for Preparing Aqueous Solutions
References
Navigating Inconsistent Results in Aminohexylgeldanamycin Hydrochloride Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving Aminohexylgeldanamycin hydrochloride. This resource is designed to help you identify potential sources of inconsistent results, optimize your experimental protocols, and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It is a semi-synthetic derivative of geldanamycin, an ansamycin (B12435341) antibiotic.[2] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, it competitively inhibits the protein's ATPase activity.[2][3][4] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of numerous HSP90 client proteins via the ubiquitin-proteasome pathway.[2][3][4] Many of these client proteins are critical for cancer cell survival and proliferation, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., Akt, Raf-1), and cell cycle regulators (e.g., CDK4).[5]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, dissolve this compound in a high-quality anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot completely at room temperature. Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. It is not recommended to store the compound in aqueous solutions for extended periods due to potential stability issues.
Q3: Why am I observing high variability in my IC50 values for this compound?
Inconsistent IC50 values in cell viability assays can arise from several factors:
-
Compound Precipitation: this compound can have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation. To mitigate this, you can try pre-diluting the compound in a small volume of serum-free media before adding it to the wells.
-
Inaccurate Cell Seeding: Ensure you have a homogenous cell suspension before seeding to avoid variability in cell numbers across wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Cell Line Specific Sensitivity: Different cancer cell lines exhibit varying sensitivities to HSP90 inhibitors, with IC50 values ranging from nanomolar to micromolar concentrations. It is crucial to perform a dose-response curve for each new cell line.
-
Incorrect Incubation Time: The effects of HSP90 inhibition on cell viability are time-dependent. An incubation period of 48 to 72 hours is often necessary to observe significant effects.[1]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability (MTT) Assays
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate cell seeding; Uneven compound distribution; Edge effects. | Ensure a single-cell suspension before plating. Mix well after adding the compound. Avoid using the outermost wells for experimental samples. |
| Low signal or no dose-response | Compound inactivity; Insufficient incubation time; Cell line resistance. | Verify compound integrity. Extend incubation time (48-72h is common for HSP90 inhibitors).[1] Confirm HSP90 expression in your cell line. |
| Compound precipitation observed in wells | Poor aqueous solubility of this compound. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution in media. Pre-dilute in serum-free media before adding to cells. |
| High background absorbance | Contamination of media or reagents; Compound interference. | Use fresh, sterile reagents. Run a "compound only" control (no cells) to check for colorimetric interference. |
Guide 2: Issues with Western Blotting for HSP90 Client Protein Degradation
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for the target protein | Insufficient protein loading; Inefficient protein transfer; Suboptimal antibody concentration. | Quantify protein concentration (e.g., BCA assay) and load equal amounts. Confirm transfer with Ponceau S staining. Titrate primary and secondary antibody concentrations. |
| No degradation of client protein observed | Suboptimal compound concentration or incubation time; High stability of the client protein. | Use a concentration at or above the IC50 for your cell line. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for degradation.[1] |
| Increased expression of HSP70 or HSP90 | Cellular stress response (Heat Shock Response). | This is an expected biological response to HSP90 inhibition and can serve as a positive control for compound activity. |
| Non-specific bands | Antibody cross-reactivity; High antibody concentration; Insufficient blocking. | Use a validated, specific antibody. Reduce antibody concentrations. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of Geldanamycin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG | BT474 | Breast Cancer | 5-6 |
| 17-AAG | N87 | Gastric Cancer | 5-6 |
| 17-AAG | SKOV3 | Ovarian Cancer | 5-6 |
| 17-AAG | SKBR3 | Breast Cancer | 5-6 |
| 17-AAG | LNCaP | Prostate Cancer | 25-45 |
| 17-AAG | DU-145 | Prostate Cancer | 25-45 |
| 17-AAG | PC-3 | Prostate Cancer | 25-45 |
| This compound | Not specified in available literature for the free drug. |
Note: IC50 values can vary significantly based on the specific experimental conditions, including cell density and incubation time.[6]
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[1]
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of specific HSP90 clients like HER2, Akt, and CDK4.[9][10][11][12]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to client proteins and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.[1][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6][13]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[6][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13][14]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[13][14]
-
Data Analysis: Quantify the band intensities and normalize the client protein signal to the loading control.
HSP90 ATPase Activity Assay (Malachite Green-based)
This assay measures the ATPase activity of HSP90 and its inhibition by this compound.
Materials:
-
Recombinant HSP90 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
This compound
-
Malachite Green reagent
-
Phosphate (B84403) standard solution
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified HSP90, and varying concentrations of this compound. Include a "no enzyme" control. Pre-incubate for 15-30 minutes at 37°C.[3]
-
Initiate Reaction: Add ATP to each well to start the reaction and incubate at 37°C for a predetermined time (e.g., 60-120 minutes).[3]
-
Stop Reaction and Color Development: Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.[3]
-
Absorbance Measurement: Measure the absorbance at 620 nm.
-
Data Analysis: Use the phosphate standard curve to determine the amount of phosphate released. Calculate the percentage of inhibition for each concentration of the compound relative to the no-inhibitor control.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Targeted Degradation of CDK4/6: An Innovative Approach to Overcoming Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of HER2 on CDK4/6 Activity in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical considerations of CDK4/6 inhibitors in HER2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibition in hormone receptor-positive/HER2-negative breast cancer: Biological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Minimizing "solvent shock" when diluting Aminohexylgeldanamycin hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize "solvent shock" and resulting precipitation when preparing solutions of Aminohexylgeldanamycin hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is "solvent shock" and why does it occur when diluting this compound?
A1: "Solvent shock" refers to the rapid precipitation of a solute when a solution is diluted with a solvent in which the solute is less soluble (a "poor" solvent or "anti-solvent"). This compound, while having improved aqueous solubility compared to its parent compound geldanamycin, is often first dissolved in a highly soluble organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] When this DMSO stock is rapidly diluted into an aqueous medium (e.g., cell culture media or phosphate-buffered saline), the local concentration of the drug can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of the solution.[3] This is a common issue for many hydrophobic or poorly water-soluble compounds.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[2] Ensure the compound is fully dissolved by gently vortexing.[2] This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2]
Q3: How can I prevent precipitation when diluting my stock solution into an aqueous medium?
A3: To minimize precipitation during dilution, a gradual transition from the organic solvent to the aqueous environment is crucial. Instead of adding a small volume of the DMSO stock directly into a large volume of aqueous buffer, the following co-solvent method is recommended:
-
Slow, Stepwise Dilution: Slowly add the aqueous vehicle (e.g., sterile saline or cell culture medium) to the DMSO stock solution while continuously mixing (e.g., vortexing or sonicating).[5]
-
Intermediate Dilution: Consider pre-diluting the compound in a small volume of serum-free media before adding it to wells containing cells and complete media.[2]
-
Temperature: Ensure both the stock solution and the aqueous diluent are at room temperature before mixing.
-
Fresh Preparations: Always prepare fresh working dilutions from the stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.[2]
Q4: What should I do if I observe precipitation in my final working solution?
A4: If you observe a precipitate, the solution should not be used for experiments as the actual concentration of the dissolved compound will be unknown and the precipitate can have confounding effects. The best course of action is to discard the solution and prepare a new one using the preventative techniques described above. Visually inspect all solutions for any particulates before administration or use in cell culture.[5] If necessary, the final solution can be filtered through a sterile 0.22 µm syringe filter.[5]
Q5: How stable is this compound in aqueous solutions?
A5: The stability of this compound is compromised in aqueous solutions over extended periods.[2] It is highly recommended to prepare working dilutions fresh for each experiment and to avoid storing the compound in aqueous buffers for more than a day.[2][6] Stock solutions prepared in anhydrous DMSO are stable for long-term storage when kept at -20°C or -80°C.[2]
Troubleshooting Guide: Dilution & Precipitation
| Problem | Probable Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | Rapid Solvent Change (Solvent Shock): The drug's solubility limit was exceeded due to the abrupt change in solvent polarity.[3] | 1. Prepare a fresh solution. 2. Employ the recommended slow, stepwise dilution method while vortexing.[5] 3. Try creating an intermediate dilution in a smaller volume first.[2] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Poor Aqueous Stability: The compound is degrading or precipitating out of the aqueous solution over time.[2] | 1. Use the working solution immediately after preparation. 2. Do not store the compound in aqueous media for extended periods.[2] |
| Inconsistent results or lower-than-expected efficacy in experiments. | Inaccurate Drug Concentration: Precipitation has lowered the effective concentration of the dissolved drug. | 1. Visually inspect all working solutions for any signs of precipitation before use.[2] 2. If precipitation is suspected, prepare a fresh solution using the recommended dilution protocol. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the compound is fully dissolved. A brief sonication can be used if necessary.[5]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid contamination and repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: Stepwise Dilution to Minimize Solvent Shock
Objective: To dilute the concentrated DMSO stock solution into an aqueous medium while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Sterile aqueous vehicle (e.g., cell culture medium, 0.9% saline)[5]
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the DMSO stock solution completely at room temperature.[2]
-
In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Begin gently vortexing the DMSO stock solution.
-
While continuously vortexing, add the sterile aqueous vehicle to the DMSO stock in a slow, dropwise manner. This gradual addition is key to preventing localized supersaturation and precipitation.[5]
-
Continue to add the aqueous vehicle until the final desired volume and concentration are reached.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.[5] Use this freshly prepared working solution immediately for your experiment.[2]
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing precipitation.
Caption: Conceptual diagram of solvent shock leading to drug precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Aminohexylgeldanamycin Hydrochloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times during experiments with Aminohexylgeldanamycin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a semi-synthetic derivative of geldanamycin (B1684428) that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer cell growth and survival.[3][4] this compound binds to the N-terminal ATP-binding pocket of HSP90, disrupting its function.[1] This leads to the misfolding and subsequent degradation of HSP90 client proteins, such as HER2, Akt, and c-RAF, via the ubiquitin-proteasome pathway, ultimately inhibiting oncogenic signaling.[1][2][5]
Q2: Why is it critical to optimize the incubation time for this compound treatment?
A2: The effects of HSP90 inhibition by this compound are time-dependent.[6] An inadequate incubation time may not allow for sufficient inhibition of HSP90 and subsequent degradation of client proteins, leading to an underestimation of the compound's efficacy. Conversely, an excessively long incubation period might induce secondary effects or cellular stress responses that could confound the results.[7] Optimizing the incubation time is therefore crucial for obtaining accurate and reproducible data.
Q3: What is a typical range for incubation times with this compound?
A3: For cell viability assays, a common incubation period is between 48 and 72 hours.[6][8] However, for mechanistic studies, such as observing the degradation of specific HSP90 client proteins by Western blot, shorter time points (e.g., 4, 8, 16, 24 hours) are often necessary.[9] The optimal time can vary significantly depending on the cell line, the specific experimental endpoint, and the concentration of the inhibitor used.
Q4: How do I determine the optimal incubation time for my specific cell line and experiment?
A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and evaluating your endpoint of interest (e.g., cell viability, protein degradation) at multiple time points. The optimal incubation time is the point at which the desired effect reaches a plateau or is most pronounced without significant secondary toxicity.
Troubleshooting Guides
Issue 1: High variability in cell viability assays between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Time | Strictly adhere to the predetermined optimal incubation time for all experiments. Even small variations can lead to different outcomes. |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill these wells with sterile PBS or media.[6] |
Issue 2: No significant degradation of HSP90 client proteins is observed by Western blot.
| Potential Cause | Recommended Solution |
| Incubation Time is Too Short | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the onset and peak of client protein degradation for your specific cell line and target protein. |
| Insufficient Drug Concentration | Ensure the concentration of this compound is sufficient to inhibit HSP90. This should be determined through a dose-response experiment. |
| Heat Shock Response (HSR) | Inhibition of HSP90 can induce a heat shock response, leading to the upregulation of other chaperones like HSP70 that can protect client proteins. Check for HSP70 upregulation by Western blot.[10] |
| Active Drug Efflux | Cancer cells can overexpress drug efflux pumps (e.g., P-glycoprotein) that remove the inhibitor from the cell. Consider using an efflux pump inhibitor as a control. |
Data Presentation
Table 1: Reported IC50 Values for Geldanamycin Analogues in Various Cancer Cell Lines.
Note: Specific IC50 values for this compound are not widely published. The data for the closely related analogue 17-AAG are provided as a reference. IC50 values are highly dependent on the cell line and the incubation time used.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| 17-AAG | BT474 | Breast Cancer | Not Specified | 5-6 |
| 17-AAG | N87 | Gastric Cancer | Not Specified | 5-6 |
| 17-AAG | SKOV3 | Ovarian Cancer | Not Specified | 5-6 |
| 17-AAG | LNCaP | Prostate Cancer | Not Specified | 25-45 |
| 17-AAG | DU-145 | Prostate Cancer | Not Specified | 25-45 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability
This protocol describes how to perform a time-course experiment to find the optimal incubation duration for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into multiple 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a concentration of this compound expected to be around the IC50 value and a vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Assessment: At the end of each incubation period, add the cell viability reagent to one of the plates and measure the signal according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control for each time point to calculate the percentage of cell viability. The optimal incubation time is typically the shortest duration that produces the maximal and most consistent reduction in cell viability.
Protocol 2: Time-Course of HSP90 Client Protein Degradation
This protocol details how to assess the kinetics of HSP90 client protein degradation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies for target client protein (e.g., HER2, Akt) and loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Compound Treatment: Treat the cells with a fixed concentration of this compound (typically 1-2x the IC50 value for viability) and a vehicle control.
-
Time-Course Lysis: Lyse the cells at various time points after treatment (e.g., 0, 4, 8, 16, 24 hours).
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the client protein of interest.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the relative protein levels against time to determine the time at which maximal degradation occurs.
Visualizations
Caption: HSP90 chaperone cycle and its inhibition.
Caption: Experimental workflow for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 4. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in western blots with Aminohexylgeldanamycin hydrochloride
This technical support center provides troubleshooting guidance for researchers encountering high background in Western blots when working with Aminohexylgeldanamycin hydrochloride. The solutions focus on optimizing the Western blot protocol to ensure clean and specific results.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly cause high background on my Western blot?
There is no direct evidence to suggest that this compound chemically interferes with the Western blot process to cause high background. High background is more likely a result of the experimental conditions during the immunoblotting procedure itself.[1][2] The drug is used to treat cells, and the resulting cell lysate is then used for the Western blot. Therefore, troubleshooting should focus on optimizing the Western blot protocol.
Q2: What are the most common causes of high background in a Western blot?
High background in Western blotting is often due to non-specific binding of the primary or secondary antibodies to the membrane.[3] Key contributing factors include:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.[1][4]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[5][6]
-
Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the membrane.[1]
-
Contaminated Buffers: Buffers that are old or contaminated can contribute to background noise.[1]
-
Membrane Drying: Allowing the membrane to dry out at any stage can lead to high background.[2][5]
Q3: Which blocking buffer should I use?
The choice of blocking buffer depends on the specific antibodies being used. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[4]
-
Non-fat dry milk: A cost-effective and common choice for general Western blotting.[3]
-
Bovine Serum Albumin (BSA): Preferred for detecting phosphoproteins, as milk contains phosphoproteins that can cross-react with phospho-specific antibodies.[3]
If you are experiencing high background with one, it is often beneficial to try the other.[4]
Troubleshooting Guide
High Background Across the Entire Membrane
Issue: The entire blot appears dark or has a uniform high background, making it difficult to distinguish specific bands.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., block for 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5%). Ensure the blocking buffer is fresh.[1][4] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration. Start with a higher dilution of the primary antibody (e.g., 1:2000-1:5000) and the secondary antibody.[5][7] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation. Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[1][6] |
| Contaminated Buffers or Reagents | Prepare all buffers (TBST, blocking buffer) fresh for each experiment.[1] |
| Overexposure | Reduce the exposure time during chemiluminescence detection.[1] |
Non-Specific Bands Present
Issue: In addition to the band of interest, other distinct, non-specific bands are visible.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure the primary antibody has been validated for the specific application and target. Run a positive and negative control to confirm antibody specificity.[8] |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody (no primary antibody) to see if it binds non-specifically. If it does, consider using a pre-adsorbed secondary antibody.[5][6] |
| Sample Degradation | Prepare fresh cell lysates for each experiment and always include protease and phosphatase inhibitors in your lysis buffer.[5][8] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane. Titrate down the amount to find the optimal loading quantity.[2] |
Experimental Protocols
Standard Western Blot Protocol for Cells Treated with this compound
This protocol outlines the key steps for performing a Western blot on cell lysates after treatment with this compound.
1. Cell Lysis and Protein Quantification:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.[9][10]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10]
-
Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][10] For PVDF membranes, activate with methanol (B129727) before transfer.[11]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[8][10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][9]
-
Wash the membrane again three times with TBST for 10 minutes each.[10]
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[9][10]
-
Visualize the protein bands using a chemiluminescence imaging system.[9]
Visualizations
Caption: A troubleshooting workflow for high background issues in Western blots.
Caption: A standard experimental workflow for Western blotting.
Caption: Illustration of specific versus non-specific antibody binding.
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. clyte.tech [clyte.tech]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Cell Line Resistance to Aminohexylgeldanamycin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to Aminohexylgeldanamycin hydrochloride, a potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a semi-synthetic derivative of geldanamycin (B1684428) that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][3] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts its chaperone activity, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[1][4][5] This simultaneous disruption of multiple oncogenic signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.[5]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to Hsp90 inhibitors like this compound can arise through several mechanisms:
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27.[6][7][8] These compensatory chaperones can protect cancer cells from apoptosis, thus conferring resistance.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Hsp90 inhibitors out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[8][9][10] Geldanamycin and its derivatives are known substrates for P-gp.[6][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to Hsp90 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, to circumvent their dependence on a specific Hsp90 client protein.[8]
Q3: How can I determine the mechanism of resistance in my cell line?
A stepwise approach is recommended to identify the underlying resistance mechanism:
-
Assess Heat Shock Protein Levels: Use Western blotting to compare the expression of Hsp90, Hsp70, and Hsp27 in your resistant and parental (sensitive) cell lines, both at baseline and after treatment with this compound. A significant upregulation of Hsp70 and/or Hsp27 in the resistant line is a strong indicator of HSR-mediated resistance.[11]
-
Evaluate Drug Efflux: Perform a Rhodamine 123 efflux assay using flow cytometry.[4] Cells with high P-gp activity will show lower intracellular fluorescence due to the active pumping of the fluorescent substrate.
-
Analyze Signaling Pathways: Use a phospho-kinase array to screen for changes in the phosphorylation status of key signaling proteins in resistant versus sensitive cells.[4] Confirm any observed hyperactivation of pathways like PI3K/AKT or MAPK/ERK with targeted Western blots for phosphorylated forms of key proteins (e.g., p-AKT, p-ERK).[4]
Troubleshooting Guides
This section provides detailed protocols to overcome common resistance mechanisms.
Guide 1: Overcoming Resistance via Combination Therapy
Combination therapy is a highly effective strategy to overcome resistance to this compound.[4]
-
Determine IC50 Values:
-
Seed your sensitive and resistant cell lines in 96-well plates.
-
Treat the cells with a serial dilution of this compound and the chosen combination agent (e.g., a PI3K inhibitor, Hsp70 inhibitor, or Verapamil) separately for 72 hours.
-
Perform an MTT or similar cell viability assay to determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound in both cell lines.[3][12]
-
-
Combination Treatment Matrix:
-
Based on the individual IC50 values, design a dose matrix for the combination treatment. A common approach is to use a constant ratio of the two drugs based on their IC50s.
-
Treat the cells with the drug combinations for 72 hours. Include single-agent and vehicle controls.
-
Measure cell viability using an MTT assay.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Guide 2: Targeting Increased Drug Efflux
-
Cell Seeding: Seed resistant cells in 96-well plates.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with a non-toxic concentration of Verapamil (e.g., 5-10 µM) for 1-2 hours.
-
Combination Treatment: Add serial dilutions of this compound to the wells already containing Verapamil.
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Perform an MTT assay to determine the IC50 of this compound in the presence of Verapamil. A significant decrease in the IC50 value indicates the reversal of P-gp-mediated resistance.
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| MCF-7/ADR (Dox-Resistant) | Geldanamycin alone | >10 | - |
| Geldanamycin + Verapamil (10 µM) | 1.5 | >6.7x | |
| CEM/ADR5000 (P-gp Overexpressing) | Geldanamycin alone | 0.85 | - |
| Geldanamycin + Verapamil (5 µM) | 0.22 | 3.9x | |
| Note: Data are illustrative, based on findings reported for geldanamycin in P-gp overexpressing cell lines.[4] |
Guide 3: Counteracting the Heat Shock Response
-
Cell Seeding: Seed resistant cells in 96-well plates.
-
Combination Treatment: Treat cells with a combination of this compound and VER-155008. Based on literature, VER-155008 has an IC50 for Hsp70 of 0.5 µM and is typically used in cell-based assays at concentrations ranging from 5 to 25 µM.[6][13]
-
Incubation: Incubate for 48-72 hours.
-
Apoptosis/Viability Assay:
-
To assess synergy in inducing cell death, perform an Annexin V/PI staining followed by flow cytometry.[6]
-
Alternatively, determine the effect on cell viability using an MTT assay.
-
| Cell Line | Treatment | % Apoptosis (Illustrative) |
| Resistant Colon Cancer | Vehicle Control | 5% |
| This compound alone | 15% | |
| VER-155008 alone | 10% | |
| Combination | 45% | |
| Note: Data are illustrative, synthesized from multiple sources describing synergistic effects. Actual values will be cell-line and inhibitor specific.[8] |
Guide 4: Inhibiting Bypass Signaling Pathways
-
Cell Seeding: Seed resistant cells in 96-well plates.
-
Combination Treatment: Treat cells with a combination of this compound and a PI3K inhibitor (e.g., LY294002, often used at 10-20 µM).
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Perform an MTT assay to assess the synergistic effect on cell viability.
-
Mechanism Confirmation (Optional): Perform Western blot analysis to confirm that the combination treatment effectively reduces the phosphorylation of AKT and degrades Hsp90 client proteins.
| Cell Line | Treatment | IC50 of Hsp90i (nM) (Illustrative) |
| Resistant Lung Cancer | Hsp90i alone | 200 |
| Hsp90i + PI3K Inhibitor | 40 | |
| Note: Data are illustrative, based on synergistic effects reported for Hsp90 and PI3K inhibitors in various cancer models.[8] |
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for identifying and overcoming resistance.
References
- 1. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Purine Analog Synergizes with Chloroquine (CQ) by Targeting Plasmodium falciparum Hsp90 (PfHsp90) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 7. Harmine is a potent antimalarial targeting Hsp90 and synergizes with chloroquine and artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A purine analog synergizes with chloroquine (CQ) by targeting Plasmodium falciparum Hsp90 (PfHsp90) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Best practices for handling and storing Aminohexylgeldanamycin hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Aminohexylgeldanamycin hydrochloride powder. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: Upon receipt, the lyophilized powder should be stored at -20°C.[1] The product is stable for at least four years under these conditions.[1]
Q2: What are the appropriate solvents for reconstituting this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For biological experiments, it is common to first dissolve the compound in a minimal amount of DMSO before diluting it with the aqueous buffer of choice.[1][2]
Q3: How do I prepare a stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent like DMSO to the desired concentration.[1][2] For example, to create a 10 mM stock solution, you would dissolve 6.81 mg of the powder in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing or sonicating.[2]
Q4: How should I store the stock solution?
A4: Stock solutions in organic solvents should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. While the solid is stable, aqueous solutions are not recommended for storage for more than one day.[1]
Q5: What safety precautions should I take when handling the powder?
A5: this compound is considered hazardous.[1] It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Avoid creating dust.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder won't dissolve in aqueous buffer. | Low aqueous solubility. | This compound has limited solubility in aqueous solutions.[1] First, dissolve the powder in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer to the desired final concentration.[1][2] |
| Precipitate forms in my media after adding the compound. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound has precipitated out of the aqueous solution. | Ensure the final concentration of the organic solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare fresh dilutions from your stock solution for each experiment. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots. Ensure the compound is protected from light and stored at the recommended temperature. Aqueous solutions should be prepared fresh for each use.[1][5] |
| Observed cytotoxicity is lower than expected. | The compound may have degraded, or there may be an issue with the experimental setup. | Verify the purity and integrity of your compound if possible. Review your experimental protocol, including cell seeding density and incubation times. Use a positive control to ensure your assay is working correctly. |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | ~0.3 mg/mL | [1] |
| DMSO | ~14 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [1] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Stability Data
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.
-
Weighing: Aseptically weigh the required amount of this compound powder.[2]
-
Initial Dissolution: If using a co-solvent system, first dissolve the compound in a minimal amount of sterile DMSO.[2]
-
Dilution: Slowly add the sterile vehicle (e.g., cell culture medium or PBS) to the dissolved compound while vortexing or sonicating to ensure complete dissolution.[2]
-
Visual Inspection: Visually inspect the solution for any particulates.[2]
-
Sterile Filtration: If necessary, filter the solution through a sterile 0.22 µm syringe filter.[2]
-
Usage: Prepare fresh on the day of administration.[2]
Visualizations
References
Ensuring complete dissolution of Aminohexylgeldanamycin hydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of Aminohexylgeldanamycin hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal and consistent results, it is highly recommended to dissolve this compound in high-purity, anhydrous DMSO.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 110 mg/mL. However, achieving this concentration may require ultrasonic assistance.[2] For comparison, the parent compound, Geldanamycin, has a reported solubility of 100 mg/mL in DMSO.[3]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: It is recommended to prepare a concentrated stock solution, for example, at 10 mM. To do this, calculate the required volume of DMSO to add to your vial of this compound to achieve the desired concentration. After adding the solvent, vortex the solution gently to ensure the compound is fully dissolved.[1]
Q4: How should I store my this compound stock solution?
A4: To maintain the stability of your stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. When you need to use the solution, allow an aliquot to thaw completely at room temperature before use.[1]
Q5: What should I do if I observe precipitation when diluting my DMSO stock solution into an aqueous medium for my experiment?
A5: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media. To avoid this, it is recommended to perform dilutions in a stepwise manner. Additionally, ensuring the final concentration of DMSO in your working solution is low (typically below 0.5%) can help prevent precipitation.[4]
Troubleshooting Guide
Encountering issues with dissolving this compound? Follow this troubleshooting guide to ensure complete dissolution.
| Issue | Recommended Action |
| Compound is not fully dissolving at room temperature. | 1. Vortexing: Vigorously vortex the solution for 1-2 minutes. 2. Sonication: Use a sonicator bath for 5-10 minutes to break up any compound aggregates. 3. Gentle Warming: If the compound is still not dissolved, warm the solution in a water bath at 37°C. Avoid excessive or prolonged heating to prevent compound degradation. |
| Precipitation occurs after initial dissolution. | 1. Check DMSO Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.[5] 2. Avoid Supersaturation: If the solution was clear and then precipitated, it may be supersaturated. Try preparing a slightly less concentrated stock solution. |
| Difficulty dissolving the compound for in vivo studies. | 1. Co-solvent Systems: For in vivo experiments, after initially dissolving the compound in a minimal amount of DMSO, you can slowly add a sterile vehicle such as saline or a solution containing a surfactant like Cremophor EL while vortexing or sonicating.[1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Bring the vial of this compound and the anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration and add it to the microcentrifuge tube containing the powder.
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all particles are dissolved. If necessary, sonicate the solution for 5-10 minutes.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the mechanism of action of this compound and a troubleshooting workflow for its dissolution.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Inhibition of HSP90 signaling pathway by this compound.
References
Technical Support Center: Immunoprecipitation Assays with Aminohexylgeldanamycin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Aminohexylgeldanamycin hydrochloride (AH-GAH) in immunoprecipitation (IP) assays. The information is tailored for scientists and professionals in drug development engaged in studying protein interactions involving Heat Shock Protein 90 (HSP90) and its client proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development.[1][2] AH-GAH binds to the ATP-binding pocket in the N-terminal domain of HSP90, disrupting its chaperone activity. This leads to the misfolding and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway.[1][3]
Q2: What are the key considerations when designing an immunoprecipitation experiment with AH-GAH?
When planning an IP experiment with AH-GAH, it is crucial to consider the following:
-
Cell Lysis: The choice of lysis buffer is critical to maintain protein-protein interactions. A non-denaturing lysis buffer is often preferred.
-
AH-GAH Concentration: The concentration of AH-GAH should be optimized to inhibit HSP90 effectively without disrupting the antibody-antigen interaction or causing excessive non-specific binding.
-
Incubation Time: The duration of cell treatment with AH-GAH and the incubation times for antibody and beads should be optimized.
-
Controls: Appropriate controls, such as isotype controls and bead-only controls, are essential for interpreting the results accurately.[4]
Q3: Can AH-GAH interfere with the immunoprecipitation process itself?
While direct interference of AH-GAH with Protein A/G beads or antibodies is not widely reported, it is a possibility. Small molecules can sometimes bind non-specifically to various components of an assay. To mitigate this, it is important to perform proper controls and optimize washing steps.
Troubleshooting Guide
This guide addresses common problems encountered during immunoprecipitation assays involving this compound.
Problem 1: Low or No Target Protein Pulldown
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective HSP90 Inhibition | Verify the activity of your AH-GAH stock. Determine the optimal concentration and incubation time for HSP90 inhibition in your specific cell line by performing a dose-response and time-course experiment, followed by Western blotting for a known HSP90 client protein. |
| Disruption of Antibody-Antigen Interaction | The concentration of AH-GAH might be too high, potentially interfering with the antibody's ability to bind its target. Try reducing the concentration of AH-GAH or performing the IP with a lysate from cells treated with AH-GAH that has been subsequently diluted. |
| Target Protein Degradation | As an HSP90 inhibitor, AH-GAH induces the degradation of its client proteins.[1][3] Ensure your cell lysis buffer contains a fresh protease inhibitor cocktail to prevent further degradation after cell lysis. Optimize the treatment time with AH-GAH to capture the protein of interest before it is completely degraded. |
| Suboptimal Lysis Conditions | The lysis buffer may not be efficiently extracting the protein of interest or may be disrupting the protein complex. Try different lysis buffers with varying detergent strengths. Sonication can help in extracting nuclear and membrane-bound proteins.[4][5] |
| Poor Antibody Quality | Use a high-quality antibody that has been validated for immunoprecipitation. |
Problem 2: High Background or Non-Specific Binding
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with Protein A/G beads alone before adding the primary antibody.[4] This will help remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number of wash steps and/or the stringency of the wash buffer. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent to the wash buffer.[6] |
| AH-GAH Contributing to Non-specific Binding | While not definitively documented, the small molecule could potentially contribute to non-specific interactions. Ensure thorough washing to remove any unbound AH-GAH. Consider performing a buffer exchange on your lysate to remove excess inhibitor before the IP step. |
| Too Much Antibody or Lysate | Using excessive amounts of antibody or cell lysate can lead to increased non-specific binding. Titrate the antibody concentration and the amount of lysate to find the optimal ratio. |
| Cross-reactivity of Secondary Antibody | If performing a Western blot for detection, the secondary antibody may be binding to the heavy and light chains of the IP antibody. Use a light-chain specific secondary antibody or a detection reagent that does not recognize the denatured IP antibody.[5] |
Experimental Protocols
Protocol 1: Cell Lysis for Immunoprecipitation
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the desired concentration of this compound for the optimized duration.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape adherent cells or centrifuge suspension cells.
-
Lysis: Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a fresh protease and phosphatase inhibitor cocktail.[2]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Immunoprecipitation of HSP90 Client Proteins
-
Pre-clearing Lysate (Recommended): To 500-1000 µg of cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the primary antibody specific to your target protein to the pre-cleared lysate. For a negative control, use an equivalent amount of a relevant isotype control IgG. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with adjusted salt/detergent concentration).
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and neutralize the eluate immediately.
-
Analysis: Analyze the eluted proteins by Western blotting.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Line Type | Recommended Concentration Range | Incubation Time |
| Breast Cancer | 10 nM - 1 µM | 24 - 72 hours |
| Prostate Cancer | 10 nM - 1 µM | 24 - 72 hours |
| Lung Cancer | 10 nM - 1 µM | 24 - 72 hours |
Note: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Table 2: Common Lysis Buffer Components for Immunoprecipitation
| Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent | 20-50 mM |
| NaCl | Salt, modulates ionic strength | 100-150 mM |
| EDTA/EGTA | Chelating agent | 1-5 mM |
| Non-ionic Detergent (NP-40, Triton X-100) | Solubilizes proteins | 0.1-1.0% |
| Protease Inhibitor Cocktail | Prevents protein degradation | Varies |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation | Varies |
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 5. The HSP90 Inhibitor Pimitespib Targets Regulatory T Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Drug Concentration for Dose-Response Curves with Aminohexylgeldanamycin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments using Aminohexylgeldanamycin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2][4][5] this compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function.[1][2][6] This leads to the misfolding, destabilization, and subsequent degradation of HSP90 client proteins through the ubiquitin-proteasome pathway.[1][2][7] The simultaneous depletion of multiple oncogenic proteins disrupts various signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: How should I dissolve and store this compound?
For optimal results, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[2] To ensure the compound is fully dissolved, gentle vortexing is advised. The stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When ready to use, thaw an aliquot completely at room temperature. It is crucial to prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment, as the stability of the compound in aqueous solutions may be compromised over extended periods.[2]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the specific cancer cell line, the duration of the assay, and the endpoint being measured.[2][8] Generally, concentrations in the nanomolar to low micromolar range are effective.[8] It is essential to perform a dose-response experiment for each new cell line to determine the half-maximal inhibitory concentration (IC50).[2] A common starting range for a dose-response curve is from 1 nM to 10 µM.[2]
Q4: Which HSP90 client proteins can I monitor to confirm the activity of this compound?
Inhibition of HSP90 by this compound leads to the degradation of a wide array of client proteins critical for cancer cell function. Key client proteins that can be monitored by techniques such as Western blotting to confirm the compound's activity include:[2]
The specific client proteins affected can vary depending on the cancer cell type and its molecular dependencies.[2]
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells or unexpected IC50 values. | Compound Precipitation: this compound may have limited solubility in aqueous media. | Visually inspect the wells for any signs of precipitation. If observed, try pre-diluting the compound in a small volume of serum-free media before adding it to the wells containing cells and complete media.[2] |
| Inaccurate Cell Seeding: Non-homogenous cell suspension or pipetting errors. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique.[2] | |
| Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Avoid using the outermost wells for experimental data points. Instead, fill them with sterile PBS or media.[2] | |
| Cell Line Specific Sensitivity: Different cancer cell lines exhibit varying sensitivities to HSP90 inhibitors. | It is crucial to perform a dose-response curve for each new cell line to determine its specific IC50 value.[2] | |
| Incorrect Incubation Time: The effects of HSP90 inhibition are time-dependent. | A 48- to 72-hour incubation period is often necessary to observe significant effects on cell viability.[2][9] |
Guide 2: No Effect or Unexpected Increase in Target Protein Levels After Treatment
| Problem | Possible Cause | Troubleshooting Steps |
| No change or an unexpected increase in the target protein levels after treatment. | Insufficient Drug Concentration or Treatment Time: The concentration or duration of treatment may be inadequate to induce client protein degradation. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.[9] |
| Antibody Quality: The primary antibody may not be specific or sensitive enough. | Validate your primary antibodies for the client proteins of interest. Run positive and negative controls to ensure antibody specificity.[9] | |
| Poor Protein Extraction or Western Blotting Technique: Incomplete cell lysis or issues with the Western blotting protocol. | Ensure complete cell lysis by using appropriate lysis buffers supplemented with protease and phosphatase inhibitors. Optimize your Western blotting protocol, including transfer efficiency and antibody incubation times.[9] |
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of HSP90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG (a related Geldanamycin analog) | BT474 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| SKBR3 | Breast Cancer | 5-6 | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| This compound | - | - | Not specified in available literature for the free drug. IC50 values are cell-line dependent and must be determined experimentally.[10] |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.[10]
Experimental Protocols
1. Cell Viability (MTT) Assay
This assay determines the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified period, typically 48-72 hours.[2][10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[1][10]
-
Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[1][10]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.[10]
2. Western Blotting for HSP90 Client Protein Degradation
This technique is used to detect the degradation of specific HSP90 client proteins following treatment.[10]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for the desired time (e.g., 24 hours).[2] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][10]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][10]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the HSP90 client protein of interest. Subsequently, incubate with an HRP-conjugated secondary antibody.[2][10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2][9]
-
Analysis: Analyze the band intensities relative to a loading control to determine the extent of protein degradation.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Hsp90 Inhibitor [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to handle Aminohexylgeldanamycin hydrochloride precipitation during experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Aminohexylgeldanamycin hydrochloride during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: Precipitation of this compound is a common issue stemming from its limited solubility in aqueous solutions.[1] The hydrochloride salt form was developed to improve upon the poor water solubility of its parent compounds, geldanamycin (B1684428) and 17-AAG.[2][3][4][5] However, challenges can still arise, especially when diluting a concentrated organic stock solution into an aqueous cell culture medium or buffer.
Q2: What is the recommended procedure for dissolving this compound?
A2: It is highly recommended to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][2][6]
-
Recommended Solvent: Anhydrous DMSO.
-
Stock Solution Concentration: A concentration of 10 mM is a typical starting point.[1]
-
Procedure: Add the appropriate volume of DMSO to the vial and vortex gently to ensure the compound is completely dissolved.[1][6]
Q3: My compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a frequent problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[7] Here are several steps to troubleshoot this issue:
-
Inspect for Precipitation: Always visually inspect the solution for any particulates or cloudiness after dilution.[1][6]
-
Optimize Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps disperse the compound and prevent localized high concentrations that can trigger precipitation.[7]
-
Pre-dilute in Serum-Free Media: Before adding the compound to wells containing cells in a complete medium, try pre-diluting it in a small volume of serum-free media.[1]
-
Lower Final Concentration: The final concentration may be too high. Attempt the experiment with a lower final concentration of the compound.[7]
-
Sonication: Gently sonicate the solution to aid dissolution.[6]
-
Filtration: If particulates remain, you can filter the solution through a sterile 0.22 µm syringe filter, though this may reduce the final compound concentration.[6]
Q4: How should I store this compound to maintain its stability and prevent precipitation?
A4: Proper storage is critical for the stability and efficacy of the compound.
-
Solid Form: Store the lyophilized powder at -20°C, desiccated, and protected from light.[8]
-
Stock Solution (in DMSO): Prepare single-use aliquots of the concentrated stock solution to avoid multiple freeze-thaw cycles.[1][8] Store these aliquots at -20°C or -80°C.[1] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[8]
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions for extended periods, as its stability may be compromised.[1][9] It is best practice to prepare fresh working dilutions for each experiment.[1][6][10]
Solubility Data
The solubility of geldanamycin and its analogs can vary based on the specific derivative and the solvent used. This compound was specifically designed to have improved aqueous solubility over its predecessors.[2] Data for the related, well-studied compound 17-AAG is often used as a reference.
| Compound | Solvent | Solubility |
| 17-AAG | DMSO | ~50-150 mg/mL[8] |
| Ethanol | ~5 mg/mL[8] | |
| Water | ~20-50 µM (Estimated)[8][11] | |
| Aminohexylgeldanamycin HCl | DMSO | Recommended for stock solution[1][6] |
| Aqueous Media | Limited solubility[1] |
Experimental Protocol: Reconstitution of this compound
This protocol outlines the recommended procedure for preparing a stock solution and working dilutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or experimental buffer
-
Vortexer
Procedure:
-
Prepare Concentrated Stock Solution:
-
Aseptically bring the vial of this compound powder to room temperature.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Cap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.[6]
-
-
Aliquot and Store Stock Solution:
-
Prepare Fresh Working Dilutions:
-
On the day of the experiment, thaw one aliquot of the DMSO stock solution completely at room temperature.[1]
-
Prepare your working dilutions by adding the stock solution to your final cell culture medium or aqueous buffer.
-
Crucial Step: To avoid precipitation, add the DMSO stock solution slowly to the aqueous medium while vortexing or stirring.[6][7] Do not add the aqueous medium to the DMSO stock.
-
Use the freshly prepared working solution immediately.[1][6] Do not store aqueous dilutions.[9]
-
Visualizations
Caption: Troubleshooting workflow for handling precipitation.
Caption: Inhibition of the HSP90 chaperone cycle.
Caption: Chemical modifications leading to improved solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Strategies to improve the solubility of Aminohexylgeldanamycin hydrochloride in media
Welcome to the technical support center for Aminohexylgeldanamycin hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a semi-synthetic derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[2][3][4] While the aminohexyl modification and hydrochloride salt form are designed to improve aqueous solubility compared to the parent compound, geldanamycin, it can still present solubility challenges in aqueous media, which is critical for its use in in-vitro and in-vivo experiments.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous medium. What can I do to prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer or cell culture medium. Here are a few strategies to mitigate precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing during Dilution: Add the DMSO stock solution to the aqueous medium while actively vortexing or stirring to ensure rapid and uniform mixing.
-
Pre-warming the Aqueous Medium: Gently warming the aqueous medium to 37°C may help improve solubility.
-
Use of a Co-solvent in the Final Medium: Ensure the final concentration of DMSO is kept low (typically ≤0.5% in cell culture) to avoid cytotoxicity.[5]
-
Formulation with Solubilizing Agents: For more persistent solubility issues, consider the use of excipients like cyclodextrins.
Q4: How does pH affect the solubility of this compound?
A4: this compound is the salt of a weak base. Generally, the solubility of such compounds is pH-dependent, with higher solubility at lower (acidic) pH where the amine group is protonated. As the pH increases towards the pKa of the amine and becomes more basic, the compound will deprotonate and become less soluble in aqueous solutions. A detailed pH-solubility profile should be determined experimentally for your specific buffer systems.
Q5: Are there alternative strategies to improve the solubility of this compound in my media?
A5: Yes, several formulation strategies can be employed to enhance the solubility of hydrophobic drugs like this compound:
-
Co-solvents: Besides DMSO, other organic solvents like ethanol (B145695) can be used, though their compatibility with the experimental system must be verified.[6][7][8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[9][10][11] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][13]
-
Micelles and Nanoemulsions: Polymeric micelles or nanoemulsions can be formulated to carry the hydrophobic drug within their core, allowing for dispersion in aqueous media.[14][15]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous media. | The compound has low aqueous solubility and is crashing out of solution. | 1. Reduce the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically <0.5%).3. Add the DMSO stock to the aqueous media while vortexing vigorously.4. Warm the aqueous media to 37°C before adding the compound.5. Consider using a formulation with cyclodextrins. |
| The compound appears to be insoluble or only partially soluble in DMSO. | The compound may be impure, or the DMSO may have absorbed water. | 1. Use fresh, anhydrous, high-purity DMSO.2. Gently warm the solution to 37°C and sonicate for a short period.3. If solubility is still an issue, consider using Dimethylformamide (DMF) as an alternative solvent.[16] |
| The solution is clear initially but forms a precipitate over time. | The compound is not stable in the prepared solution. | 1. Prepare fresh solutions immediately before each experiment.2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.3. Avoid prolonged storage of diluted aqueous solutions.[17] |
| Inconsistent experimental results between replicates. | Uneven dissolution or precipitation of the compound. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Ensure thorough mixing of stock solutions and final dilutions.3. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available in public literature, the following tables provide solubility information for the parent compound, Geldanamycin, and the related analog, 17-AAG, for reference.
Table 1: Solubility of Geldanamycin
| Solvent | Solubility | Reference |
| DMSO | ~100 mg/mL (178.36 mM) | [18] |
| DMSO | Soluble to 10 mM | |
| Water | Insoluble (estimated ~20-50 µM) | [7][18] |
| Ethanol | Insoluble | [18] |
| Methanol | Poorly soluble | [7] |
| DMF | 10 mg/mL | [16] |
Table 2: Solubility of 17-AAG (Tanespimycin)
| Solvent | Solubility | Reference |
| DMSO | 150 mg/mL | [6] |
| DMSO | 10 mg/mL | [19] |
| Ethanol | 5 mg/mL | [6] |
| Water | ~20-50 µM | [6] |
Note: The solubility of this compound is expected to be higher in aqueous solutions compared to geldanamycin due to its aminohexyl and hydrochloride modifications.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 681.27 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 6.81 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.
Materials:
-
This compound powder
-
Aqueous medium of interest (e.g., PBS, cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous medium.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
The determined concentration represents the equilibrium solubility of the compound in that medium.
Protocol 3: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Equipment from Protocol 2
Procedure:
-
Perform the shake-flask method (Protocol 2) in parallel for each of the different pH buffers.
-
After determining the solubility at each pH, plot the solubility (on a log scale) against the pH.
-
This plot will provide the pH-solubility profile of the compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. agscientific.com [agscientific.com]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Aminohexylgeldanamycin Hydrochloride vs. 17-AAG in Cancer Cell Efficacy
In the landscape of cancer therapeutics, Heat Shock Protein 90 (Hsp90) has emerged as a pivotal target. Its inhibition disrupts the stability of numerous oncogenic "client" proteins, leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of two geldanamycin-derived Hsp90 inhibitors: the well-established 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG or Tanespimycin) and the less characterized Aminohexylgeldanamycin hydrochloride.
This document is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to inform future research and development.
Executive Summary
17-AAG is a first-generation Hsp90 inhibitor that has been extensively studied in both preclinical and clinical settings.[1][2] Its efficacy and mechanism of action are well-documented across a variety of cancer cell lines. This compound is also recognized as a potent Hsp90 inhibitor. However, publicly available research on its activity as a standalone agent is limited, with a significant portion of studies focusing on its application within targeted drug delivery systems.[1][3] Consequently, a direct quantitative comparison of the efficacy of these two compounds is challenging at present. This guide will present the comprehensive data available for 17-AAG as a benchmark, which can serve as a proxy for understanding the potential efficacy of this compound, given their shared mechanism of targeting the N-terminal ATP-binding pocket of Hsp90.[4]
Quantitative Comparison of Biological Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 17-AAG in various cancer cell lines. It is important to note that a direct comparison with this compound is limited due to the absence of publicly available IC50 data for the latter as a standalone agent.[3][5]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | SKBR-3 | Breast Cancer | 70 |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | |
| BT474 | Breast Cancer | 5-6 | |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| H1437 | Lung Adenocarcinoma | 3.473 |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.[1][3]
Mechanism of Action: Hsp90 Inhibition
Both 17-AAG and this compound are derivatives of geldanamycin (B1684428) and function by binding to the N-terminal ATP-binding pocket of Hsp90.[1][4] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1] Key oncogenic client proteins include HER2, ER, PR, Akt, and Raf-1.[1] The degradation of these proteins disrupts critical signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[1][6]
Experimental Protocols
To assess the efficacy of Hsp90 inhibitors like 17-AAG and this compound, several key experiments are routinely performed.
Cell Proliferation Assay (MTT Assay) for IC50 Determination
This assay is a standard method for determining the concentration of a compound that inhibits cell growth by 50%.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with serial dilutions of the Hsp90 inhibitor for a specified period, typically 48-72 hours.[3][5]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 2-4 hours.[3][5] Viable cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[5]
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific proteins, providing evidence of Hsp90 inhibition through the degradation of its client proteins.
Protocol:
-
Cell Treatment: Seed and treat cells with varying concentrations of the Hsp90 inhibitor for a specified time (e.g., 24-48 hours).[4]
-
Cell Lysis: Harvest and lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Immunoblotting: Probe the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[4]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5] A decrease in the intensity of client protein bands with increasing drug concentration indicates effective Hsp90 inhibition.[5]
Induction of Apoptosis
A key outcome of Hsp90 inhibition is the induction of apoptosis, or programmed cell death. Studies on 17-AAG have shown that it can induce apoptosis in a concentration-dependent manner in various cancer cell lines.[7] This process is often mediated by the mitochondrial apoptosis signaling pathway, involving the upregulation of proteins like cytochrome c, caspase-9, and caspase-3.[7] Furthermore, the pro-apoptotic protein BAX has been shown to play a role in the mode of cell death induced by 17-AAG.[8] While the loss of BAX may not alter the overall sensitivity to the drug, it can shift the cell death mechanism towards necrosis.[8] It is plausible that this compound induces apoptosis through a similar mechanism, though specific studies are needed for confirmation.
Conclusion and Future Directions
17-AAG stands as a foundational Hsp90 inhibitor with a wealth of preclinical and clinical data defining its anti-cancer properties.[1][2] this compound is a promising, potent Hsp90 inhibitor, but further research is required to fully elucidate its efficacy as a standalone agent and to enable a direct, comprehensive comparison with 17-AAG.[1] For researchers and drug developers, 17-AAG serves as a crucial benchmark. Future studies should focus on determining the IC50 values of this compound in a panel of cancer cell lines and directly comparing its effects on Hsp90 client proteins and apoptosis induction against 17-AAG. Such data will be invaluable in determining the potential advantages and therapeutic niche for this emerging Hsp90 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Aminohexylgeldanamycin Hydrochloride vs. Geldanamycin
In the landscape of cancer research, the inhibition of Heat Shock Protein 90 (HSP90) has emerged as a promising therapeutic strategy. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell survival and proliferation. Geldanamycin (B1684428), a natural product, was one of the first identified HSP90 inhibitors. However, its clinical utility has been hampered by poor solubility and hepatotoxicity. This has led to the development of derivatives such as Aminohexylgeldanamycin hydrochloride, which is designed to have improved pharmacological properties. This guide provides a comparative overview of the cytotoxicity of these two HSP90 inhibitors, supported by available experimental data.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and geldanamycin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for both compounds.
It is important to note that the following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell line passage number, assay duration, and specific reagents can vary between studies, influencing the results.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | PC-3 | Prostate Cancer | ~1.5 | [1] |
| DU145 | Prostate Cancer | ~0.8 | [1] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | ~0.5 | [1] | |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~0.1 | [2] |
| T24 | Bladder Cancer | Not Specified | [2] | |
| RT4 | Bladder Cancer | Not Specified | [2] | |
| MCF-7 | Breast Cancer | Not Specified | [3] | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | [3] | |
| Vero | Normal Kidney Epithelial Cells | >200 | [3] | |
| HeLa | Cervical Cancer | >200 | [3] |
The data suggests that both compounds exhibit potent cytotoxic activity against various cancer cell lines. Notably, the strategic modification at the C17 position of the geldanamycin backbone in Aminohexylgeldanamycin, replacing the methoxy (B1213986) group with a 6-aminohexylamino side chain, is intended to increase water solubility, a critical factor for drug formulation and bioavailability.[4]
Mechanism of Action: HSP90 Inhibition
Both this compound and geldanamycin exert their cytotoxic effects by targeting the N-terminal ATP-binding pocket of HSP90.[4] This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. Consequently, HSP90 client proteins, which are often crucial for cancer cell signaling and survival, are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[4][5] This leads to the downstream inhibition of multiple oncogenic pathways, ultimately resulting in cell cycle arrest and apoptosis.[6] Key client proteins affected by HSP90 inhibition include HER2, Akt, and Raf-1.[7]
Caption: HSP90 Inhibition Pathway by Geldanamycin Derivatives.
Experimental Protocols
The following is a detailed protocol for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound and geldanamycin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or Geldanamycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for MTT-based cell viability assay.
References
- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating HSP90 Inhibitory Activity: A Comparative Guide to Aminohexylgeldanamycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aminohexylgeldanamycin hydrochloride with other well-established Heat Shock Protein 90 (HSP90) inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the HSP90 signaling pathway and experimental workflows to aid researchers in their evaluation of this compound.
Comparative Analysis of HSP90 Inhibitors
This compound is a semi-synthetic derivative of geldanamycin, a natural product known for its potent inhibition of HSP90.[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression.[1] By targeting the N-terminal ATP-binding pocket of HSP90, these inhibitors disrupt the chaperone's activity, leading to the degradation of client proteins and the inhibition of oncogenic signaling pathways.[1]
This section compares the in vitro efficacy of this compound with its parent compound, Geldanamycin, the well-studied derivative 17-AAG (Tanespimycin), and the structurally unrelated synthetic inhibitor AUY922 (Luminespib).
Data Presentation: In Vitro Cytotoxicity of HSP90 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various HSP90 inhibitors across a range of cancer cell lines. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HeLa | Cervical Cancer | 19,360 - 45,660 |
| HepG2 | Liver Cancer | 24,620 | |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 5-6[3][4] |
| JIMT-1 | Breast Cancer | 10[5] | |
| SKBR-3 | Breast Cancer | 70[5] | |
| LNCaP | Prostate Cancer | 25-45[3] | |
| DU-145 | Prostate Cancer | 25-45[3] | |
| AUY922 (Luminespib) | Gastric Cancer Cell Lines | Gastric Cancer | 2-40[6] |
| Breast Cancer Cell Lines | Breast Cancer | 2.3-50[7] | |
| ACHN | Renal Cell Carcinoma | 7.6[8] | |
| 786-O | Renal Cell Carcinoma | 10.2[8] |
Note: The IC50 values for this compound are presented in µg/ml in the source and have been converted to nM for consistency, assuming a molecular weight of 681.26 g/mol . The relatively higher IC50 values reported in this particular study may be specific to the cell lines and experimental conditions used.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of HSP90 inhibitory activity. Below are protocols for key experiments.
HSP90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of HSP90, a critical function for its chaperone activity. A common method is the malachite green-based colorimetric assay, which detects the release of inorganic phosphate (B84403).
Materials:
-
Recombinant Human HSP90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Inhibitor compound (this compound)
-
Malachite Green Reagent
-
Phosphate Standard (KH₂PO₄)
-
34% Sodium Citrate (B86180) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard in the assay buffer. Add the Malachite Green reagent and measure the absorbance at 620 nm.
-
Prepare inhibitor dilutions: Serially dilute the test compound in the assay buffer.
-
Reaction setup: In a 96-well plate, add the assay buffer, HSP90 protein, and the inhibitor at various concentrations. Include a "no inhibitor" control and a "no enzyme" blank.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to HSP90.
-
Initiate the reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Add sodium citrate solution to stop the reaction.
-
Color development: Add the Malachite Green reagent and incubate at room temperature for 15-20 minutes.
-
Measure absorbance: Read the absorbance at 620 nm.
-
Data analysis: Subtract the blank absorbance from all readings. Use the phosphate standard curve to determine the amount of phosphate released. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
Western Blot Analysis of HSP90 Client Protein Degradation
This technique is used to confirm the on-target effect of an HSP90 inhibitor by observing the depletion of known HSP90 client proteins such as HER2, Raf-1, and CDK4.[9]
Materials:
-
Cancer cell lines
-
HSP90 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to client proteins and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell treatment: Culture cancer cells and treat them with varying concentrations of the HSP90 inhibitor for a specified time (e.g., 24-48 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody incubation: Incubate the membrane with a primary antibody specific to the target client protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client protein.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines
-
HSP90 inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor for a specified period (e.g., 48-72 hours).
-
MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at a wavelength of 570 nm.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[10]
Mandatory Visualization
HSP90 Signaling Pathway and Inhibition
Caption: HSP90 chaperone cycle and its inhibition.
Experimental Workflow for Validating HSP90 Inhibitory Activity
Caption: Workflow for validating HSP90 inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the novel heat shock protein 90 inhibitor AUY922 in renal cell carcinoma ACHN and 786-O cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Ansamycin Antibiotics: Evaluating Aminohexylgeldanamycin Hydrochloride's Efficacy
In the landscape of targeted cancer therapy, ansamycin (B12435341) antibiotics have emerged as a significant class of molecules due to their potent inhibition of Heat Shock Protein 90 (HSP90). This guide provides a detailed comparison of Aminohexylgeldanamycin hydrochloride against other well-characterized ansamycins, namely geldanamycin (B1684428), 17-AAG (Tanespimycin), and 17-DMAG (Alvespimycin). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds.
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
Ansamycin antibiotics exert their anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[1] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of a multitude of "client" proteins, many of which are oncoproteins critical for tumor growth and survival. By competitively inhibiting ATP binding, these antibiotics disrupt the HSP90 chaperone cycle. This disruption leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins, thereby simultaneously blocking multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]
Quantitative Comparison of Biological Activity
The following tables summarize the available in vitro cytotoxicity data for this compound and other key ansamycin antibiotics. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its HPMA Conjugates
| Compound | Cell Line | IC50 (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 (Prostate Cancer) | ~1.5 [2] |
| DU145 (Prostate Cancer) | ~0.8 [2] | |
| HUVEC (Endothelial Cells) | ~0.5 [2] | |
| HPMA-AH-GDM-RGDfK (Targeted Conjugate) | PC-3 (Prostate Cancer) | ~1.2[2] |
| DU145 (Prostate Cancer) | ~0.5[2] | |
| HUVEC (Endothelial Cells) | ~0.2[2] | |
| HPMA-AH-GDM (Non-Targeted Conjugate) | PC-3 (Prostate Cancer) | ~2.0[2] |
| DU145 (Prostate Cancer) | ~1.0[2] | |
| HUVEC (Endothelial Cells) | ~0.7[2] |
Table 2: In Vitro Cytotoxicity (IC50) of Geldanamycin and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~100 |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 5-6 |
| N87 | Gastric Cancer | 5-6 | |
| SKOV3 | Ovarian Cancer | 5-6 | |
| SKBR3 | Breast Cancer | 5-6[1] | |
| LNCaP | Prostate Cancer | 25-45 | |
| LAPC-4 | Prostate Cancer | 25-45 | |
| DU-145 | Prostate Cancer | 25-45 | |
| PC-3 | Prostate Cancer | 25-45 | |
| 17-DMAG (Alvespimycin) | Myxoid Liposarcoma Cell Lines | Sarcoma | Similar to 17-AAG in vitro[3] |
Note: The available research on this compound as a standalone agent is limited compared to 17-AAG and 17-DMAG.[1] Much of the existing data for this compound comes from studies where it is utilized as a component of targeted drug delivery systems.[1]
Physicochemical and Pharmacological Properties
The development of geldanamycin analogs has primarily focused on improving its poor water solubility and reducing its hepatotoxicity.
| Compound | Key Advantages | Key Disadvantages |
| Geldanamycin | Potent HSP90 inhibitor | Poor water solubility, high hepatotoxicity[4] |
| 17-AAG (Tanespimycin) | Reduced hepatotoxicity compared to geldanamycin[1] | Low water solubility |
| 17-DMAG (Alvespimycin) | Higher water solubility and bioavailability than 17-AAG, greater anticancer activity[5] | Higher toxicity compared to 17-AAG[5] |
| Aminohexylgeldanamycin HCl | Improved water solubility due to the aminohexylamino side chain[6] | Limited publicly available data on in vivo efficacy and toxicity as a standalone agent |
Signaling Pathways and Experimental Workflows
The inhibition of HSP90 by ansamycin antibiotics leads to the degradation of numerous client proteins, thereby impacting several critical signaling pathways implicated in cancer.
Caption: Inhibition of the HSP90 chaperone cycle by ansamycin antibiotics.
Caption: Experimental workflow for evaluating HSP90 inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an HSP90 inhibitor that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., this compound, 17-AAG, or 17-DMAG) for a specified period (typically 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the drug concentration to determine the IC50 value.
Western Blot for Client Protein Degradation
This technique is used to detect the degradation of specific HSP90 client proteins, such as HER2 and Akt, following treatment with an HSP90 inhibitor.
Protocol:
-
Cell Lysis: Treat cancer cells with the HSP90 inhibitor for a specified time, then lyse the cells in a buffer containing protease inhibitors to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for the HSP90 client protein of interest (e.g., anti-HER2 or anti-Akt). Subsequently, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and detect the signal using an imaging system.
-
Analysis: The intensity of the bands on the western blot corresponds to the amount of the target protein, allowing for the assessment of protein degradation.
Conclusion
This compound is a potent HSP90 inhibitor with improved water solubility compared to the parent compound, geldanamycin. While direct, head-to-head comparative studies with other major ansamycin derivatives like 17-AAG and 17-DMAG are limited in publicly available literature, the existing data suggests its efficacy in inhibiting cancer cell growth. A significant portion of the research on this compound has focused on its use in targeted drug delivery systems, which may enhance its therapeutic index. For researchers and drug development professionals, 17-AAG and 17-DMAG serve as well-established benchmarks for HSP90 inhibition. Further studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound as a standalone agent across a broader range of cancer models. This will enable a more comprehensive understanding of its potential as a therapeutic agent.
References
Comparative Analysis of HSP90 Inhibitors: A Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical drivers of oncogenesis. This dependence on HSP90 for the maturation and stability of oncoproteins makes it a prime target for cancer therapy. This guide provides a comparative analysis of the distinct mechanisms of action of three major classes of HSP90 inhibitors: N-terminal domain (NTD) inhibitors, C-terminal domain (CTD) inhibitors, and inhibitors of the HSP90-co-chaperone interaction.
N-Terminal Domain (NTD) Inhibitors
The N-terminal domain of HSP90 contains a highly conserved ATP-binding pocket, which is crucial for its chaperone activity. NTD inhibitors are the most extensively studied class of HSP90 antagonists.
Mechanism of Action: These inhibitors competitively bind to the N-terminal ATP-binding site, thereby blocking the binding and hydrolysis of ATP.[1] This locks HSP90 in an open conformation, preventing the conformational changes necessary for client protein maturation.[2] Consequently, the client proteins are destabilized, ubiquitinated, and subsequently degraded by the proteasome.[3] A significant characteristic of NTD inhibitors is their tendency to induce the heat shock response (HSR), a cellular stress response that leads to the upregulation of heat shock proteins, including HSP70 and HSP90 itself.[4] This can be a pro-survival mechanism that potentially limits the therapeutic efficacy of these inhibitors.[4]
Quantitative Data:
| Inhibitor | Type | Target | IC50 (ATPase Assay) | GI50/IC50 (Cell Viability) | Client Protein Degradation |
| 17-AAG (Tanespimycin) | Geldanamycin Analog | HSP90 NTD | ~50-120 nM[5] | 8.8 nM (median, PPTP panel)[6] | Potent degradation of HER2, Akt, Raf-1, CDK4[7][8] |
| Ganetespib (B611964) (STA-9090) | Triazolone | HSP90 NTD | ~4 nM[9] | 4-77 nM (various cancer cell lines)[7][9] | Potent degradation of HER2, EGFR, Akt, STAT3, RAF1[7][9] |
Signaling Pathways and Workflows:
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heat Shock Factor 1 Confers Resistance to Hsp90 Inhibitors through p62/SQSTM1 Expression and Promotion of Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validating the Binding Affinity of Aminohexylgeldanamycin Hydrochloride to HSP90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aminohexylgeldanamycin hydrochloride's performance as a Heat Shock Protein 90 (HSP90) inhibitor against other well-established alternatives. We present available experimental data, detailed methodologies for key binding affinity assays, and visual representations of the HSP90 signaling pathway and experimental workflows to support your research and drug development endeavors.
Quantitative Comparison of HSP90 Inhibitors
While this compound is recognized as a potent derivative of Geldanamycin, specific quantitative data for its direct binding affinity (e.g., Kd) to HSP90 is not extensively available in the public domain.[1][2] This highlights an opportunity for further research to fully characterize its interaction with this critical therapeutic target. For comparative purposes, the following table summarizes the binding affinities of its parent compound, Geldanamycin, and the well-studied analog, 17-AAG.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Geldanamycin | ~1.2 µM | Not Specified | [3] |
| 17-AAG (Tanespimycin) | ~0.4 µM | Filter Binding Assay | [4] |
| This compound | Data not publicly available | - | [1][2] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binding interaction.
HSP90 Signaling Pathway and Inhibitor Mechanism of Action
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. These client proteins include oncogenic kinases, transcription factors, and steroid hormone receptors. HSP90 inhibitors, such as this compound, exert their anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins by the proteasome. The simultaneous degradation of multiple oncoproteins disrupts various oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy.
Caption: HSP90 inhibition by this compound.
Experimental Protocols for Validating Binding Affinity
To facilitate the direct measurement of the binding affinity of this compound and other inhibitors to HSP90, we provide detailed methodologies for three commonly used biophysical assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant HSP90 protein
-
This compound (or other inhibitor)
-
ITC instrument (e.g., Malvern Panalytical MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM TCEP)
-
Syringe and sample cell for ITC
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified HSP90 protein and the inhibitor solution against the same batch of dialysis buffer to minimize buffer mismatch artifacts.
-
Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein and a calibrated standard curve for the inhibitor).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Load the HSP90 solution into the sample cell (typically at a concentration of 10-20 µM).
-
Load the inhibitor solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (HSP90) immobilized on a sensor chip in real-time. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Purified recombinant HSP90 protein
-
This compound (or other inhibitor)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the purified HSP90 protein in the immobilization buffer to covalently couple it to the sensor surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.
-
Between each inhibitor concentration, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves for each inhibitor concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kₐ and kₑ values.
-
Calculate the Kd as the ratio of kₑ/kₐ.
-
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein). This competitive assay is well-suited for high-throughput screening of inhibitors.
Materials:
-
Fluorescently labeled HSP90 ligand (e.g., BODIPY-geldanamycin)
-
Purified recombinant HSP90 protein
-
This compound (or other unlabeled inhibitor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 384-well plates
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer and HSP90 protein that gives a stable and robust polarization signal.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the unlabeled inhibitor (e.g., this compound).
-
In the wells of the microplate, add a fixed concentration of HSP90 protein and the fluorescent tracer.
-
Add the different concentrations of the unlabeled inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization in each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.
-
Experimental Workflow for Binding Affinity Validation
The following diagram illustrates a typical workflow for validating the binding affinity of a novel HSP90 inhibitor.
Caption: Workflow for HSP90 inhibitor binding validation.
By following these protocols and workflows, researchers can effectively validate the binding affinity of this compound and other novel compounds to HSP90, contributing to the development of next-generation cancer therapeutics.
References
A Cross-Validation of Aminohexylgeldanamycin Hydrochloride's Efficacy Against Other HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
Heat Shock Protein 90 (HSP90) has been identified as a critical molecular chaperone responsible for the stability and function of a multitude of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] Consequently, HSP90 has become a prime target for oncological therapeutic strategies.[2] Aminohexylgeldanamycin hydrochloride, a semi-synthetic derivative of geldanamycin (B1684428), is a potent inhibitor that, like its predecessors, targets the N-terminal ATP-binding pocket of HSP90.[3][4] This action disrupts the chaperone's activity, leading to the degradation of its client proteins and offering a promising avenue for cancer treatment.[3]
This guide provides a comparative analysis of this compound against other notable HSP90 inhibitors, including the first-generation analog 17-AAG and the second-generation compound NVP-AUY922. The comparison is based on available experimental data on their biological activity. Detailed protocols for key evaluative experiments are also provided to facilitate independent validation and further research.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound and other HSP90 inhibitors across various cancer cell lines. It is important to note that the data for this compound is limited and often presented in the context of drug delivery systems, which may influence its potency. Direct head-to-head comparisons in the same experimental setup are not extensively available in public literature.
Table 1: In Vitro Growth Inhibition (IC₅₀/GI₅₀) of HSP90 Inhibitors
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (nM) | Reference |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate | ~1500 | |
| DU145 | Prostate | ~800 | [3] | |
| HUVEC | Endothelial | ~500 | [3] | |
| 17-AAG (Tanespimycin) | BT474 | Breast | 5-6 | [5] |
| JIMT-1 | Breast (Trastuzumab-resistant) | 10 | [6] | |
| SKBR-3 | Breast | 70 | [6] | |
| LNCaP | Prostate | 25-45 | [5] | |
| NVP-AUY922 (Luminespib) | Various | Average of multiple lines | 9 (GI₅₀) | [7] |
| Breast Cancer Panel | Breast | 3-126 (GI₅₀) | [8] | |
| Gastric Cancer Panel | Gastric | 2-40 (GI₅₀) | [9] |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values can vary based on the specific experimental conditions, including cell density and incubation time.
Mechanism of Action and Signaling Pathways
HSP90 inhibitors, including this compound, share a common mechanism of action. They competitively bind to the ATP-binding pocket located in the N-terminal domain of the HSP90 protein.[10] This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function in protein folding and stabilization.[11] The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.[12]
Many of these client proteins are crucial oncogenic drivers, such as HER2, Akt, and Raf-1.[2] The simultaneous degradation of these proteins disrupts multiple signaling pathways that are fundamental for tumor growth and survival, including the PI3K/Akt and Raf/MEK/ERK pathways.[3][13]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (or other HSP90 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor for 48-72 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC₅₀ value.[14]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the degradation of specific HSP90 client proteins following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against HSP90 client proteins like HER2, Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the HSP90 inhibitor, then lyse them in a buffer containing protease inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).[17]
-
SDS-PAGE: Separate equal amounts of protein from each sample by size on a polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a membrane.[16]
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the client protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[18]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Analysis: The intensity of the protein bands, which corresponds to the amount of the target protein, is quantified to determine the extent of protein degradation.[18]
HSP90 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by HSP90 and the inhibitory effect of the compounds. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Recombinant human HSP90 protein
-
Assay buffer
-
ATP solution
-
HSP90 inhibitor
-
Malachite green reagent
-
Phosphate standard solution
-
96-well plate and microplate reader
Procedure:
-
Standard Curve: Prepare a phosphate standard curve to quantify the amount of Pi released.[1]
-
Reaction Setup: In a 96-well plate, add the assay buffer, HSP90 protein, and varying concentrations of the inhibitor. Pre-incubate to allow inhibitor binding.[1]
-
Initiate Reaction: Start the reaction by adding ATP to all wells. Incubate at 37°C for a predetermined time (e.g., 60-120 minutes).[1]
-
Stop Reaction and Color Development: Stop the reaction and add the malachite green reagent, which will form a colored complex with the released phosphate.[1]
-
Absorbance Reading: Measure the absorbance at approximately 620 nm.[1]
-
Data Analysis: Use the standard curve to calculate the amount of phosphate released. Determine the percentage of inhibition for each inhibitor concentration to calculate the IC₅₀ value.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of HSP90 inhibitors.
Conclusion
This compound is a potent HSP90 inhibitor with a mechanism of action consistent with other geldanamycin derivatives. While publicly available, direct comparative data against established inhibitors like 17-AAG and NVP-AUY922 is limited, preliminary findings show its efficacy, particularly when incorporated into targeted drug delivery systems.[3] The provided experimental protocols offer a standardized framework for researchers to conduct their own comprehensive comparative studies. Such investigations are crucial to fully elucidate the therapeutic potential of this compound and to determine its relative advantages in the landscape of HSP90-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Side-by-side comparison of the solubility of geldanamycin and its derivatives
Geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been a focal point in cancer research due to its ability to induce the degradation of numerous oncogenic client proteins.[1][2][3] However, its clinical development has been significantly hampered by poor water solubility and in vivo hepatotoxicity.[2][3][4] This has spurred the development of various semi-synthetic derivatives designed to improve its pharmacological properties, particularly aqueous solubility, thereby enhancing bioavailability and therapeutic potential.[2][4]
This guide provides a side-by-side comparison of the solubility of geldanamycin and its key derivatives, including Tanespimycin (17-AAG), Alvespimycin (17-DMAG), Retaspimycin (IPI-504), and the structurally distinct purine-scaffold inhibitor PU-H71. The data presented is compiled from various scientific sources and is intended to assist researchers, scientists, and drug development professionals in understanding the physicochemical properties of these important Hsp90 inhibitors.
Quantitative Solubility Data
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following table summarizes the reported solubility of geldanamycin and its derivatives in various common solvents. A significant effort has been made to develop derivatives with enhanced aqueous solubility to overcome the limitations of the parent compound.
| Compound | Common Name(s) | Solvent | Solubility |
| Geldanamycin | - | Water | ~20-50 µM[5]; 151.78 µM[6] |
| DMSO | >10 mM[7]; 100 mg/mL[5][8] | ||
| 17-AAG | Tanespimycin | Water | Very Poorly Soluble[9]; Estimated ~20-50 µM[10]; Insoluble[11] |
| DMSO | 10-150 mg/mL[1][9][10]; 100 mg/mL (170.73 mM)[11] | ||
| Ethanol | 5 mg/mL[9][10]; 33 mg/mL[11] | ||
| 17-DMAG | Alvespimycin, KOS-1022 | Water | ≥3.04 mg/mL[12]; 4.76 mg/mL (with heating/sonication)[13] |
| DMSO | 13-80 mg/mL[14][15]; >10 mM[16]; ≥26.2 mg/mL[12] | ||
| Ethanol | 2 mg/mL[14] | ||
| DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL[14] | ||
| IPI-504 | Retaspimycin hydrochloride | Water | >200 mg/mL [17][18] |
| DMSO | Soluble[17][19] | ||
| PU-H71 | Zelavespib | DMSO | 100 mM[20]; ≥100 mg/mL[21]; 46.1 mg/mL (89.97 mM)[22] |
| 1eq. HCl | 100 mM[20] | ||
| Tryptamine Derivatives | 17-(tryptamine)-17-demethoxygeldanamycin | Water | 290.69 µM[6] |
| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | Water | 348.18 µM[6] |
As the data illustrates, derivatization at the C17 position of the geldanamycin backbone has led to substantial improvements in aqueous solubility.[4] Alvespimycin (17-DMAG) shows a marked increase in water solubility over both geldanamycin and Tanespimycin (17-AAG).[14][23] The most dramatic improvement is seen with IPI-504, the hydroquinone (B1673460) hydrochloride salt of 17-AAG, which is highly water-soluble (>200 mg/mL) and was specifically designed to be delivered without the need for organic solvents.[17][18][24]
Mechanism of Action: Hsp90 Inhibition
Geldanamycin and its ansamycin (B12435341) derivatives function by binding to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins.[1][2] Many of these client proteins, such as HER2, Akt, and Raf-1, are critical components of signaling pathways that drive cancer cell proliferation and survival.[9][16] Inhibition of Hsp90 disrupts the chaperone-client protein complex, leading to the ubiquitination and subsequent degradation of the client proteins by the proteasome.[1][2] This multimodal action makes Hsp90 an attractive target for cancer therapy.
Experimental Protocols
The determination of a compound's solubility is fundamental in preclinical development. Two common methods are the measurement of thermodynamic equilibrium solubility and kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[25][26]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system over a defined period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of the test compound (e.g., Geldanamycin derivative) to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of visible solid material is necessary to ensure saturation.[25]
-
Equilibration: Place the container in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the sample for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the sample to stand, permitting the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation followed by careful aspiration, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
Protocol 2: Kinetic Solubility Determination by UV-Spectroscopy
This high-throughput method is often used in early drug discovery to rank-order compounds. It measures the solubility following the precipitation of a compound from a concentrated DMSO stock solution into an aqueous buffer.[27]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. If the final concentration exceeds the aqueous solubility, the compound precipitates. The concentration of the remaining soluble material is then determined by UV-spectroscopy.[6][27]
Methodology (based on[6]):
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution directly into the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Seal the plate and incubate on a shaker deck at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes to 2 hours) to allow for precipitation.
-
Filtration: Transfer the samples to a 96-well filter plate and filter to remove any precipitated compound.
-
Absorbance Measurement: Transfer the clear filtrate to a new, UV-transparent 96-well plate.
-
Analysis: Measure the absorbance of each well at the compound's λmax using a UV-Vis plate reader.
-
Calculation: Determine the concentration of the soluble compound by comparing the absorbance values to a pre-established calibration curve of the compound in a solubilizing solvent (e.g., DMSO/buffer mixture). The highest concentration that remains in solution is reported as the kinetic solubility.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. japsonline.com [japsonline.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 17-AAG – Reagents Direct [reagentsdirect.com]
- 10. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 17-DMAG CAS#: 467214-21-7 [m.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Alvespimycin | HSP | TargetMol [targetmol.com]
- 16. apexbt.com [apexbt.com]
- 17. apexbt.com [apexbt.com]
- 18. API SYNTHESIS INTERNATIONAL: IPI 504, Retaspamycin, Retaspimycin [apisynthesisint.blogspot.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. rndsystems.com [rndsystems.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. PU-H71 | HSP | TargetMol [targetmol.com]
- 23. Alvespimycin | C32H48N4O8 | CID 5288674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Retaspimycin hydrochloride (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 27. pharmatutor.org [pharmatutor.org]
Unraveling the In Vitro and In Vivo Efficacy of Aminohexylgeldanamycin Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo activities of Aminohexylgeldanamycin hydrochloride, a potent inhibitor of Heat Shock Protein 90 (Hsp90). This document objectively evaluates its performance against alternative Hsp90 inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of its mechanism of action.
This compound, a semi-synthetic derivative of geldanamycin, demonstrates significant antiangiogenic and antitumor properties.[1] Its primary mechanism of action involves the inhibition of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins critical for cancer cell survival and proliferation.[2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of oncogenic client proteins and the subsequent suppression of tumor growth.[4][5]
In Vitro Activity: Potent Cytotoxicity in Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aminohexylgeldanamycin HCl (Free Drug) | PC-3 | Prostate Cancer | ~1.5 |
| DU145 | Prostate Cancer | ~0.8 | |
| HUVEC | Endothelial Cells | ~0.5 | |
| HPMA-AH-GDM-RGDfK (Targeted Conjugate) | PC-3 | Prostate Cancer | ~1.2 |
| DU145 | Prostate Cancer | ~0.5 | |
| HUVEC | Endothelial Cells | ~0.2 | |
| HPMA-AH-GDM (Non-Targeted Conjugate) | PC-3 | Prostate Cancer | ~2.0 |
| DU145 | Prostate Cancer | ~1.0 | |
| HUVEC | Endothelial Cells | ~0.7 |
Table 1: In Vitro Growth Inhibition (IC50) of this compound and its HPMA Conjugates.[6]
In Vivo Efficacy: A Look at Conjugated Forms and Comparative Data
While there is a notable lack of publicly available in vivo efficacy data for unconjugated this compound, studies on its conjugated forms provide valuable insights into its potential in a physiological setting.[2] A positive qualitative correlation between in vitro cytotoxicity and in vivo antitumor activity has been observed, particularly when the compound is formulated in a targeted delivery system.[6]
For comparison, the well-characterized Hsp90 inhibitor 17-AAG has demonstrated significant in vivo efficacy in various tumor models.
| Treatment Group | Animal Model | Tumor Type | Dosing | Outcome |
| HPMA-AH-GDM-RGDfK (Targeted Conjugate) | Nude Mice | DU-145 Prostate Cancer Xenograft | Not Specified | ~67% tumor growth inhibition at Day 21 |
| HPMA-AH-GDM (Non-Targeted Conjugate) | Nude Mice | DU-145 Prostate Cancer Xenograft | Not Specified | ~33% tumor growth inhibition at Day 21 |
| 17-AAG | NOD-SCID Mice | G-415 Gallbladder Cancer Xenograft | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in average tumor size |
Table 2: Comparative In Vivo Antitumor Activity.
The maximum tolerated dose (MTD) for a single intravenous injection of free this compound in mice has been established at 30 mg/kg, with acute toxicity observed at 40 mg/kg.[7] In contrast, its HPMA copolymer conjugate was tolerated at up to 80 mg/kg drug equivalent, suggesting an improved safety profile for the conjugated form.[7]
Mechanism of Action and Experimental Workflows
The antitumor effects of this compound are a direct result of its inhibition of the Hsp90 chaperone cycle. This leads to the destabilization and subsequent proteasomal degradation of key oncogenic client proteins, including Akt, Raf-1, and HER2. The disruption of these signaling pathways, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately results in cell cycle arrest and apoptosis.
Inhibition of the Hsp90 chaperone cycle by this compound.
The evaluation of Hsp90 inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
A typical workflow for the preclinical evaluation of Hsp90 inhibitors.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator compound for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
Western Blot for Client Protein Degradation
This technique is used to detect the degradation of specific Hsp90 client proteins following treatment.
-
Cell Lysis: Treat cancer cells with the Hsp90 inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Her2 or anti-Akt). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein, allowing for the assessment of protein degradation.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the Hsp90 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Toxicity Monitoring: Observe the overall health of the mice to assess drug toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess anti-tumor efficacy. The effective dose 50 (ED50), the dose that produces a 50% reduction in tumor growth, can be determined from dose-response studies.
References
- 1. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biodistribution of HPMA Copolymer-Aminohexylgeldanamycin-RGDfK Conjugates for Prostate Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Aminohexylgeldanamycin Hydrochloride Against Next-Generation HSP90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of oncogenic client proteins, making it a prime target in cancer therapy. The first-generation HSP90 inhibitors, such as the geldanamycin (B1684428) analog 17-AAG, demonstrated the therapeutic potential of this target. However, their clinical advancement has been hampered by challenges including poor solubility and off-target toxicities. This has spurred the development of next-generation inhibitors with improved pharmacological properties.
This guide provides a comparative analysis of Aminohexylgeldanamycin hydrochloride, a derivative of the first-generation inhibitor geldanamycin, against prominent next-generation HSP90 inhibitors. The comparison focuses on preclinical data to evaluate their relative potency, efficacy, and safety profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of next-generation HSP90 inhibitors. For a comprehensive comparison, data for the well-characterized first-generation inhibitor, 17-AAG (Tanespimycin), is also included as a benchmark. It is important to note that direct head-to-head comparative studies for this compound are limited in publicly available literature.
Table 1: In Vitro Cytotoxicity (IC50) of HSP90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1500 | [1] |
| DU145 | Prostate Cancer | ~800 | [1] | |
| HUVEC | Endothelial Cells | ~500 | [1] | |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 5-6 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 20-3500 | [2][3] | |
| Various | Pancreatic & Colorectal Cancer | >500 | [4] | |
| Ganetespib (STA-9090) | NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM | [5] | |
| SUM149 | Inflammatory Breast Cancer | 13 | [5] | |
| NVP-AUY922 (Luminespib) | Various | Breast Cancer | 3-126 | [6] |
| Various | Non-Small Cell Lung Cancer | <100 | [5] | |
| SNX-2112 | Various | Pediatric Cancer | 10-100 | [7] |
| BT-474 | Breast Cancer | ~1000 (similar to 17-AAG) | [8] | |
| AT13387 (Onalespib) | N/A | N/A | Kd of 0.71 nM | [9] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and duration of exposure.
Table 2: In Vivo Efficacy and Toxicity of HSP90 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Efficacy | Toxicity/Safety Profile | Reference |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | N/A (as HPMA conjugate) | Significant tumor growth inhibition | Not specified for free drug | [1] |
| 17-AAG (Tanespimycin) | LAN-1, SK-N-SH | Neuroblastoma | N/A | Significant tumor growth inhibition | Hepatotoxicity, poor solubility | [3][10] |
| Ganetespib (STA-9090) | NCI-H1975 | Non-Small Cell Lung Cancer | Once-weekly | Greater tumor growth inhibition than 17-AAG | Favorable, low hepatotoxicity, no ocular toxicity | [2][3][5][11] |
| NVP-AUY922 (Luminespib) | BT-474 | Breast Cancer | Once-weekly | Significant growth inhibition | Good tolerability | [6] |
| SNX-2112 (as prodrug SNX-5422) | Eμ-TCL1 | Chronic Lymphocytic Leukemia | N/A | Remarkable survival benefit | Ameliorated by combination with ibrutinib (B1684441) | [12] |
| AT13387 (Onalespib) | GIST | Gastrointestinal Stromal Tumor | Once or twice weekly | Stable disease in 34% of patients | Acceptable safety profile |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to benchmarking these inhibitors, the following diagrams illustrate the HSP90 signaling pathway and a general workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of experimental findings. Below are summaries of key protocols used to evaluate HSP90 inhibitors.
HSP90 ATPase Activity Assay (Malachite Green Assay)
This biochemical assay measures the inhibition of the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.
-
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
-
Protocol Summary:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂), recombinant human HSP90α, ATP solution, and the malachite green reagent.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HSP90 enzyme, and varying concentrations of the inhibitor (e.g., this compound). Include controls for no enzyme and no inhibitor.
-
Initiation and Incubation: Start the reaction by adding ATP to all wells. Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection: Stop the reaction and add the malachite green reagent. After color development, measure the absorbance at approximately 620 nm.
-
Data Analysis: Calculate the percentage of ATPase activity inhibition for each inhibitor concentration compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the HSP90 inhibitors on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized and quantified.
-
Protocol Summary:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Western Blot Analysis for HSP90 Client Protein Degradation
This assay validates the mechanism of action of HSP90 inhibitors by detecting the degradation of known HSP90 client proteins.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A decrease in the levels of client proteins such as Akt, HER2, or Raf-1 following treatment with an HSP90 inhibitor confirms on-target activity.
-
Protocol Summary:
-
Cell Treatment and Lysis: Treat cancer cells with the HSP90 inhibitor at various concentrations and for different time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to an HSP90 client protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative decrease in client protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (drug) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the drug and then heated. The amount of soluble target protein remaining after heating is quantified, with a higher amount indicating stabilization by the drug.
-
Protocol Summary:
-
Cell Treatment: Treat intact cells with the HSP90 inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single optimized temperature for isothermal dose-response experiments.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble HSP90 in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to higher temperatures or an increase in soluble protein at a specific temperature in the presence of the inhibitor indicates target engagement.
-
In Vivo Tumor Xenograft Study
This preclinical model assesses the anti-tumor efficacy and tolerability of HSP90 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
-
Protocol Summary:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HSP90 inhibitor and vehicle control according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity, respectively.
-
Endpoint and Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers). Compare tumor growth between treated and control groups to determine efficacy.
-
Conclusion
The landscape of HSP90 inhibitors has evolved significantly from the first-generation compounds. Next-generation inhibitors like Ganetespib and NVP-AUY922 demonstrate superior potency and improved safety profiles compared to the benchmark inhibitor 17-AAG in preclinical models.[2][3][4][5][6][11] While this compound is a potent HSP90 inhibitor, the currently available public data is insufficient for a direct, comprehensive performance comparison with these next-generation agents as a standalone therapeutic. Further studies are warranted to fully elucidate its preclinical efficacy and therapeutic potential in comparison to the newer, structurally distinct HSP90 inhibitors. This guide provides a framework for such comparative evaluations, emphasizing the importance of standardized, quantitative assays for a robust assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical evaluation of the Hsp90 inhibitor SNX-5422 in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase I dose escalation study of a second-generation non-ansamycin HSP90 inhibitor, AT13387, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HSP90 Inhibitors: Aminohexylgeldanamycin Hydrochloride and 17-DMAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potent Heat Shock Protein 90 (HSP90) inhibitors: Aminohexylgeldanamycin hydrochloride and 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG or Alvespimycin). Both are semi-synthetic derivatives of the natural product geldanamycin (B1684428), designed to overcome the poor solubility and hepatotoxicity of the parent compound.[1][2][3] While 17-DMAG has been extensively studied in preclinical and clinical settings, this compound is a less characterized analogue, with much of the available data stemming from its use in targeted drug delivery systems.[4][5]
This document aims to provide an objective comparison based on publicly available data, highlighting the pharmacological profiles, mechanisms of action, and experimental evaluation of these two HSP90 inhibitors.
Mechanism of Action: Targeting the HSP90 Chaperone Cycle
Both this compound and 17-DMAG share a common mechanism of action. They are potent inhibitors of HSP90, a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell signaling, proliferation, and survival.[6][7] These inhibitors bind to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[8][9] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[10][11] The depletion of these oncoproteins, such as HER2, Akt, and Raf-1, simultaneously disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[6][12]
Figure 1: Mechanism of HSP90 Inhibition.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and 17-DMAG. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties
| Property | This compound | 17-DMAG (Alvespimycin) |
| Molecular Formula | C₃₄H₅₃ClN₄O₈[] | C₃₂H₄₈N₄O₈[14] |
| Molecular Weight | 681.26 g/mol [] | 616.8 g/mol [14] |
| Solubility | Improved water solubility compared to geldanamycin due to the aminohexylamino side chain and hydrochloride salt form.[8] Soluble in DMSO.[15] | Water-soluble derivative of geldanamycin.[3] Soluble in DMSO and Ethanol.[14] |
Table 2: In Vitro Potency (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1500[10] |
| DU145 | Prostate Cancer | ~800[10] | |
| HUVEC | Endothelial Cells | ~500[10] | |
| 17-DMAG | SKBR3 | Breast Cancer | 24[7] |
| BT474 | Breast Cancer | 16[7] | |
| LR-SKBR3 (Lapatinib-resistant) | Breast Cancer | 619[7] | |
| LR-BT474 (Lapatinib-resistant) | Breast Cancer | 103[7] | |
| MG63 | Osteosarcoma | 74.7[4] | |
| Saos | Osteosarcoma | 72.7[4] | |
| HOS | Osteosarcoma | 75[4] | |
| NY | Osteosarcoma | 70.7[4] | |
| SKOV3 | Ovarian Cancer | 46 (EC50 for Her2 degradation)[16] | |
| NCI 60 Cell Line Panel | Various | 53 (Mean GI50) |
Note: The IC50 values for this compound are from a study primarily focused on its conjugate and should be interpreted with caution as direct, peer-reviewed data on the standalone compound is limited.
Table 3: Preclinical Pharmacokinetic Parameters of 17-DMAG
| Species | Dose and Route | Cmax (µg/mL) | AUC (µg/mL·h) | Bioavailability (%) | Key Findings |
| CD2F1 Mice | 75 mg/kg i.v. | 18 - 24.2 | 19.2 | - | Peak plasma concentrations at 5 minutes post-injection. |
| CD2F1 Mice | 75 mg/kg i.p. | - | - | 100 | Excellent bioavailability. |
| Adult Patients | 1.5 to 46 mg/m² i.v. | 0.071 to 1.7 | 0.7 to 14.7 | - | Linear pharmacokinetics over the dose range. |
Signaling Pathways Affected
Inhibition of HSP90 by either this compound or 17-DMAG leads to the degradation of a wide array of client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. The PI3K/Akt/mTOR and Raf/MEK/ERK pathways are two of the most critical cascades affected.
Figure 2: Key Signaling Pathways Disrupted by HSP90 Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate HSP90 inhibitors like this compound and 17-DMAG.
In Vitro Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the HSP90 inhibitor (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 72 hours). Include a vehicle-only control.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[4]
-
Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 550-570 nm.[8]
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Western Blotting for HSP90 Client Protein Degradation
This technique confirms the mechanism of action by observing the degradation of specific HSP90 client proteins.
Protocol:
-
Cell Lysis: Treat cells with the HSP90 inhibitor for a predetermined time (e.g., 24 hours), then lyse the cells to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of the lysates.[11]
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).[11]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[11]
Figure 3: General Experimental Workflow for HSP90 Inhibitor Evaluation.
Conclusion
Both this compound and 17-DMAG are potent geldanamycin analogues that function by inhibiting the HSP90 molecular chaperone, leading to the degradation of multiple oncoproteins. 17-DMAG is a well-established compound with a significant body of preclinical and clinical data defining its activity and pharmacokinetic profile.[4] In contrast, this compound is an emerging derivative with promising characteristics, such as improved solubility, but requires further investigation to fully elucidate its pharmacological properties as a standalone agent.[8] The available data suggests that both compounds are valuable tools for cancer research. For researchers seeking a well-characterized HSP90 inhibitor with extensive supporting literature, 17-DMAG is a clear choice. This compound, on the other hand, represents an interesting candidate for further investigation, particularly in the context of developing novel drug delivery systems to enhance its therapeutic potential.[10] Further head-to-head comparative studies under standardized conditions are warranted to definitively assess the relative potency and therapeutic index of these two HSP90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Trial of 17-Dimethylaminoethylamino-17-Demethoxygeldanamycin (17-DMAG), a Heat Shock Protein Inhibitor, Administered Twice Weekly in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validating Oncoprotein Degradation by Aminohexylgeldanamycin Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of Aminohexylgeldanamycin hydrochloride's performance in inducing the degradation of specific oncoproteins. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with other Hsp90 inhibitors and detailed experimental data to support findings.
Introduction to this compound
This compound is a semi-synthetic derivative of geldanamycin (B1684428), a natural product known for its potent anti-tumor properties.[1] Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical molecular chaperone responsible for the proper folding, stability, and function of numerous "client" proteins.[3] In cancer cells, many of these client proteins are oncoproteins that drive tumor growth, proliferation, and survival.[4]
The mechanism of action involves this compound binding to the N-terminal ATP-binding pocket of HSP90.[2][3] This competitive inhibition disrupts the chaperone's function, leading to the misfolding and destabilization of its client proteins.[5] These destabilized oncoproteins are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[5][6] By inducing the degradation of multiple oncoproteins simultaneously, this compound can disrupt several key oncogenic signaling pathways.[2][4]
Comparative Performance: Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be compared by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While public data for this compound as a standalone agent is limited, it is often benchmarked against geldanamycin and its well-characterized derivative, 17-AAG (Tanespimycin).[7][8] 17-AAG was developed to improve upon geldanamycin's poor solubility and hepatotoxicity.[9]
Data Presentation: In Vitro Cytotoxicity of Hsp90 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aminohexylgeldanamycin HCl | PC-3 | Prostate Cancer | ~1.5[10] |
| DU145 | Prostate Cancer | ~0.8[10] | |
| HUVEC | Endothelial Cells | ~0.5[10] | |
| 17-AAG (Tanespimycin) | BT474 | Breast Cancer | 0.005 - 0.006[8] |
| N87 | Gastric Cancer | 0.005 - 0.006[8] | |
| LNCaP | Prostate Cancer | 0.025 - 0.045[8] | |
| Geldanamycin | H69 | Small Cell Lung Cancer | ~0.1[8] |
Note: IC50 values can vary significantly based on experimental conditions, including cell line, incubation time, and the specific viability assay used.
Key Oncoproteins Targeted for Degradation
HSP90 inhibition affects a wide array of client proteins critical for oncogenesis. Validating the degradation of these specific oncoproteins is the primary method for confirming the mechanism of action of this compound. Key targets include:
-
Receptor Tyrosine Kinases: HER2, EGFR[4]
-
Cell Cycle Regulators: CDK4[4]
-
Mutant Proteins: Mutant p53[2]
Visualizing the Mechanism of Action
The following diagram illustrates the HSP90 chaperone cycle and its inhibition by this compound, leading to oncoprotein degradation.
Experimental Protocols for Validation
To validate the degradation of specific oncoproteins, a series of molecular biology techniques are employed. The following protocols provide detailed methodologies for the key experiments.
Experimental Workflow Overview
This diagram outlines the general workflow for validating oncoprotein degradation following treatment with an Hsp90 inhibitor.
Western Blot Analysis
This is the most direct method to quantify the reduction in specific protein levels.[1]
Materials:
-
Cell culture plates (6-well)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes[8]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-RAF-1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells (e.g., BT-474 for HER2, PC-3 for Akt) in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 10 nM to 500 nM) and a vehicle control (e.g., DMSO) for a specified time, typically 24-48 hours.[3][7]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6][12]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Gel Electrophoresis: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[13] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][13]
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[7]
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the oncoprotein level, normalized to a loading control like β-actin or GAPDH, validates the compound's activity.[7]
Immunoprecipitation (IP) / Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that the Hsp90 inhibitor disrupts the interaction between HSP90 and its client oncoproteins.
Materials:
-
Cell lysates prepared as described above (using a non-denaturing lysis buffer like IP Lysis Buffer is preferred to preserve protein complexes).[14]
-
Antibody specific to the oncoprotein of interest (for IP) or HSP90 (for Co-IP).
-
Protein A/G magnetic or agarose (B213101) beads.
-
Wash and elution buffers.
Procedure:
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[14][15]
-
Immunoprecipitation: Add the primary antibody (e.g., anti-HSP90) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Capture Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[16]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with cold IP lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the eluted proteins by Western Blot, probing for the client oncoprotein (e.g., HER2, Akt). A reduced amount of the client protein co-immunoprecipitated with HSP90 in drug-treated samples compared to the control indicates a disruption of the interaction.
Ubiquitination Assay
This assay confirms that the destabilized oncoproteins are targeted for degradation through the ubiquitin-proteasome pathway.[5]
Materials:
-
Plasmids expressing tagged ubiquitin (e.g., His-ubiquitin or FLAG-ubiquitin).
-
Transfection reagent.
-
Denaturing lysis buffer (e.g., RIPA with 1-2% SDS) to disrupt protein-protein interactions.[17][18]
-
Proteasome inhibitor (e.g., MG132) - used as a positive control to cause accumulation of ubiquitinated proteins.
-
Antibody for immunoprecipitation of the target oncoprotein.
Procedure:
-
Transfection: Transfect cells with a plasmid expressing tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with this compound, a vehicle control, and optionally a proteasome inhibitor (MG132) for a few hours before harvesting.
-
Cell Lysis: Lyse the cells in a denaturing buffer and boil the samples to dissociate non-covalently linked proteins.[17][18]
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and then immunoprecipitate the target oncoprotein using a specific antibody as described in the IP protocol.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western Blot using an antibody against the ubiquitin tag (e.g., anti-His or anti-FLAG). An increase in the high molecular weight smear (polyubiquitination) of the target protein in the drug-treated sample confirms that it is being tagged for degradation.
Comparison of Validation Methods
Conclusion
Validating the degradation of specific oncoproteins is essential for confirming the mechanism of action of this compound. By employing a combination of Western Blotting to quantify protein loss, Co-Immunoprecipitation to demonstrate the disruption of the HSP90-client complex, and Ubiquitination Assays to confirm the degradation pathway, researchers can build a robust dataset. While direct comparative data for this compound remains less extensive than for first-generation inhibitors like 17-AAG, the protocols and workflows provided in this guide offer a standardized framework for conducting comprehensive evaluations and furthering the study of this promising class of HSP90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. youtube.com [youtube.com]
- 17. Ubiquitination assay [bio-protocol.org]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Geldanamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90), has paved the way for the development of a new class of anti-cancer agents. However, its clinical utility has been hampered by poor solubility and hepatotoxicity. This has led to the creation of several analogs with improved pharmacological profiles. This guide provides a comparative analysis of the pharmacokinetic properties of three prominent geldanamycin derivatives: Tanespimycin (17-AAG), Alvespimycin (B136294) (17-DMAG), and Retaspimycin (B1249870) (IPI-504), supported by experimental data.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Tanespimycin, Alvespimycin, and Retaspimycin in human clinical trials. These values can vary depending on the patient population, dosing schedule, and analytical methods used.[1]
| Parameter | Tanespimycin (17-AAG) | Alvespimycin (17-DMAG) | Retaspimycin (IPI-504) |
| Half-life (t½) | ~3-4 hours[2] | 24 ± 15 hours[3][4] | Data on IPI-504 itself is limited as it rapidly converts to 17-AAG in vivo.[1] The half-life of the active metabolite, 17-AAG, is therefore relevant. |
| Clearance (CL) | 12.76 to 17.28 L/h/m²[2] | 79 ± 40 mL/min/m²[3] | Clearance is related to its conversion to and clearance of 17-AAG.[1] |
| Volume of Distribution (Vd) | 69.54 to 78.51 L/m²[2] | V1: 27.4 L, V2: 66.4 L, V3: 142 L (3-compartment model)[1] | Not directly reported. |
| Maximum Plasma Concentration (Cmax) | Dose-dependent. At 340 mg/m², Cmax was ~7823 ng/mL for the injection formulation.[2][5] | Dose-dependent. At 80 mg/m², the mean Cmax was 2680 nmol/L.[6] | At 400 mg/m², the Cmax for IPI-504 was 6740 ng/mL and for its metabolite 17-AAG was 7823 ng/mL.[5] |
| Area Under the Curve (AUC) | Dose-dependent. At 340 mg/m², AUC(INF) was similar for suspension and injection formulations.[2] | Increases proportionally with dose up to 80 mg/m².[6][7] | At 400 mg/m², the mean AUC₀₋∞ for IPI-504 and its metabolite 17-AAG were similar (11,712 and 9,847 ng*hr/mL, respectively).[8] |
| Metabolism | Metabolized to the active metabolite 17-amino-17-demethoxygeldanamycin (17-AG).[9] | Undergoes less extensive metabolism compared to 17-AAG.[10] | A water-soluble hydroquinone (B1673460) hydrochloride salt that is a prodrug of 17-AAG. It is deprotonated and oxidized to 17-AAG in vivo.[11] |
| Bioavailability | Poor oral bioavailability.[12] | Orally bioavailable.[13] | Administered intravenously.[14] |
| Protein Binding | >90%[15] | Lower plasma protein binding than 17-AAG.[6] | Not directly reported, but its active form, 17-AAG, is highly protein-bound. |
Key Signaling Pathway: Hsp90 Chaperone Cycle
Geldanamycin and its analogs exert their anti-cancer effects by inhibiting the N-terminal ATP-binding pocket of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are critical oncoproteins for tumor growth and survival.[1]
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Tanespimycin pharmacokinetics: a randomized dose-escalation crossover phase 1 study of two formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I pharmacokinetic and pharmacodynamic study of 17-dimethylaminoethylamino-17-demethoxygeldanamycin, an inhibitor of heat-shock protein 90, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 6. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tanespimycin monotherapy in relapsed multiple myeloma: results of a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A limited sample model to predict area under the drug concentration curve for 17-(allylamino)-17-demethoxygeldanamycin and its active metabolite 17-(amino)-17-demethoxygeldanomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase I study of the HSP90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Aminohexylgeldanamycin Hydrochloride for HSP90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aminohexylgeldanamycin hydrochloride's performance as a Heat Shock Protein 90 (HSP90) inhibitor against other alternatives, supported by established experimental methodologies for assessing specificity and on-target effects.
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone essential for the stability and function of numerous "client proteins," many of which are critical for cancer cell survival and proliferation.[1][2] This makes HSP90 a compelling target for cancer therapy.[1] this compound is a derivative of the natural product geldanamycin (B1684428), a potent inhibitor of HSP90.[3][4][5] Like its parent compound, it is designed to bind to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of HSP90 client proteins and subsequent cell cycle arrest and apoptosis.[2][6][7]
Assessing the specificity of any HSP90 inhibitor is crucial to minimize off-target effects and predict clinical efficacy.[8][9] This guide outlines key experimental protocols and comparative data to evaluate this compound's specificity for HSP90.
Comparative Analysis of HSP90 Inhibitors
The efficacy and specificity of this compound can be benchmarked against other well-characterized HSP90 inhibitors. While many inhibitors target the same N-terminal ATP-binding site, they can exhibit different potencies, isoform selectivities, and off-target effects.[8][9] Geldanamycin and its derivatives, such as 17-AAG, have been extensively studied, but their clinical use has been hampered by issues like poor solubility and hepatotoxicity.[10] This has led to the development of synthetic inhibitors from different chemical scaffolds.
Table 1: Comparison of Selected HSP90 Inhibitors
| Inhibitor | Class/Scaffold | Primary Mechanism of Action | Reported HSP90 IC50 (nM) | Key Characteristics |
| Aminohexylgeldanamycin HCl | Benzoquinone Ansamycin | Binds to N-terminal ATP pocket, inducing client protein degradation.[3] | Data not widely available in direct comparative assays. Potency is inferred from its activity in drug conjugates.[11] | A derivative of Geldanamycin, often used in targeted drug delivery systems.[11] |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | Binds to N-terminal ATP pocket, inducing client protein degradation.[2] | ~5-100 (Varies by assay) | A key Geldanamycin analog with reduced hepatotoxicity compared to the parent compound; serves as a benchmark.[3][10] |
| Zelavespib (PU-H71) | Purine-based | Competitively binds to the N-terminal ATP pocket, inhibiting ATPase activity.[12] | ~50-100 | Fully synthetic inhibitor with a different chemical scaffold from ansamycins.[13] |
| Pimitespib (TAS-116) | Synthetic | Cytosolic-isoform selective inhibitor targeting the N-terminal ATP pocket.[13] | ~15 | Orally available inhibitor approved in Japan for gastrointestinal stromal tumors (GIST).[14] Shows selectivity for HSP90α/β.[13] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., enzyme and ATP concentrations) and should be compared with caution across different studies.[15]
Experimental Methodologies for Specificity Assessment
To validate HSP90 inhibition and assess specificity, a combination of biochemical and cellular assays is recommended.[8][16]
Western Blot Analysis of HSP90 Client Protein Degradation
A primary indicator of on-target HSP90 inhibition in cells is the degradation of its client proteins.[17] Western blotting is the standard method to quantify the levels of key client proteins, such as HER2, Akt, and Raf-1, following inhibitor treatment.[1][12][18]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF7, SK-Br-3) in 6-well plates. Once adhered, treat the cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).[15]
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[18]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for HSP90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane three times with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
Competitive Binding Assay (Fluorescence Polarization)
Fluorescence Polarization (FP) is a robust, high-throughput method to quantify the binding affinity of an inhibitor to the HSP90 N-terminal ATP pocket.[19] The assay measures the ability of a test compound to displace a fluorescently labeled ligand (e.g., BODIPY-geldanamycin) from HSP90.[20]
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), purified HSP90 protein, a fluorescently labeled HSP90 ligand (e.g., BODIPY-GM), and serial dilutions of this compound.
-
Assay Setup: In a black 96-well or 384-well microplate, add the purified HSP90 protein and varying concentrations of the inhibitor.[20] Include controls for no inhibitor (maximum polarization) and no HSP90 (minimum polarization).
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to HSP90.
-
Fluorescent Ligand Addition: Add the fluorescently labeled ligand to all wells at a fixed final concentration (e.g., 5 nM).[20]
-
Equilibration: Incubate the plate for 2-3 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[21][22] It is based on the principle that a ligand binding to its target protein will increase the protein's thermal stability.[22][23]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.[15]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath) to release soluble proteins.[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[22]
-
Protein Detection: Transfer the supernatant to new tubes and analyze the amount of soluble HSP90 remaining at each temperature point using Western blotting.
-
Data Analysis: Plot the band intensities of soluble HSP90 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
HSP90 Signaling and Mechanism of Inhibition
HSP90 is critical for the conformational maturation and stability of a wide array of oncogenic client proteins.[12] These include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., Cdk4).[1] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle. This leads to the misfolding of client proteins, which are then ubiquitinated and targeted for degradation by the proteasome.[2][12] The simultaneous degradation of multiple oncoproteins blocks several key cancer-promoting pathways, ultimately leading to cell cycle arrest and apoptosis.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Engineered biosynthesis of geldanamycin analogs for Hsp90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 23. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Aminohexylgeldanamycin Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling potent compounds like Aminohexylgeldanamycin hydrochloride, a derivative of the HSP90 inhibitor Geldanamycin, necessitates rigorous adherence to safety protocols, extending from experimental use to final disposal. As a cytotoxic agent, this compound requires specialized waste management to protect laboratory personnel and the environment.
This guide provides essential, step-by-step procedures for the proper disposal of this compound and materials contaminated with it. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment and Waste Containment
Proper containment of this compound waste begins with using the correct Personal Protective Equipment (PPE) and designated waste containers. All personnel handling the compound or its waste must be trained on these requirements.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., Nitrile) | Prevents skin contact. Must be discarded as cytotoxic waste after handling. |
| Lab Coat/Gown | Disposable, impermeable, long-sleeved | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Solid Waste Container | Rigid, leak-proof, puncture-resistant with a secure lid | For non-sharp solid waste such as contaminated gloves, gowns, and labware. |
| Sharps Container | Puncture-proof, rigid container | For disposal of contaminated needles, syringes, and other sharp objects. |
| Waste Labeling | Clearly marked with "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol | Ensures proper identification and segregation from other waste streams. |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the standard operating procedure for the collection, segregation, and disposal of waste contaminated with this compound. The primary method of disposal for this category of chemical is high-temperature incineration by a licensed professional waste disposal service.
Objective: To safely collect and dispose of this compound waste in accordance with established safety guidelines.
Materials:
-
Appropriate PPE (as specified in the table above)
-
Designated cytotoxic solid waste container
-
Designated cytotoxic sharps container
-
pH neutral cleaning solution
-
Absorbent pads
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound or any contaminated materials.
-
Confirm that designated, properly labeled cytotoxic waste containers are available in the immediate work area.
-
-
Segregation of Waste at the Point of Generation:
-
Non-Sharp Solid Waste: Immediately place all contaminated disposable items, including gloves, gowns, absorbent pads, and plasticware, into the designated rigid, leak-proof cytotoxic solid waste container.
-
Sharps Waste: Dispose of all contaminated needles, syringes, glass pipettes, and other sharp instruments directly into the designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Unused Compound: The original vial containing pure this compound should be placed within the solid cytotoxic waste container for disposal. It should not be emptied or rinsed.
-
Contaminated Solutions: Aqueous solutions containing this compound should be collected by a certified hazardous waste disposal service. Do not pour solutions down the drain.
-
-
Decontamination of Work Surfaces:
-
After completing work, decontaminate the work area (e.g., fume hood surface) with a pH-neutral cleaning solution.
-
Perform the cleaning procedure twice.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste.
-
-
Container Management:
-
Do not overfill waste containers. Seal containers when they are three-quarters full to prevent spillage and facilitate safe handling.
-
Ensure the exterior of the waste containers remains free from contamination. If contamination occurs, decontaminate the exterior surface.
-
-
Storage and Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management company. This service will transport the waste for final destruction via high-temperature incineration, which is the required method for cytotoxic compounds.[1][2]
-
Disposal Workflow Diagram
The logical flow of the disposal process is critical to ensuring safety and compliance at every step. The following diagram illustrates the decision-making and procedural flow for handling this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Aminohexylgeldanamycin Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Aminohexylgeldanamycin hydrochloride, a potent HSP90 inhibitor, must adhere to stringent safety protocols due to its potential hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound and its analogs are classified as cytotoxic compounds, which can be harmful if swallowed, in contact with skin, or inhaled.[2] They can cause severe skin burns, eye damage, and respiratory irritation.[2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn at all times. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. |
| Eye/Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | For handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher respirator is required to prevent inhalation of aerosolized particles. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Designated Area:
-
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration.
-
The work area should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills.
-
An emergency spill kit specifically for cytotoxic agents must be readily accessible.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a balance inside the BSC or fume hood to minimize the risk of aerosolization.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
3. Administration and Experimental Use:
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Prime IV tubing with a non-hazardous solution before adding the drug.
-
All manipulations should be performed carefully to avoid generating aerosols.
4. Post-Handling:
-
After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a high pH solution, if compatible with the surfaces), followed by a cleaning agent.
-
Carefully remove PPE, starting with the outer gloves and gown, in a manner that avoids self-contamination. The respirator should be the last item removed after exiting the handling area.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, vials, absorbent pads, weighing boats) must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour this waste down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant, labeled "Cytotoxic Sharps" container. |
Emergency Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above, including a respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with damp absorbent material to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads from the cytotoxic spill kit, working from the outside in.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and place them in the cytotoxic waste container.
-
Decontaminate the spill area using an appropriate cleaning agent, as recommended by your institution's safety office.
-
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
